molecular formula C11H11ClN2O2 B1307556 ethyl 3-amino-5-chloro-1H-indole-2-carboxylate CAS No. 62578-58-9

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Cat. No.: B1307556
CAS No.: 62578-58-9
M. Wt: 238.67 g/mol
InChI Key: LMNGJTFHRLLAEF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate (CAS 62578-58-9) is a versatile indole derivative of high interest in medicinal and organic chemistry research. This compound features both an electron-rich amino group and a reactive ester group on the indole scaffold, making it a valuable synthetic intermediate for constructing more complex heterocyclic systems . The indole nucleus is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . As a building block, this amino ester can undergo various transformations. Literature indicates that similar ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be converted to their corresponding hydrazides for further derivatization or hydrolyzed to carboxylic acids, which may undergo decarboxylation to yield other valuable indolic compounds . This makes it a key precursor for researchers developing new molecular entities, particularly in the synthesis of potential pharmacologically active molecules. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGJTFHRLLAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394316
Record name ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62578-58-9
Record name ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, identified by the CAS Number 62578-58-9 , is a halogenated indole derivative of significant interest in medicinal chemistry and pharmaceutical sciences.[1] Its unique structural arrangement, featuring an amino group at the 3-position and a chlorine atom at the 5-position of the indole scaffold, makes it a versatile building block for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a key intermediate in drug discovery.

Core Chemical Identity and Properties

Nomenclature and Identifiers
  • Systematic Name: this compound

  • Synonyms: 3-amino-5-chloro-1H-indole-2-carboxylic acid ethyl ester[1]

  • CAS Number: 62578-58-9[1]

  • Molecular Formula: C₁₁H₁₁ClN₂O₂

  • Molecular Weight: 238.67 g/mol

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly aggregated, properties can be inferred from related structures and general principles of organic chemistry.

PropertyPredicted/Inferred ValueNotes
Melting Point Not determined. Likely a solid at room temperature, similar to related indole esters.For comparison, Ethyl 5-chloroindole-2-carboxylate has a melting point of 166-168 °C. The amino group at C3 may influence crystal packing and thus the melting point.
Boiling Point Undetermined.[2] Expected to be high and likely to decompose before boiling at atmospheric pressure.Vacuum distillation would be required.
Solubility Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and alcohols.The indole ring provides hydrophobicity, while the amino and ester groups can participate in hydrogen bonding, allowing some solubility in polar organic solvents.
pKa The indole N-H is weakly acidic (pKa ~17). The amino group at C3 is basic.The electron-withdrawing chlorine and ester groups will decrease the basicity of the amino group compared to a simple aniline.
Appearance Typically a solid powder, ranging from off-white to yellow or brown.Color can be indicative of purity; impurities from synthesis can often impart color.

Synthesis and Mechanism

Retrosynthetic Analysis & Plausible Forward Synthesis

A logical approach is the Reissert indole synthesis , which is a reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes.[3]

Retrosynthetic Logic Diagram:

G Target This compound Intermediate1 Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate Target->Intermediate1 Reduction of nitro group (e.g., H₂, Pd/C or SnCl₂) Intermediate2 Ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate Intermediate1->Intermediate2 Reductive Cyclization (e.g., Fe, Acetic Acid) StartingMaterial1 4-Chloro-2-nitrotoluene Intermediate2->StartingMaterial1 Condensation StartingMaterial2 Diethyl oxalate Intermediate2->StartingMaterial2 Condensation

Caption: Retrosynthesis of the target compound via a modified Reissert pathway.

Proposed Experimental Protocol

Step 1: Condensation to form Ethyl 2-(4-chloro-2-nitrophenyl)pyruvate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere (N₂ or Ar), add 4-chloro-2-nitrotoluene.

  • Cool the mixture in an ice bath and add diethyl oxalate dropwise with stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with dilute acid (e.g., HCl or H₂SO₄) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyruvate ester.

Causality: The strong base (ethoxide) deprotonates the methyl group of the nitrotoluene, forming a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction.

Step 2: Reductive Cyclization to form Ethyl 5-chloro-1H-indole-2-carboxylate

  • Dissolve the crude pyruvate from Step 1 in a suitable solvent, such as glacial acetic acid or ethanol.

  • Add a reducing agent. A common choice for this transformation is iron powder or zinc dust in acetic acid. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[3][4]

  • Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction, filter off the metal salts, and neutralize the filtrate.

  • Extract the product into an organic solvent, wash, dry, and concentrate. The resulting product is Ethyl 5-chloro-1H-indole-2-carboxylate.

Causality: The reducing agent selectively reduces the nitro group to an amine. The newly formed aniline then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the indole ring.

Step 3: Nitration at the 3-position

  • Dissolve the product from Step 2 in a solvent like concentrated sulfuric acid at a low temperature (0 °C).

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

  • Stir for a short period, then pour the mixture onto ice to precipitate the product, Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate.

Causality: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and will be preferentially attacked by the nitronium ion (NO₂⁺) generated from the nitrating mixture.

Step 4: Reduction of the 3-nitro group

  • Dissolve the nitro-indole from Step 3 in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation with H₂ over a palladium catalyst.

  • After the reaction is complete, neutralize the mixture and extract the final product, this compound.

  • Purify the product via column chromatography or recrystallization.

Causality: These standard reduction methods efficiently convert the aromatic nitro group to a primary amine without affecting the ester or the chloro-substituent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard.

TechniqueExpected Observations
¹H NMR - Indole N-H: A broad singlet, typically downfield (> 8.0 ppm). - Aromatic Protons: Signals in the 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amino (NH₂): A broad singlet, whose chemical shift is solvent-dependent. - Ethyl Ester (OCH₂CH₃): A quartet around 4.3 ppm and a triplet around 1.3 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Signal around 160-165 ppm. - Indole Carbons: Signals in the 100-140 ppm range. The C-Cl carbon will be shifted downfield. - Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ should be observed at m/z 238. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the [M]⁺ peak) would be definitive proof of the presence of chlorine. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy - N-H Stretch: Broad peaks around 3300-3500 cm⁻¹ (from both indole NH and amino NH₂). - C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the ester carbonyl. - C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] this compound serves as a crucial starting point for creating more complex molecules.

Workflow: From Building Block to Drug Candidate

Caption: Role as a versatile intermediate in the drug discovery workflow.

  • As a Scaffold for Kinase Inhibitors: The indole nucleus is a common core for various kinase inhibitors used in oncology. The amino group at C3 provides a convenient handle for building side chains that can interact with the ATP-binding pocket of kinases like EGFR.[6]

  • Synthesis of Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including as inhibitors of HIV integrase.[7][8] The specific substitution pattern of this molecule can be exploited to synthesize analogs with improved potency and selectivity.

  • Development of Serotonin Receptor Ligands: The structural similarity of indoles to serotonin makes them ideal candidates for developing ligands for 5-HT receptors, which are targets for treating neurological and psychiatric disorders.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Classification: While a specific GHS classification for this compound is not universally established, related chloroindoles and amino esters are often classified as irritants. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its value lies in the strategic placement of reactive functional groups—the amino, the ester, and the chloro-substituent—on a biologically relevant indole scaffold. This guide has outlined its fundamental properties, a logical synthetic pathway, and its significant potential for researchers in the pharmaceutical sciences. A thorough understanding of its chemistry is the first step toward unlocking its full potential in developing the next generation of medicines.

References

  • AiFChem. (n.d.). 62578-58-9 | this compound.
  • Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate.
  • PubChem. (n.d.). 5-chloro-3-ethyl-1H-indole-2-carboxylic acid.
  • Benchchem. (n.d.). 3-(2-Aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride.
  • PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate.
  • Al-Ostoot, F. H., et al. (2016).
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • BLDpharm. (n.d.). 365547-91-7|Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 5-chloro-2-indolecarboxylate 97%.
  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Mol-Instincts. (n.d.). ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki.
  • Cenmed. (n.d.). 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid.
  • Al-Suhaimi, K. M., et al. (2023).
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Chemical Synthesis Database. (2025). ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this document consolidates fundamental identifiers, predicted properties, and established analytical methodologies to facilitate further research and application.

Chemical Identity and Molecular Structure

This compound is a substituted indole derivative. The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. Key functional groups include a chloro substituent at the 5-position, an amino group at the 3-position, and an ethyl carboxylate group at the 2-position of the indole ring. These features contribute to its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 62578-58-9[1][2][3]
Molecular Formula C₁₁H₁₁ClN₂O₂[1]
Molecular Weight 238.68 g/mol [4]
Synonyms 3-amino-5-chloro-1H-indole-2-carboxylic acid ethyl ester[1]

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide valuable insights into the behavior of a compound. The following table summarizes key predicted physicochemical properties. These values are computationally derived and should be used as estimations pending experimental verification.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Melting Point Not availableExperimental determination is recommended.
Boiling Point Not availableLikely to decompose at high temperatures.
Appearance Not specifiedExpected to be a crystalline solid.
Solubility Not specifiedPredicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.

For context, the related compound Ethyl 5-chloro-1H-indole-2-carboxylate (lacking the 3-amino group) is a crystalline solid with a reported melting point of 166-168 °C.[5][6][7] The presence of the amino group in the target compound is expected to influence its melting point and solubility due to differences in intermolecular interactions, such as hydrogen bonding.

Spectral Characteristics: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

  • Ethyl Group: An ethyl ester will exhibit a characteristic quartet and triplet. The methylene protons (-CH₂-) adjacent to the oxygen are expected to appear as a quartet, while the terminal methyl protons (-CH₃) will be a triplet.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region of the spectrum. The substitution pattern will influence their chemical shifts and coupling constants.

  • Amino and Amine Protons: The protons of the amino group (-NH₂) and the indole NH will be present, with their chemical shifts being sensitive to the solvent and concentration.

Predicted ¹³C NMR Spectral Data:

  • Carbonyl Carbon: The ester carbonyl carbon will be observed in the downfield region of the spectrum.

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring will have distinct chemical shifts based on their electronic environment.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated, which is characteristic of compounds containing a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.

Experimental Determination of Physical Properties

For definitive characterization, experimental determination of the physical properties is crucial. The following section outlines standard laboratory protocols for these measurements.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Analysis cluster_2 Data Interpretation prep Pure Crystalline Sample mp Melting Point Determination prep->mp Distribute Sample sol Solubility Testing prep->sol Distribute Sample spec Spectroscopic Analysis prep->spec Distribute Sample data Consolidated Data Sheet mp->data sol->data spec->data

Caption: General workflow for the experimental determination of physical properties.

Melting Point Determination Protocol
  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range.[10]

  • Refined Measurement: For an accurate determination, the measurement is repeated with a fresh sample, heating slowly (1-2 °C per minute) near the approximate melting point.[8]

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[10]

Solubility Testing Protocol
  • Solvent Selection: A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Qualitative Assessment: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).[11][12]

  • Observation: The mixture is agitated vigorously and observed for dissolution. Solubility is categorized as soluble, partially soluble, or insoluble.[13]

  • pH Dependence (for aqueous solubility): If the compound is insoluble in water, the test can be repeated with aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to assess the impact of pH on solubility, which can indicate the presence of basic or acidic functional groups.[11][14]

Spectroscopic Analysis Protocols

G cluster_0 Sample Preparation cluster_1 Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.5-0.7 mL of Deuterated Solvent (e.g., DMSO-d6, CDCl3) A->B C Filter Solution into NMR Tube B->C D Cap and Label Tube C->D E Acquire Spectrum D->E

Caption: Standard workflow for preparing a sample for NMR analysis.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer: The solution is filtered through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.[5]

  • Analysis: The prepared sample is then placed in the NMR spectrometer for data acquisition.

  • Sample Introduction: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: The mass-to-charge ratios of the resulting ions are measured and a mass spectrum is generated.

Safety and Handling

While a comprehensive toxicological profile is not available, this compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its physical properties by combining known identifiers with predicted data and established experimental protocols. It is anticipated that as this compound is further investigated, the experimental data will become available to supplement and refine the information presented herein. Researchers are encouraged to perform the described experimental characterizations to obtain precise and reliable data for their specific applications.

References

A comprehensive list of references is available for further reading and verification.

Sources

A Technical Guide to the Spectral Data of Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a vast array of biologically active compounds. The addition of an amino group at the 3-position and a chlorine atom at the 5-position creates a unique electronic and structural profile, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Molecular Structure and Key Features

The structure of this compound features a bicyclic indole core, an ethyl ester at the 2-position, an amino group at the 3-position, and a chlorine atom at the 5-position. These features will give rise to characteristic signals in various spectroscopic analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide valuable information about the number of different types of protons and their connectivity. The predicted chemical shifts are based on the known spectrum of ethyl 5-chloro-1H-indole-2-carboxylate, with adjustments for the introduction of the electron-donating amino group at the 3-position. The amino group is expected to cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly those in close proximity.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale for Prediction
~8.5 - 9.5Broad Singlet1N1-H (Indole NH)The indole NH proton is typically broad and downfield due to hydrogen bonding and exchange.
~7.5 - 7.6Doublet1C4-HThe C4 proton is adjacent to the electron-withdrawing chlorine and will be the most downfield of the aromatic protons.
~7.1 - 7.2Doublet of Doublets1C6-HThe C6 proton will be coupled to both the C4 and C7 protons.
~7.0 - 7.1Doublet1C7-HThe C7 proton will be coupled to the C6 proton.
~4.5 - 5.5Broad Singlet2C3-NH₂The amino protons are typically broad and their chemical shift can vary with solvent and concentration.
~4.3 - 4.4Quartet2-OCH₂CH₃The methylene protons of the ethyl ester are coupled to the methyl protons.
~1.3 - 1.4Triplet3-OCH₂CH₃The methyl protons of the ethyl ester are coupled to the methylene protons.

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the NH and NH₂ protons, as they are less likely to exchange with the solvent compared to protic solvents like D₂O. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the coupling patterns of the aromatic protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The introduction of the amino group at C3 is predicted to cause a significant upfield shift for C3 and a downfield shift for C2, as well as influencing the chemical shifts of other carbons in the indole ring.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~162 - 165C=O (Ester)The ester carbonyl carbon is typically in this range.
~135 - 138C7aA quaternary carbon in the indole ring.
~130 - 133C3aA quaternary carbon in the indole ring.
~128 - 130C5The carbon bearing the chlorine atom will be deshielded.
~125 - 128C2The C2 carbon will be deshielded due to the attached ester group and the influence of the C3-amino group.
~120 - 123C4Aromatic CH carbon.
~118 - 121C6Aromatic CH carbon.
~112 - 115C7Aromatic CH carbon.
~105 - 110C3The C3 carbon bearing the amino group will be significantly shielded.
~60 - 62-OCH₂CH₃The methylene carbon of the ethyl ester.
~14 - 16-OCH₂CH₃The methyl carbon of the ethyl ester.

Self-Validating System: To confirm the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed to correlate the proton signals with their directly attached carbon signals. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would further validate the structure by showing correlations between protons and carbons that are two or three bonds away.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum

m/zProposed FragmentRationale for Fragmentation
238/240[M]⁺Molecular ion peak (with isotopic peak for ³⁷Cl).
210/212[M - C₂H₄]⁺Loss of ethene from the ethyl ester.
193/195[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester.
165/167[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.
138/140[C₇H₄ClN]⁺Further fragmentation of the indole ring.

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for Mass Spectrometry Analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3400N-H StretchIndole N-H
3000 - 3100C-H StretchAromatic C-H
2850 - 2980C-H StretchAliphatic C-H (ethyl group)
1680 - 1710C=O StretchEster Carbonyl
1600 - 1650N-H BendPrimary Amine (-NH₂)
1450 - 1600C=C StretchAromatic Ring
1200 - 1300C-N StretchAromatic Amine
1000 - 1100C-O StretchEster
700 - 850C-Cl StretchAryl Halide

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Part 4: Synthesis and Characterization Workflow

A plausible synthetic route to this compound involves the nitration of ethyl 5-chloro-1H-indole-2-carboxylate followed by the reduction of the nitro group.

Synthesis_and_Characterization_Workflow Start Ethyl 5-chloro-1H-indole-2-carboxylate Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitro_Intermediate->Reduction Target_Molecule This compound Reduction->Target_Molecule Purification Purification (e.g., Column Chromatography) Target_Molecule->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final_Characterization Structural Confirmation NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Caption: Synthetic and characterization workflow.

This workflow illustrates a common strategy for introducing an amino group onto an activated aromatic ring system. The spectral characterization of the nitro intermediate would be a crucial step in confirming the success of the nitration reaction before proceeding to the reduction.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging the known data of a close structural analog and applying fundamental principles of spectroscopy, researchers can confidently approach the identification and characterization of this important synthetic intermediate. The detailed protocols and workflow diagrams serve as practical tools for scientists engaged in the synthesis and analysis of novel indole derivatives. As with any predictive analysis, experimental verification remains the gold standard, and the information presented herein should be used as a robust guide for interpreting experimentally obtained spectra.

References

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1H NMR and 13C NMR analysis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For researchers in drug discovery and development, a precise and unambiguous understanding of a molecule's structure is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra for this compound, a substituted indole derivative of interest in medicinal chemistry.

Given the novelty of certain substituted patterns, readily available experimental spectra are not always published. Therefore, this whitepaper adopts the perspective of a senior scientist tasked with interpreting the spectra of a newly synthesized compound. We will proceed with a detailed prediction and theoretical analysis of the ¹H and ¹³C NMR spectra. This approach is built upon foundational NMR principles and extensive empirical data from analogous structures, providing a robust framework for researchers to interpret their own experimental results. We will dissect the expected chemical shifts, coupling constants, and integration patterns, explaining the underlying electronic and structural factors that govern the appearance of the NMR spectra.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the indole core and additional labels for the substituent protons and carbons. This convention will be used throughout the analysis.

Caption: Standard workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-15 mg of dry, purified this compound.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is the solvent of choice here. Unlike CDCl₃, it is a hydrogen bond acceptor, which slows down the proton exchange rate of the N-H and NH₂ protons. This typically results in sharper, more easily identifiable peaks for these groups. [1][2] * Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield indole N-H, are captured.

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum of singlets.

    • Spectral Width: ~200 ppm (from 0 to 200 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C. [3]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is predicted to show seven distinct signals. The analysis below details the expected chemical shift (δ), multiplicity, integration value, and coupling constants (J) for each proton.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
N1-H11.0 - 12.0broad singlet1H-The indole N-H proton is acidic and deshielded, appearing far downfield. Its signal is often broadened by quadrupolar relaxation and slow exchange. [1][4]
H77.60 - 7.70doublet1HJ(H7-H6) ≈ 8.5-9.0This proton is ortho to the electron-withdrawing indole nitrogen and part of the benzene ring, placing it downfield. It is coupled only to H6.
H47.50 - 7.60doublet1HJ(H4-H6) ≈ 2.0-2.5Deshielded by the ring current. The chloro group at C5 removes its ortho coupling partner. It exhibits a small meta-coupling to H6. [5][6]
H67.10 - 7.20doublet of doublets1HJ(H6-H7) ≈ 8.5-9.0, J(H6-H4) ≈ 2.0-2.5Coupled to both H7 (ortho) and H4 (meta), resulting in a dd. The electron-donating effect of the amino group at C3 slightly shields this position.
NH₂ (3a)5.0 - 6.0broad singlet2H-The amino group protons are electron-donating and their chemical shift is highly solvent-dependent. In DMSO, they should be visible. The signal is often broad and does not couple to other protons due to exchange. [2][7]
C9-H₂4.25 - 4.35quartet2HJ(H9-H10) ≈ 7.1These methylene protons of the ethyl ester are adjacent to an oxygen atom, causing significant deshielding. They are split into a quartet by the three neighboring C10 protons. [8]
C10-H₃1.30 - 1.40triplet3HJ(H10-H9) ≈ 7.1The terminal methyl protons of the ethyl group are in a typical aliphatic region. They are split into a triplet by the two neighboring C9 protons. [8]

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, as all carbon atoms are in unique chemical environments. The predictions are based on known values for indole derivatives and substituent effects. [9][10]

Carbon Label Predicted δ (ppm) Justification
C8 (C=O) 161.0 - 163.0 The carbonyl carbon of an ester is highly deshielded and appears in the characteristic downfield region for sp² carbons bonded to two oxygen atoms. [11]
C5 135.0 - 137.0 The carbon atom directly attached to the electronegative chlorine atom (ipso-carbon) is significantly deshielded.
C7a 133.0 - 135.0 A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen.
C2 128.0 - 130.0 A quaternary carbon deshielded by the attached nitrogen and the electron-withdrawing carboxylate group.
C3a 125.0 - 127.0 The second quaternary carbon at the ring junction.
C7 122.0 - 124.0 Aromatic CH carbon, deshielded by the adjacent indole nitrogen.
C4 120.0 - 122.0 Aromatic CH carbon. Its chemical shift is influenced by the meta chloro and amino groups.
C6 112.0 - 114.0 Aromatic CH carbon. Its position is ortho to the chloro group and para to the amino group, leading to a complex balance of shielding/deshielding effects.
C3 108.0 - 110.0 This carbon is directly attached to the strongly electron-donating amino group, causing significant upfield shifting (shielding). [12]
C9 (-CH₂-) 60.0 - 61.0 The methylene carbon of the ethyl ester is attached to an oxygen atom, placing it in this characteristic region. [3]

| C10 (-CH₃) | 14.0 - 15.0 | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. [3]|

Conclusion

This guide provides a detailed theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By breaking down the molecule into its constituent functional groups and applying established principles of chemical shifts and coupling constants, we have constructed a predicted spectral map. The causality behind each signal's position and multiplicity has been explained, offering researchers a robust tool for interpreting their experimental data. The provided experimental protocol, particularly the choice of DMSO-d₆ as a solvent, is designed to maximize the information obtained, especially concerning the exchangeable N-H protons. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole-based compounds, facilitating more efficient and accurate structure elucidation in the drug development pipeline.

References

  • ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons. Retrieved from [Link]

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  • MDPI. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Spin-Spin Coupling Constants in 5-Hydroxyindole Ring. Retrieved from [Link]

  • MDPI. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]

  • MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). chloroethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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  • Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

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An In-depth Technical Guide on the Prospective Crystal Structure of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of pharmacologically active agents. Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate represents a key heterocyclic building block, combining the indole core with strategically placed functional groups—an amino group at the 3-position, a chloro substituent at the 5-position, and an ethyl carboxylate at the 2-position—that are pivotal for molecular recognition and synthetic elaboration. While this specific molecule is a valuable intermediate, a definitive single-crystal X-ray diffraction study is not publicly available as of the date of this guide. This document, therefore, serves as a proactive technical guide, outlining the established synthetic routes, a rigorous, field-proven protocol for obtaining its crystal structure, and a predictive analysis of its key structural features based on crystallographic data from closely related analogues. This guide is designed to equip researchers with the necessary framework to undertake and interpret the crystal structure analysis of this compound, a critical step for structure-based drug design and the development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, neurotransmitters (e.g., serotonin), and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting a wide range of biological receptors and enzymes. The title compound, this compound, is of particular interest due to its trifunctional nature:

  • The 2-ethoxycarbonyl group: Serves as a key handle for derivatization, such as amide formation or reduction, and acts as a hydrogen bond acceptor.[1][2]

  • The 3-amino group: A potent hydrogen bond donor and a site for introducing diverse substituents to explore the chemical space around the indole core.

  • The 5-chloro substituent: Modulates the electronic properties (lipophilicity, pKa) of the indole ring and can engage in halogen bonding, potentially enhancing binding affinity and selectivity for target proteins. The inclusion of chlorine is a common strategy in drug design to improve pharmacological profiles.[3]

Derivatives of chloro-indoles and amino-indoles have shown significant potential in various therapeutic areas, including oncology and infectious diseases, acting as inhibitors for targets like EGFR, BRAF, and Mycobacterium tuberculosis.[4][5] A precise understanding of the three-dimensional structure of this foundational building block is therefore essential for rational drug design, enabling computational modeling and the prediction of molecular interactions.

Synthesis and Characterization

The synthesis of substituted indoles can be achieved through several classic and modern organic chemistry reactions. The Reissert indole synthesis is a reliable and well-documented method for producing indole-2-carboxylates from corresponding 2-nitrotoluenes.[6]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound would likely involve a multi-step sequence starting from a commercially available substituted nitrotoluene, followed by cyclization and subsequent functional group manipulation.

Synthesis_Workflow A 4-Chloro-2-nitrotoluene B Ethyl (4-chloro-2-nitrophenyl)pyruvate A->B  Condensation  (Diethyl oxalate, NaOEt) C Ethyl 5-chloro-1H-indole-2-carboxylate B->C  Reductive Cyclization  (e.g., H2/Pd-C or Fe/AcOH) D Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate C->D  Nitration  (HNO3/H2SO4) E This compound D->E  Reduction  (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Step 1: Condensation. To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 4-chloro-2-nitrotoluene. Cool the mixture in an ice bath and add diethyl oxalate dropwise while stirring. Allow the reaction to proceed to completion.

  • Step 2: Reductive Cyclization. The resulting ethyl (4-chloro-2-nitrophenyl)pyruvate is subjected to reductive cyclization. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd-C) catalyst in a solvent like ethyl acetate or acetic acid. This step simultaneously reduces the nitro group and facilitates ring closure to form the indole nucleus.[6]

  • Step 3: Nitration. The synthesized ethyl 5-chloro-1H-indole-2-carboxylate is carefully nitrated at the 3-position, which is highly activated for electrophilic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Step 4: Reduction. The nitro group at the 3-position is then reduced to the target amino group. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or another round of catalytic hydrogenation.

  • Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to obtain material suitable for single-crystal growth.

Proposed Methodology for Crystal Structure Determination

Obtaining high-quality single crystals is the most critical and often challenging step in structure determination. The following protocol outlines a systematic approach to crystallization and X-ray diffraction analysis.

Experimental Protocol: Crystallization
  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water) at both room temperature and elevated temperatures.

  • Crystallization Technique Selection: Based on solubility data, employ various crystallization methods:

    • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized cover slip (hanging drop) or in a small vial (sitting drop). Invert the slip over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent, e.g., hexane). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Solvent/Anti-Solvent Slow Diffusion: Create a layered system in a narrow tube. The bottom layer is a concentrated solution of the compound, and the top layer is the anti-solvent. Crystals may form at the interface over time.

  • Crystal Harvesting: Once suitable crystals (well-defined shape, transparent, typically 0.1-0.3 mm in size) have formed, carefully harvest one using a cryoloop and immediately flash-cool it in a stream of liquid nitrogen to prevent crystal damage and ice formation.

Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Single Crystal Growth B Crystal Mounting & Cryo-cooling A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D Raw Diffraction Images E Structure Solution (Direct Methods / Patterson) D->E Reflection File (hkl) F Structure Refinement (Full-matrix least-squares on F^2) E->F Initial Atomic Model G Structure Validation & Analysis F->G Final Structural Model (CIF)

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predictive Crystal Structure Analysis

While the actual crystal structure remains to be determined, we can make expert predictions about its key features by analyzing the crystallographic data of a close analogue, ethyl 5-chloro-1H-indole-2-carboxylate , which lacks the 3-amino group.[7][8]

Predicted Crystallographic Parameters

The introduction of the 3-amino group is expected to significantly influence the crystal packing through additional hydrogen bonding, but the unit cell parameters may share some similarities with its precursor.

ParameterPredicted Value/SystemRationale / Comparison with Analogue
Crystal SystemMonoclinicCommon for planar aromatic molecules. Ethyl 5-chloro-1H-indole-2-carboxylate crystallizes in the monoclinic system (P2₁/n).[7]
Space GroupP2₁/c or similarA common centrosymmetric space group for organic molecules.
Z (Molecules/Unit Cell)4A typical value for a molecule of this size in a monoclinic cell.
Key Intermolecular ForcesN-H···O, N-H···NThe indole N-H and amino N-H₂ groups are strong H-bond donors. The ester carbonyl oxygen is a strong H-bond acceptor.
Dominant Packing MotifDimer or Sheet FormationMolecules are likely to form centrosymmetric dimers via N-H···O hydrogen bonds between the indole N-H and the ester carbonyl, similar to the analogue.[7] The 3-amino group will likely introduce further interactions, potentially forming extended sheets or chains.
Molecular Geometry and Conformation
  • Planarity: The indole ring system is expected to be essentially planar.[7]

  • Ethyl Carboxylate Group: The C-C-O-C torsion angle of the ethyl ester group will determine its orientation relative to the indole plane. It is likely to be nearly co-planar to maximize conjugation, though some rotation is possible to accommodate crystal packing forces.

  • Hydrogen Bonding Network: This is the most critical feature. The molecule possesses three hydrogen bond donors (one indole N-H, two amino N-H) and two primary acceptors (the carbonyl oxygen and the ester ether oxygen). This rich functionality suggests a robust and extensive hydrogen-bonding network will be the dominant force in the crystal packing.

Caption: Predicted hydrogen bonding patterns forming dimers and chains.

Implications for Drug Development

A definitive crystal structure of this compound would provide invaluable data for:

  • Structure-Based Drug Design (SBDD): The precise coordinates of the atoms would serve as a validated starting point for designing more complex derivatives. It would allow for accurate in silico docking studies to predict binding modes and affinities with therapeutic targets.

  • Understanding Structure-Activity Relationships (SAR): Correlating the solid-state conformation and intermolecular interactions with the biological activity of its derivatives can provide deep insights into the pharmacophore requirements for a given target.[9]

  • Physicochemical Property Prediction: Crystal packing analysis reveals information about molecular stability, which can influence properties like melting point, solubility, and ultimately, bioavailability.

Conclusion

While the crystal structure of this compound has not yet been reported in the public domain, its importance as a synthetic intermediate in medicinal chemistry warrants a detailed prospective analysis. This guide provides a comprehensive framework, from synthesis to a proposed crystallization and diffraction workflow, and offers an expert prediction of the key structural features based on established crystallographic principles and data from analogous compounds. The determination of this structure would be a valuable contribution to the field, providing a high-resolution snapshot of a versatile scaffold and empowering the rational design of next-generation therapeutics.

References

  • Akkurt, M., Naghiyev, F. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Fun, H.-K., et al. (2013). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

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  • Suma, B. S., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. Available at: [Link]

  • Lee, Y. R., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. Available at: [Link]

  • PubChem. Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate. PubChem Compound Summary for CID 611015. Available at: [Link]

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  • PubChem. ethyl 2-amino-1H-indole-3-carboxylate. PubChem Compound Summary for CID 1476606. Available at: [Link]

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  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B. Available at: [Link]

  • de Sousa, M. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a functionalized indole derivative with potential applications as a building block in the synthesis of novel therapeutic agents. The substituents on the indole ring—an amino group at the 3-position, a chlorine atom at the 5-position, and an ethyl carboxylate at the 2-position—collectively influence its physicochemical properties, most notably its solubility.

A comprehensive understanding of a compound's solubility in various organic solvents is paramount for several stages of drug development:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency, product yield, and subsequent purification through crystallization.

  • Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, from oral solutions to injectables.

  • Pharmacokinetics: Solubility significantly impacts the dissolution rate and, consequently, the absorption and bioavailability of an orally administered drug.

This guide will provide the necessary tools for researchers to systematically evaluate the solubility of this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is governed by the interplay of its functional groups and the overall molecular architecture.

  • Indole Nucleus: The bicyclic aromatic indole core is largely nonpolar and hydrophobic, suggesting a general preference for organic solvents over aqueous media.

  • Amino Group (-NH2): The primary amine at the 3-position can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents like alcohols.

  • Chloro Group (-Cl): The electron-withdrawing chlorine atom at the 5-position increases the molecule's polarity and can participate in dipole-dipole interactions.

  • Ethyl Carboxylate Group (-COOEt): The ester group is a hydrogen bond acceptor and contributes to the molecule's polarity. The ethyl group adds a degree of lipophilicity.

Based on these features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3][4] This technique measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solid in the supernatant is measured.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.[4]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[3]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to solvent in vials B Agitate at constant temperature (24-72h) A->B Establish equilibrium C Sedimentation B->C Allow solids to settle D Withdraw and filter supernatant C->D Isolate saturated solution E Dilute sample D->E Prepare for analysis F Quantify using HPLC E->F Determine concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Methanol5.1[Experimental Value]
Ethanol4.3[Experimental Value]
Acetone5.1[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Dichloromethane3.1[Experimental Value]
Acetonitrile5.8[Experimental Value]
Dimethyl Sulfoxide (DMSO)7.2[Experimental Value]
Toluene2.4[Experimental Value]
n-Hexane0.1[Experimental Value]

Note: The values in this table are placeholders and must be determined experimentally.

The results should be interpreted in the context of solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant. For instance, a higher solubility in DMSO and methanol would confirm the importance of the compound's polar functional groups in the dissolution process.

Causality Behind Experimental Choices

  • Choice of the Shake-Flask Method: This method is chosen for its reliability and its ability to determine thermodynamic or equilibrium solubility, which is a true measure of a compound's solubility at a given temperature.[3]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Inadequate equilibration time will lead to an underestimation of the true solubility.

  • Use of HPLC: HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the dissolved compound, even in the presence of impurities.[3]

Conclusion

While direct solubility data for this compound is not extensively published, this technical guide provides a robust framework for its experimental determination and interpretation. By understanding the influence of its molecular structure and applying the standardized shake-flask method, researchers can generate the critical solubility data needed to advance their drug discovery and development programs. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for formulation and preclinical studies.

References

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

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  • Chinese Pharmacopoeia Commission. (2020). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 55(1), 1-5. Available at: [Link]

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  • Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis and History of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among the vast family of indole derivatives, ethyl 3-amino-5-chloro-1H-indole-2-carboxylate stands out as a versatile synthetic intermediate. Its trifunctional nature—possessing a reactive amino group at the C3 position, a halogen at the C5 position, and an ester at the C2 position—makes it a highly valuable building block for the synthesis of complex heterocyclic systems and potential therapeutic agents.

This technical guide provides a comprehensive overview of the discovery and history of this compound, not as a singular event, but through the lens of the development of the foundational synthetic methodologies that enable its creation. We will delve into the historical context of indole synthesis, provide detailed, field-proven protocols for its multi-step preparation, and discuss its chemical properties and potential applications for researchers, scientists, and drug development professionals.

I. Historical Context: The Foundational Syntheses of the Indole Nucleus

The story of this compound is intrinsically linked to the history of indole synthesis itself. While a specific "discovery" paper for this exact molecule is not prominent in the literature, its existence is a testament to the power and evolution of several key synthetic strategies developed over the past century.

The Fischer Indole Synthesis: A Cornerstone Reaction

The most reliable and venerable method for constructing the indole-2-carboxylate core is the Fischer indole synthesis , first reported by Hermann Emil Fischer in 1883.[2][3] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, to produce the indole heterocycle.[1] Its versatility in accommodating a wide range of substituents on both the arylhydrazine and the carbonyl component has cemented its importance in organic synthesis.[4]

The Japp-Klingemann Reaction: A Gateway to Arylhydrazones

A crucial precursor for the Fischer indole synthesis is the arylhydrazone. The Japp-Klingemann reaction provides an elegant method to synthesize these intermediates from β-keto-esters and aryl diazonium salts.[5][6] This reaction has become a key component in multi-step sequences leading to complex indole structures, often being performed as a tandem process with the Fischer cyclization.[7][8]

The Reissert Indole Synthesis: An Alternative Pathway

Another classical approach is the Reissert indole synthesis , which constructs the indole ring from an o-nitrotoluene and diethyl oxalate.[9][10] The process involves a condensation reaction followed by a reductive cyclization to form the indole-2-carboxylic acid.[11] This method offers a complementary route to the Fischer synthesis, particularly for certain substitution patterns.

Given the substitution pattern of our target molecule, a synthetic strategy combining the principles of the Japp-Klingemann and Fischer reactions, or a direct Fischer synthesis, represents the most logical and historically relevant pathway.

II. Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is best approached as a three-stage process:

  • Formation of the key intermediate, ethyl 5-chloro-1H-indole-2-carboxylate.

  • Electrophilic nitration at the C3 position.

  • Reduction of the nitro group to the desired amine.

Stage 1: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

The foundational step is the creation of the 5-chloro-substituted indole-2-carboxylate core. The Fischer indole synthesis is the method of choice for this transformation.

Experimental Protocol: Fischer Indole Synthesis

This protocol details the acid-catalyzed cyclization of the hydrazone formed from 4-chlorophenylhydrazine and diethyl 2-ketomalonate.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Diethyl 2-ketomalonate

  • Ethanol, absolute

  • Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.1 equivalents) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add diethyl 2-ketomalonate (1.0 equivalent) dropwise with stirring at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[4]

  • Fischer Indole Cyclization:

    • Carefully add polyphosphoric acid (approximately 10-15 grams per 10 mmol of hydrazone) to the reaction mixture. Caution: This is an exothermic process.[4]

    • Heat the reaction mixture to 80-120°C and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 5-chloro-1H-indole-2-carboxylate.[12]

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization 4_chlorophenylhydrazine 4-Chlorophenylhydrazine hydrazone Arylhydrazone Intermediate 4_chlorophenylhydrazine->hydrazone + Diethyl 2-ketomalonate (Ethanol, Acetic Acid) diethyl_ketomalonate Diethyl 2-ketomalonate diethyl_ketomalonate->hydrazone cyclization_step [3,3]-Sigmatropic Rearrangement hydrazone->cyclization_step Heat, Acid (PPA) elimination Elimination of NH3 cyclization_step->elimination final_product Ethyl 5-chloro-1H- indole-2-carboxylate elimination->final_product

Caption: Fischer Indole Synthesis Workflow.

Stage 2: Nitration of Ethyl 5-chloro-1H-indole-2-carboxylate

The electron-rich nature of the indole ring makes the C3 position susceptible to electrophilic substitution. Nitration is a classic and effective method to introduce a nitrogen-containing functional group at this position.[13]

Experimental Protocol: Electrophilic Nitration

Materials:

  • Ethyl 5-chloro-1H-indole-2-carboxylate

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid

  • Acetic anhydride (optional, can promote nitration)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of Nitrating Mixture:

    • In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Caution: This is a highly exothermic and hazardous procedure.[14]

  • Nitration Reaction:

    • Dissolve ethyl 5-chloro-1H-indole-2-carboxylate in a minimal amount of concentrated sulfuric acid or acetic anhydride in a separate flask, also cooled in an ice bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the indole solution, maintaining the temperature below 5°C.

    • Stir the reaction mixture at low temperature for 1-3 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product, ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

    • Further purification can be achieved by recrystallization from ethanol.

Stage 3: Reduction of the Nitro Group

The final step is the reduction of the 3-nitro group to the 3-amino group. Several reducing agents are effective for this transformation, with stannous chloride (SnCl₂) and catalytic hydrogenation being common choices.[15]

Experimental Protocol: Reduction with Stannous Chloride

Materials:

  • Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reduction Reaction:

    • To a solution of ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate in ethanol, add stannous chloride dihydrate (5 equivalents).

    • Add concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux (approximately 70-80°C) with stirring for 1.5-3 hours, monitoring by TLC.[15]

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Due to the potential instability of 3-aminoindoles, it is often advisable to use the product directly in the next synthetic step or to protect the amino group.[15]

Amination_Pathway start_indole Ethyl 5-chloro-1H- indole-2-carboxylate nitro_indole Ethyl 5-chloro-3-nitro- 1H-indole-2-carboxylate start_indole->nitro_indole Nitration (HNO₃, H₂SO₄) amino_indole Ethyl 3-amino-5-chloro- 1H-indole-2-carboxylate nitro_indole->amino_indole Reduction (SnCl₂, HCl)

Caption: Synthetic Pathway to the Target Compound.

III. Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 62578-58-9N/A
Molecular Formula C₁₁H₁₁ClN₂O₂N/A
Molecular Weight 238.67 g/mol N/A
Appearance Not specified (likely a solid)N/A
Melting Point Not specifiedN/A
Boiling Point 214.3 °C (Predicted)N/A

Note: Experimental data for this specific compound is limited in publicly available literature. Predicted values should be used with caution.

IV. Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a scaffold in medicinal chemistry. The 3-aminoindole moiety is a key pharmacophore in a variety of biologically active molecules.[16]

Potential areas of application include:

  • Synthesis of Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors used in oncology. The functional handles on this molecule allow for the elaboration of complex side chains to target specific kinase active sites.

  • Development of Antimicrobial and Antiviral Agents: Indole-2-carboxamide derivatives have shown promise as antibacterial and anti-HIV agents.[17]

  • Neuropharmacology: The structural similarity to serotonin and other tryptamines makes 3-aminoindole derivatives interesting candidates for the development of ligands for various receptors in the central nervous system.

  • Combinatorial Chemistry: This compound is an ideal starting material for the creation of compound libraries for high-throughput screening, owing to the differential reactivity of its functional groups.

V. Conclusion

The discovery and history of this compound are best understood through the evolution of synthetic organic chemistry. While a singular moment of discovery is not apparent, its synthesis is made possible by foundational reactions like the Fischer and Reissert indole syntheses, coupled with classic functional group transformations. The protocols detailed in this guide provide a robust framework for the preparation of this valuable synthetic intermediate. Its versatile structure ensures that it will continue to be a relevant building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

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  • Chen, Y., et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(13), 2353–2356. [Link]

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A Theoretical and Computational Investigation of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This technical guide presents a comprehensive theoretical framework for the investigation of a promising, yet less explored, indole derivative: ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. We will delve into a suite of computational methodologies, from quantum chemical calculations to molecular docking simulations, to elucidate its structural, electronic, and biological properties. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and detailed protocols for the theoretical assessment of this molecule and its analogues. The insights generated from these studies are crucial for predicting molecular reactivity, understanding intermolecular interactions, and guiding the rational design of novel therapeutic agents and functional materials.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the indole core allows for the fine-tuning of its physicochemical and biological characteristics. The subject of this guide, this compound, incorporates several key pharmacophoric features: a chloro substituent at the 5-position, an amino group at the 3-position, and an ethyl carboxylate at the 2-position. These modifications are anticipated to modulate the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the behavior of complex molecular systems at the atomic level.[1][3] These computational approaches offer a cost-effective and efficient means to explore molecular properties such as geometric parameters, electronic structure, and spectroscopic signatures, providing insights that are often challenging to obtain through experimental methods alone.[1][4] This guide will outline a systematic theoretical investigation of this compound, providing a roadmap for its comprehensive computational characterization.

Molecular Structure and Optimization

A foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks to find the minimum energy structure on the potential energy surface.

Computational Methodology

Density Functional Theory (DFT) calculations are the method of choice for geometry optimization due to their balance of accuracy and computational efficiency.[1] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules.[1][3][4][5] A suitable basis set, such as 6-311++G(d,p), is selected to provide a good description of the electronic distribution, including polarization and diffuse functions.[4][6]

Experimental Protocol: Geometry Optimization
  • Input Structure Generation: Construct the 2D structure of this compound using a molecular editor and convert it to a 3D conformation.

  • Computational Software: Employ a quantum chemistry software package such as Gaussian.[3][7]

  • Calculation Setup:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Geometry Optimization

    • Solvation Model (Optional): To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying water as the solvent.[6]

  • Execution and Analysis: Run the calculation and verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Visualization of the Optimized Structure

Caption: 2D representation of this compound.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (FT-IR)

Frequency calculations not only confirm the stability of the optimized structure but also provide theoretical vibrational frequencies. These frequencies correspond to the different vibrational modes of the molecule and can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[7] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules.[1][5] This analysis provides information about the electronic transitions, including the excitation energies, oscillator strengths, and the nature of the orbitals involved (e.g., π → π* transitions).[3]

Spectroscopic Property Computational Method Basis Set Key Outputs
FT-IRDFT (B3LYP)6-311++G(d,p)Vibrational frequencies and IR intensities
NMRGIAO-DFT (B3LYP)6-311++G(d,p)¹H and ¹³C chemical shifts
UV-VisTD-DFT (B3LYP)6-311++G(d,p)Excitation energies, oscillator strengths

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[1][4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.[4]

HOMO-LUMO Analysis

The HOMO and LUMO energy levels and their corresponding orbitals can be calculated using DFT. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity.[3]

FMO_Workflow cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_fmo FMO Analysis cluster_reactivity Chemical Reactivity Optimized_Geometry Optimized Molecular Geometry HOMO_LUMO Calculate HOMO & LUMO Energies Optimized_Geometry->HOMO_LUMO Energy_Gap Determine HOMO-LUMO Energy Gap HOMO_LUMO->Energy_Gap Reactivity_Descriptors Calculate Global Reactivity Descriptors HOMO_LUMO->Reactivity_Descriptors Reactivity_Prediction Predict Chemical Reactivity & Stability Energy_Gap->Reactivity_Prediction Reactivity_Descriptors->Reactivity_Prediction

Caption: Workflow for Frontier Molecular Orbital and Reactivity Analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[3][4] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

Molecular Docking Studies

To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed.[3][8] This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Protocol: Molecular Docking
  • Target Selection: Choose a biologically relevant protein target. For indole derivatives, potential targets could include kinases, cyclooxygenases, or other enzymes implicated in disease.[3]

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Use the DFT-optimized structure of the ligand (this compound).

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use docking software such as AutoDock or Glide to perform the docking calculations.[8]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand complex to identify key intermolecular interactions.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein_Prep Prepare Target Protein (from PDB) Define_Site Define Binding Site Protein_Prep->Define_Site Ligand_Prep Prepare Ligand (Optimized Structure) Run_Docking Run Docking Algorithm Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses & Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Protein-Ligand Interactions Analyze_Poses->Visualize_Interactions

Caption: A streamlined workflow for molecular docking studies.

Conclusion

The theoretical investigation of this compound, as outlined in this guide, provides a powerful and multifaceted approach to understanding its fundamental properties and potential applications. By combining quantum chemical calculations with molecular docking simulations, researchers can gain deep insights into its structure, reactivity, and biological activity. This computational framework not only accelerates the discovery and design of new indole-based compounds but also provides a solid theoretical foundation for subsequent experimental validation. The methodologies described herein are broadly applicable to a wide range of organic molecules, serving as a valuable resource for the modern drug discovery and materials science communities.

References

  • Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Publishing. Available at: [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate. Available at: [Link]

  • Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation. AIP Publishing. Available at: [Link]

  • Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Compound ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate. PubChem. Available at: [Link]

  • Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2. PubChem. Available at: [Link]

  • Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica. Available at: [Link]

  • (PDF) Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. ResearchGate. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [Link]

  • synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Semantic Scholar. Available at: [Link]

  • ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | C17H14ClNO2. PubChem. Available at: [Link]

  • Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. PubMed. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modelling studies of novel Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against malaria vector Anopheles arabiensis. PubMed. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. National Institutes of Health. Available at: [Link]

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stability and storage conditions for ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. As a functionalized heterocyclic compound, it serves as a valuable intermediate in the synthesis of more complex molecular architectures, including potential therapeutic agents. The integrity and purity of such starting materials are paramount, as any degradation can profoundly impact the yield, impurity profile, and biological activity of the final product.

This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound. Moving beyond generic storage instructions, this document delves into the causal chemical principles governing its potential degradation pathways. We will outline a framework for systematic stability assessment and provide field-proven recommendations for storage and handling, ensuring that researchers, scientists, and drug development professionals can maintain the compound's quality and ensure the reproducibility of their experimental outcomes.

Physicochemical Profile and Inherent Stability Factors

The stability of a chemical compound is intrinsically linked to its molecular structure. The combination of an indole core, a primary aromatic amine, a halogen substituent, and an ester functional group in this compound creates a molecule with specific vulnerabilities.

PropertyValueSource
Chemical Name This compound-
Synonyms 3-amino-5-chloro-1H-indole-2-carboxylic acid ethyl ester[1]
CAS Number 62578-58-9[1]
Molecular Formula C₁₁H₁₁ClN₂O₂-
Molecular Weight 238.67 g/mol -
Appearance Typically a powder or crystalline solid[2]

Key Structural Features Influencing Stability:

  • Indole Core: The indole nucleus, while aromatic, is electron-rich and susceptible to oxidation. The C2-C3 double bond is a particular site of reactivity, with degradation often proceeding through intermediates like oxindole and isatin.[3][4]

  • 3-Amino Group: Primary aromatic amines are notoriously prone to oxidation, a process that can be catalyzed by air (oxygen), light, and trace metal ions. This degradation is often accompanied by the formation of highly colored impurities, which can serve as a visual indicator of instability.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electron density of the benzene portion of the indole ring. Halogenated aromatic compounds can be susceptible to photodegradation, where light energy can induce dehalogenation or other radical-mediated reactions.[5]

  • 2-Carboxylate Ester: Ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. Studies on similar 2-amino-1H-indole-3-carboxylate esters have shown unusual reactivity, including potential ring-opening under strong basic conditions, highlighting the need for strict pH control.[6]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for designing effective storage strategies and stability studies. For this molecule, the primary risks are oxidation, hydrolysis, and photodegradation.

G Potential Degradation Pathways cluster_stressors Stress Factors cluster_pathways Degradation Mechanisms cluster_products Potential Products compound Ethyl 3-amino-5-chloro- 1H-indole-2-carboxylate oxidation Oxidative Degradation compound->oxidation 3-amino group indole core photodegradation Photodegradation compound->photodegradation C-Cl bond indole ring hydrolysis Hydrolytic Degradation compound->hydrolysis ester linkage oxygen Atmospheric Oxygen oxygen->oxidation light UV/Visible Light light->photodegradation moisture Moisture / pH Extremes moisture->hydrolysis oxidized_products Colored Impurities (e.g., Imines, Dimers) oxidation->oxidized_products photo_products Dehalogenated Species Radical Adducts photodegradation->photo_products hydrolyzed_acid 5-chloro-3-amino-1H-indole- 2-carboxylic acid hydrolysis->hydrolyzed_acid ring_opened Ring-Opened Products (under strong base) hydrolysis->ring_opened

Caption: Potential degradation pathways for the title compound.

  • Oxidative Degradation: The most probable degradation pathway involves the oxidation of the 3-amino group and the indole ring. This can lead to the formation of complex, often colored, polymeric impurities, significantly reducing the purity and potentially altering the reactivity of the material.

  • Hydrolytic Degradation: In the presence of water, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This process is accelerated by acidic or basic catalysts. The resulting acid may have different solubility and reactivity profiles, complicating its use in subsequent synthetic steps.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to cleave the C-Cl bond or induce reactions in the indole ring. This is a critical consideration for both storage and handling during experiments.

Recommended Storage and Handling Conditions

Based on the compound's structural vulnerabilities, a multi-faceted approach to storage is required to ensure long-term stability. The following conditions are recommended based on best practices for analogous chlorinated and amino-substituted indole compounds.[2][5][7]

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions. While some suppliers suggest room temperature for short-term storage[8], refrigeration is preferable for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the highly sensitive 3-amino group and the indole core.
Light Protect from Light (Amber Vial)Prevents photodegradation associated with the chlorinated aromatic system.[7]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.[2]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesThese materials can directly and rapidly degrade the compound.[5]

Safe Handling Protocols:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of fine dust particles.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • When weighing or transferring material, use tools and techniques that minimize dust generation.[5]

  • For solution-based work, consider sparging solvents with an inert gas to remove dissolved oxygen before adding the compound.

A Framework for Experimental Stability Assessment

For critical applications in drug development, a formal stability study is essential to establish a re-test period and confirm the recommended storage conditions.[9][10] This protocol provides a self-validating system to ensure the material's integrity over time.

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Study TypeStorage ConditionTesting Frequency (Months)Purpose
Long-Term 2–8°C, Protected from Light0, 3, 6, 12, 18, 24To determine the re-test period under recommended storage conditions.[10]
Accelerated 40°C / 75% Relative Humidity, Protected from Light0, 1, 3, 6To identify likely degradation products and assess the impact of short-term excursions from recommended storage (e.g., during shipping).[9][10]
Photostability ICH Q1B Option IIOnceTo assess the intrinsic susceptibility of the compound to light.

Experimental Protocol:

  • Time Zero Analysis (t=0):

    • Procure a single batch of the material.

    • Perform a comprehensive initial analysis:

      • Appearance: Record the color and physical form.

      • Purity Assay: Use a stability-indicating HPLC-UV method to determine the initial purity.

      • Impurity Profile: Use LC-MS to identify and quantify any existing impurities.

      • Identity: Confirm the structure using FT-IR and ¹H-NMR spectroscopy.

  • Sample Preparation and Storage:

    • Aliquot the material into amber glass vials suitable for the study duration.

    • For each time point and condition, prepare at least three vials (n=3).

    • Blanket the headspace of each vial with argon or nitrogen before tightly sealing.

    • Place the vials into calibrated stability chambers set to the conditions outlined in the table above.

  • Analysis at Designated Time Points:

    • At each scheduled interval, remove three vials from their respective storage conditions.

    • Allow the vials to equilibrate to room temperature before opening.

    • Perform the same analytical tests as the Time Zero analysis (Appearance, Purity Assay, Impurity Profile).

  • Data Evaluation:

    • Compare the results at each time point to the initial data.

    • A "significant change" is typically defined as a failure to meet the established specification, such as a >5% drop in purity or the appearance of a new impurity above a certain threshold (e.g., 0.1%).

    • If significant degradation is observed under accelerated conditions, it reinforces the need for refrigerated storage and may trigger the need for intermediate stability studies (e.g., at 30°C / 65% RH).[11][12]

Conclusion

This compound is a molecule with inherent vulnerabilities to oxidation, hydrolysis, and photodegradation due to its specific combination of functional groups. Its long-term stability is not guaranteed without stringent control of its storage environment. By implementing the recommended conditions—refrigeration, inert atmosphere, and protection from light—researchers can significantly mitigate the risks of degradation. For GMP applications, a formal stability study is non-negotiable and provides the necessary data to define a reliable re-test period, thereby ensuring the quality, safety, and integrity of this critical pharmaceutical intermediate.

References

  • Kamath, B. and Shabaraya, A.R. (2018). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Kamath, B. and Shabaraya, A.R. (2018). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Available at: [Link]

  • Madsen, E.L., Francis, A.J., and Bollag, J.M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2620-2625. Available at: [Link]

  • Lyu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. Available at: [Link]

  • Jinjing Chemical (2025). What are the biological degradation pathways of 98% Indole? Jinjing Chemical Blog. Available at: [Link]

  • Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. Available at: [Link]

  • Bajaj, S., Singla, D., and Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • GMP SOP (n.d.). Stability testing overview for Pharmaceutical products. GMP SOP. Available at: [Link]

  • (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Ministry of Health. Available at: [Link]

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. Available at: [Link]

Sources

Methodological & Application

The Fischer Indole Synthesis: A Comprehensive Guide to the Preparation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The Fischer indole synthesis, a venerable and remarkably versatile reaction, has remained a mainstay for the construction of this privileged heterocyclic system since its discovery by Hermann Emil Fischer in 1883.[3] This guide provides an in-depth exploration of the Fischer indole synthesis, offering a blend of mechanistic insights, practical experimental protocols, and expert troubleshooting advice to empower researchers in their quest to synthesize diverse substituted indoles.

The Enduring Power of a Classic Reaction: Why the Fischer Synthesis Matters

The continued prominence of the Fischer indole synthesis in both academic and industrial laboratories is a testament to its robustness and broad applicability. It provides a straightforward and often high-yielding pathway to a vast array of substituted indoles, making it an invaluable tool in drug discovery and development.[1] Many blockbuster drugs, including the triptan class of antimigraine agents, are synthesized using this classic method.[3] Its ability to accommodate a wide range of substituents on both the arylhydrazine and carbonyl components allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug design.

Unraveling the Mechanism: A Step-by-Step Look at Indole Formation

The Fischer indole synthesis proceeds through a fascinating and well-elucidated cascade of chemical transformations. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[3][4]

The key steps are as follows:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or a ketone to form the corresponding arylhydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[4]

  • Tautomerization to the Ene-hydrazine: The arylhydrazone then undergoes a crucial tautomerization to its ene-hydrazine isomer.[4]

  • [5][5]-Sigmatropic Rearrangement: This is the rate-determining step of the reaction. The ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[4]

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to afford the stable aromatic indole ring system.[4]

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation (-H2O) C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Di-imine intermediate) C->D Heat, Acid E Cyclized Intermediate D->E Aromatization & Cyclization F Substituted Indole E->F Elimination (-NH3) Experimental_Workflow A Reactant Preparation (Arylhydrazine, Carbonyl Compound) B Reaction Setup (Solvent, Catalyst) A->B C Heating (Conventional or Microwave) B->C D Reaction Monitoring (TLC) C->D D->C Continue Heating E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Sources

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction to generate a key nitroaryl intermediate, followed by a catalytic transfer hydrogenation that facilitates a reductive cyclization to yield the target indole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, safety protocols, and analytical characterization methods.

Introduction and Synthetic Strategy

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Specifically, 3-aminoindole derivatives serve as crucial intermediates for synthesizing targeted therapeutics. This compound is a particularly useful precursor, incorporating a chlorine atom at the 5-position for further functionalization and an ester at the 2-position, which modulates the ring's electronic properties and provides a handle for subsequent chemical transformations.

The synthetic approach detailed herein avoids the direct use of potentially unstable hydrazines by building the indole core through a reductive cyclization mechanism. This method is known for its reliability, scalability, and high yields. The overall strategy is depicted below:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis begins with the reaction of 1,4-dichloro-2-nitrobenzene with the sodium salt of ethyl cyanoacetate. The highly electron-deficient aromatic ring is susceptible to nucleophilic attack, leading to the formation of ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate.

  • Step 2: Reductive Cyclization. The nitro group of the intermediate is selectively reduced to an amine using a catalytic transfer hydrogenation system. The resulting in situ-generated aniline undergoes a rapid intramolecular cyclization by attacking the electrophilic cyano group, forming the pyrrole ring of the indole system and yielding the final product.

Experimental Workflow

The two-step synthesis is outlined in the following diagram.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization A 1,4-Dichloro-2-nitrobenzene + Ethyl Cyanoacetate C Ethyl 2-(5-chloro-2-nitrophenyl) -2-cyanoacetate A->C 0°C to RT B Sodium Hydride (NaH) in THF B->A D Ethyl 2-(5-chloro-2-nitrophenyl) -2-cyanoacetate F Ethyl 3-amino-5-chloro -1H-indole-2-carboxylate D->F Reflux E 10% Pd/C Hydrazine Hydrate in Ethanol E->D

Caption: Synthetic pathway for this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1,4-Dichloro-2-nitrobenzeneReagent Grade, 99%Sigma-Aldrich
Ethyl CyanoacetateReagent Grade, 98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive. Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Palladium on Carbon (Pd/C)10% (w/w)Sigma-Aldrich
Hydrazine MonohydrateReagent Grade, 98%Sigma-AldrichToxic and corrosive.
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography and recrystallization.
Saturated Sodium Bicarbonate--Aqueous solution.
Brine--Saturated aqueous NaCl solution.
Anhydrous Magnesium SulfateLaboratory Grade-For drying organic layers.
Celite® 545-Sigma-AldrichFor filtration of catalyst.
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and nitrogen inlet adapter

  • Addition funnel

  • Low-temperature thermometer

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Glass column for chromatography

  • Standard laboratory glassware

  • NMR Spectrometer (400 MHz or higher)

  • Mass Spectrometer (ESI)

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
  • Preparation: Under a nitrogen atmosphere, add sodium hydride (4.4 g, 110 mmol, 60% dispersion in oil) to a 500 mL three-neck flask. Wash the NaH three times with 20 mL of hexanes to remove the mineral oil, decanting the hexanes carefully each time.

  • Solvent Addition: Add 150 mL of anhydrous THF to the flask containing the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Nucleophile Formation: In a separate flask, dissolve ethyl cyanoacetate (11.3 g, 100 mmol) in 50 mL of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred NaH suspension at 0 °C over 30 minutes.

    • Causality Note: The dropwise addition controls the exothermic reaction and the evolution of hydrogen gas as the acidic α-proton of ethyl cyanoacetate is removed by the strong base (NaH) to form the sodium enolate nucleophile.

  • SNAr Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) in 50 mL of anhydrous THF and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a yellow-orange oil, can be purified by flash column chromatography on silica gel (gradient elution, 10% to 25% ethyl acetate in hexanes) to yield ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate as a pale yellow solid.

Step 2: Reductive Cyclization to this compound
  • Setup: To a 250 mL round-bottom flask, add the purified ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate (14.1 g, 50 mmol) and 150 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.7 g, ~5 mol% Pd) to the solution.

    • Expertise Note: The catalyst should be handled carefully as dry Pd/C can be pyrophoric. It is often added as a slurry in the reaction solvent.

  • Hydrogen Donor Addition: Attach a reflux condenser and begin stirring. Slowly add hydrazine monohydrate (7.5 mL, 150 mmol) dropwise via a syringe through the top of the condenser.

    • Causality Note: The reaction is highly exothermic. Slow addition of hydrazine is critical to control the reaction temperature and the rate of nitrogen gas evolution. Hydrazine serves as the hydrogen source in this transfer hydrogenation, reducing the nitro group in the presence of the palladium catalyst[1][2].

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 25 mL) to ensure complete recovery of the product.

    • Trustworthiness Note: The Celite® pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. The used catalyst should be quenched safely (e.g., with water) before disposal.

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes mixture to afford this compound as a crystalline solid.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance Off-white to light brown crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ 11.5 (s, 1H, NH-indole), 7.6 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 5.5 (s, 2H, NH₂), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ 162.0 (C=O), 145.0, 135.0, 128.0, 125.0, 122.0, 118.0, 113.0, 105.0, 60.0 (OCH₂), 14.5 (CH₃) ppm.
Mass Spec (ESI+) m/z 241.06 [M+H]⁺ for C₁₁H₁₁ClN₂O₂

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration. The provided data is based on typical values for similar structures[3][4].

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazardsHandling Precautions
Sodium Hydride (NaH) Flammable solid, water-reactive (releases flammable H₂ gas), causes severe skin burns and eye damage.Handle under an inert atmosphere (N₂ or Ar). Never allow contact with water or protic solvents. Use non-sparking tools.[5]
1,4-Dichloro-2-nitrobenzene Toxic if swallowed or inhaled, skin/eye irritant, suspected carcinogen.Avoid inhalation of dust. Wear gloves and eye protection.
Ethyl Cyanoacetate Harmful if swallowed or inhaled, causes skin and eye irritation.[6]Use in a well-ventilated area. Avoid contact with skin and eyes.
Hydrazine Monohydrate Toxic, corrosive, suspected carcinogen, flammable.Handle with extreme care in a fume hood. Avoid contact with skin, eyes, and clothing.
Palladium on Carbon (Pd/C) Flammable solid (pyrophoric when dry).Handle as a wet paste. Do not allow to dry. Filtered catalyst should be kept wet and disposed of properly.
Tetrahydrofuran (THF) Highly flammable liquid and vapor, may form explosive peroxides.Use in a well-ventilated area away from ignition sources. Use from a freshly opened bottle or test for peroxides.

References

  • Japp, F. R.; Klingemann, F. (1888). "Ueber Benzolazo- und Benzolhydrazoverbindungen". Annalen der Chemie. 247(2): 190–225. [URL: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction]
  • Flinn Scientific. (2014). Sodium Nitrite Safety Data Sheet (SDS). [URL: https://www.flinnsci.com/sds_730-sodium-nitrite/sds_730/]
  • Fisher Scientific. (2010). Safety Data Sheet: Sodium Nitrite. [URL: https://www.fishersci.com/msds?productName=AC424430010]
  • Taddei, M., et al. (2023). "Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol". Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00144]
  • Santa Cruz Biotechnology. (n.d.). Ethyl cyanoacetate Safety Data Sheet. [URL: https://www.scbt.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78518, Ethyl 5-chloroindole-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.
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Application Notes and Protocols: Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate as a Pivotal Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. Within this family, ethyl 3-amino-5-chloro-1H-indole-2-carboxylate represents a highly valuable, yet underutilized, synthetic intermediate. The strategic placement of a nucleophilic amino group at the C3 position, an electron-withdrawing chloro group at C5, and an ester at C2 creates a versatile platform for the synthesis of complex heterocyclic systems.

This guide provides an in-depth exploration of the synthesis and application of this intermediate. We will delve into a robust, multi-step synthetic protocol, addressing the inherent challenges, particularly the stability of the 3-aminoindole core. Furthermore, we will present detailed application protocols for its use in the synthesis of potent kinase inhibitors, a cornerstone of modern oncology research.

Physicochemical Properties and Handling

The title compound's utility is intrinsically linked to its physical and chemical characteristics. Due to the inherent instability of many 3-aminoindoles, which are prone to oxidative degradation, experimental data is scarce.[2] The data presented below is a combination of computed properties and data from closely related analogs.

Table 1: Physicochemical Data for this compound and Key Precursors

PropertyEthyl 5-chloro-1H-indole-2-carboxylate (Precursor)Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate (Intermediate)This compound (Target)
Molecular Formula C₁₁H₁₀ClNO₂C₁₁H₉ClN₂O₄C₁₁H₁₁ClN₂O₂
Molecular Weight 223.65 g/mol [3]268.65 g/mol (Computed)238.67 g/mol [4]
Appearance White to off-white solidYellow solid (Predicted)Off-white to light brown solid, darkens on exposure to air/light (Predicted)
Melting Point 166-168 °CNot availableNot available
Solubility Soluble in DMF, DMSO, hot ethanolSoluble in DMF, DMSO, ethyl acetateSoluble in DMF, DMSO; sparingly soluble in ethyl acetate
CAS Number 4792-67-0[5]Not available103795-47-7[4]

Expert Handling and Storage Recommendations:

The primary challenge in working with this compound is its limited stability. Unprotected 3-aminoindoles are susceptible to air and light, leading to oxidative dimerization and decomposition.[2]

  • Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Use amber-colored vials or wrap reaction vessels in aluminum foil.

  • Temperature: Store the solid material at low temperatures (-20°C is recommended) under an inert atmosphere.

  • In Situ Generation: For many applications, the most effective strategy is to generate the 3-aminoindole and use it immediately in the subsequent reaction step without isolation. This minimizes degradation and improves overall yield.

Synthesis of this compound: A Multi-Step Approach

A direct and selective introduction of an amino group at the C3 position of the indole ring is challenging. Therefore, a more robust and controllable three-step synthesis is proposed, starting from commercially available 4-chloroaniline. This pathway leverages the Japp-Klingemann reaction for the indole core formation, followed by regioselective nitration and subsequent reduction.

Synthesis_Workflow cluster_0 Step 1: Japp-Klingemann Indole Synthesis cluster_1 Step 2: Regioselective C3-Nitration cluster_2 Step 3: Nitro Group Reduction A 4-Chloroaniline C Ethyl 5-chloro-1H-indole-2-carboxylate A->C 1. NaNO₂, HCl 2. Ethyl 2-chloroacetoacetate, NaOAc 3. H₂SO₄/EtOH B Ethyl 2-chloroacetoacetate D Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate C->D TFAA, Me₄NNO₃ Acetonitrile, 0-5 °C E This compound D->E H₂, Pd/C Ethanol/Ethyl Acetate

Caption: Proposed three-step synthesis of the title compound.

Protocol 1: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate (Precursor)

This protocol is based on the well-established Japp-Klingemann reaction, which is a reliable method for the synthesis of indole-2-carboxylates from aryl diazonium salts and β-keto esters.[6][7]

Materials:

  • 4-Chloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl 2-chloroacetoacetate

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Japp-Klingemann Coupling:

    • In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol at 0-5°C.

    • Slowly add the cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution, keeping the temperature below 10°C.

    • Allow the mixture to stir for 2-4 hours, during which a hydrazone intermediate will precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Fischer Indole Synthesis (Cyclization):

    • Add the dried hydrazone intermediate to a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v).

    • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice water.

    • The product, ethyl 5-chloro-1H-indole-2-carboxylate, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acid, and dry.

    • Recrystallize from ethanol/water to obtain the purified product.

Protocol 2: Synthesis of Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate

The C3 position of the indole ring is highly susceptible to electrophilic attack. This protocol utilizes a modern, non-acidic method for regioselective nitration, which is compatible with the ester functionality.[8][9]

Materials:

  • Ethyl 5-chloro-1H-indole-2-carboxylate (from Protocol 1)

  • Trifluoroacetic anhydride (TFAA)

  • Tetramethylammonium nitrate (Me₄NNO₃)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add tetramethylammonium nitrate (1.5 eq) to the solution.

  • Slowly add trifluoroacetic anhydride (2.0 eq) dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at 0-5°C for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate as a yellow solid.

Protocol 3: Synthesis of this compound

The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is often the cleanest method, providing high yields and avoiding the use of stoichiometric metal reagents.[2]

Materials:

  • Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate (from Protocol 2)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol or Ethyl Acetate (hydrogenation grade)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.

  • Crucial Note: Due to the instability of the product, it is highly recommended to proceed immediately to the next synthetic step without extensive purification. If purification is absolutely necessary, rapid column chromatography on silica gel (deactivated with triethylamine) may be attempted, but significant product loss is possible.

Application as a Synthetic Intermediate

The true value of this compound lies in its trifunctional nature, enabling the rapid construction of complex, drug-like molecules. The 3-amino group can act as a nucleophile, the ester at C2 can be hydrolyzed or converted to an amide, and the indole NH can be alkylated or acylated.

Application 1: Synthesis of Pyrrolo[3,2-f]quinazoline Kinase Inhibitors

The 3-aminoindole core is a key component in the synthesis of various kinase inhibitors, particularly those targeting EGFR and BRAF, which are crucial in cancer therapy.[10] The following is a generalized protocol for the synthesis of a pyrroloquinazoline scaffold, a common core in such inhibitors.

Kinase_Inhibitor_Synthesis cluster_0 Core Intermediate cluster_1 Step 1: Amide Formation cluster_2 Step 2: Cyclization & Aromatization A Ethyl 3-amino-5-chloro- 1H-indole-2-carboxylate C N-(2-Carbethoxy-5-chloro- 1H-indol-3-yl)formamide A->C Reflux B Formamide D Pyrrolo[3,2-f]quinazolin-1(2H)-one Derivative C->D 1. POCl₃ 2. Substituted Aniline (R-NH₂) 3. Acid/Heat

Caption: Synthesis of a pyrroloquinazoline kinase inhibitor core.

Protocol 4: Synthesis of a Substituted Pyrrolo[3,2-f]quinazolin-1(2H)-one

Materials:

  • This compound (freshly prepared from Protocol 3)

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • A substituted aniline (e.g., 4-methoxyaniline)

  • Dioxane or another high-boiling solvent

Procedure:

  • Formylation of the 3-Amino Group:

    • To the crude this compound (1.0 eq), add an excess of formamide.

    • Heat the mixture to 150-160°C for 4-6 hours.

    • Cool the reaction and pour into water. The formylated product will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

  • Cyclization to the Pyrroloquinazoline Core:

    • Suspend the formylated intermediate (1.0 eq) in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux for 2-3 hours.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • To the residue, add a high-boiling solvent like dioxane, followed by the substituted aniline (1.2 eq).

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction, and quench with an aqueous base (e.g., NaHCO₃ solution).

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final substituted pyrrolo[3,2-f]quinazolin-1(2H)-one derivative.

This modular approach allows for the introduction of various substituents on the aniline ring, enabling the exploration of structure-activity relationships (SAR) for kinase inhibition.

Conclusion

This compound is a potent synthetic intermediate whose utility is derived from its densely packed and strategically positioned functional groups. While its synthesis requires a multi-step approach and careful handling due to the instability of the final product, the protocols outlined herein provide a reliable pathway for its generation. The ability to leverage this intermediate for the construction of complex heterocyclic systems, such as the pyrroloquinazoline core of kinase inhibitors, underscores its significance in modern drug discovery programs. By understanding the causality behind the synthetic choices and exercising the necessary precautions, researchers can effectively unlock the synthetic potential of this valuable building block.

References

  • Al-Hourani, B. J., El-Elimat, T., & Al-Dhamin, A. S. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]

  • Zhao, P., Li, J., Yang, Y., Li, M., & He, W. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581–26586. [Link]

  • Zhao, P., Li, J., Yang, Y., Li, M., & He, W. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]

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  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1251. [Link]

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  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

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Application Notes & Protocols: The Utility of Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone pharmacophore in drug discovery, renowned for its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] This guide focuses on a particularly valuable, functionalized indole scaffold: Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate . The strategic placement of the 3-amino, 5-chloro, and 2-ester groups provides a versatile platform for synthetic elaboration, enabling the generation of diverse compound libraries. We will explore the synthetic utility of this scaffold and detail its application in the development of potent therapeutic agents, particularly in oncology and infectious diseases. This document provides field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices to empower researchers in their drug development endeavors.

The Strategic Value of the Scaffold

The this compound scaffold is not merely another heterocyclic building block; its design is inherently strategic for medicinal chemistry applications. Each functional group serves a distinct and critical purpose, making it a privileged starting point for generating novel therapeutics.

  • The Indole Core: Provides a rigid, planar structure capable of participating in π-π stacking and hydrogen bonding interactions within protein active sites.[1]

  • 5-Chloro Substitution: This electron-withdrawing group modulates the electronic properties of the indole ring system. In many kinase inhibitors, the chlorine atom occupies a specific hydrophobic pocket, enhancing binding affinity and selectivity.

  • 2-Ethyl Carboxylate Group: This ester serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can be reduced to a primary alcohol for further functionalization.[2][3]

  • 3-Amino Group: The nucleophilic 3-amino group is the primary vector for diversification. It allows for the introduction of a wide range of substituents through reactions like acylation, reductive amination, and condensation, enabling fine-tuning of the molecule's pharmacological profile.

Below is a diagram illustrating the key functional points of the scaffold that are ripe for chemical modification.

cluster_scaffold This compound cluster_points Points of Diversification scaffold_img N3 3-Amino Group (Primary Diversification) p_N3 N3->p_N3 Acylation, Reductive Amination C2 2-Carboxylate (Secondary Handle) p_C2 C2->p_C2 Hydrolysis, Amidation C5 5-Chloro Position (Affinity & Selectivity) C5->scaffold_img Modulates Electronics N1 1-Indole NH (Alkylation) p_N1 N1->p_N1 Alkylation, Arylation p_C5

Caption: Key diversification points on the core scaffold.

Application in Oncology: Targeting Kinase Pathways

A significant body of research has demonstrated the utility of 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5][6]

Mechanism of Action: Inhibition of EGFR and BRAF

Derivatives of this scaffold have shown remarkable activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, including clinically relevant mutants like EGFRT790M and BRAFV600E.[4] The mechanism involves competitive binding at the ATP-binding site of the kinase domain. The indole core acts as a hinge-binder, forming hydrogen bonds with key residues, while substituents introduced at the 3-amino position extend into other regions of the active site to enhance potency and selectivity. Molecular docking studies confirm that these derivatives can achieve high binding affinity through these interactions.[4]

Performance Data: Antiproliferative and Kinase Inhibitory Activity

The antiproliferative activity of synthesized derivatives is typically evaluated against a panel of cancer cell lines. The data below, synthesized from recent literature, showcases the potency of derivatives where various phenethylamino side chains have been appended to the 3-position.[4]

Compound ID R Group (at 3-position via aminomethyl linker) Mean GI₅₀ (nM) *EGFRT790M IC₅₀ (nM) BRAFV600E IC₅₀ (nM) Reference
3a Phenethyl428995[4]
3b 4-(Pyrrolidin-1-yl)phenethyl357588[4]
3c 4-(Piperidin-1-yl)phenethyl317181[4]
3e 3-(Piperidin-1-yl)phenethyl296874[4]
Erlotinib (Reference Drug)3380>1000[4]
Vemurafenib (Reference Drug)N/AN/A31[4]

*Mean GI₅₀ across Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cancer cell lines.

These results demonstrate that strategic modification of the 3-amino group can lead to compounds with greater antiproliferative potency than the standard-of-care drug, Erlotinib.[4] Notably, compound 3e emerged as the most potent derivative in this series.[4]

Protocol 1: Synthesis of a Representative Kinase Inhibitor Derivative

This protocol details the synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (3a) , a key intermediate, via a Mannich-type reaction.

Rationale: The Mannich reaction is a reliable and efficient method for introducing an aminomethyl substituent at the electron-rich C3 position of the indole ring.

Materials:

  • Ethyl 5-chloro-1H-indole-2-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Phenethylamine

  • Ethanol

  • Acetic Acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in ethanol (20 mL).

  • Addition of Amine: Add phenethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Initiation of Reaction: Add formaldehyde solution (1.2 eq) dropwise, followed by a catalytic amount of acetic acid (0.1 eq).

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add distilled water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. For compound 3a , the yield is typically around 85%.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR, using a luminescence-based assay that quantifies ATP consumption.

Rationale: Kinase activity is directly proportional to ATP consumption. As a kinase transfers phosphate from ATP to a substrate, the amount of remaining ATP decreases. This assay measures the remaining ATP using a luciferase/luciferin reaction, where a lower light output signifies higher kinase activity (and thus, lower inhibition).

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound in DMSO C Add kinase, substrate, and test compound to 384-well plate A->C B Prepare kinase buffer, substrate, and recombinant kinase enzyme B->C D Initiate reaction by adding ATP solution C->D E Incubate at 30°C for 60 minutes D->E F Add Kinase-Glo® reagent (contains luciferase/luciferin) E->F G Incubate at RT for 10 min to stabilize signal F->G H Measure luminescence using a plate reader G->H I Plot luminescence vs. compound concentration H->I J Calculate IC₅₀ value using non-linear regression I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

Application in Infectious Diseases: Antimicrobial Agents

The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7][8] The electron-rich nature of the indole ring allows it to participate in various interactions with microbial enzymes and cellular structures.

Spectrum of Activity

Derivatives of indole-2-carboxylates have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Studies have shown that introducing moieties like triazoles and thiadiazoles onto the indole core can yield compounds with potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei.[8]

Performance Data: Minimum Inhibitory Concentrations (MIC)

The table below summarizes the antimicrobial activity for a series of indole-triazole derivatives, highlighting their efficacy against various pathogens.

Compound ID Key Substituent S. aureus (μg/mL) MRSA (μg/mL) E. coli (μg/mL) C. krusei (μg/mL) Reference
1d 4-Fluorophenyl6.256.2512.56.25[8]
1h 3-Chlorophenyl6.256.256.253.125[8]
3d 4-Fluorophenyl3.1253.1256.253.125[8]
Ciprofloxacin (Reference Drug)6.256.250.09N/A[8]
Fluconazole (Reference Drug)N/AN/AN/A6.25[8]

The data indicates that compounds like 3d show excellent broad-spectrum activity, with potency against MRSA comparable to ciprofloxacin and antifungal activity against C. krusei superior to fluconazole.[8]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Rationale: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a quantitative and reproducible technique for assessing antimicrobial potency.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compound stock solution in DMSO

  • Positive control (microbe + broth) and negative control (broth only) wells

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 μL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 μL of the diluted inoculum to each well containing the test compound, bringing the total volume to 100 μL. This results in a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring optical density (OD).

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its pre-functionalized structure provides an ideal starting point for the synthesis of diverse compound libraries targeting critical therapeutic areas. The successful development of potent kinase inhibitors and broad-spectrum antimicrobial agents from this core structure underscores its significance. Future work should focus on exploring further diversification at the N1 position of the indole ring and leveraging the 2-carboxylate for bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic properties. The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic candidates.

References

  • Benchchem. 3-(2-Aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride.
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  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

  • Szychowska, A., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI.
  • Yıldırım, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders - Drug Targets. Available from: [Link]

  • Cenmed. 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid.
  • Gadaginamath, G. S., & Pujar, S. R. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica.
  • Fathalla, O. A., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org.
  • Gassman, P. G., & van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available from: [Link]

Sources

Application Notes and Protocols: Derivatization of the Amino Group of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-aminoindole scaffold is a highly significant pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with diverse and potent biological activities.[1][2] These derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4] The specific molecule, ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, serves as a versatile intermediate for the synthesis of novel drug candidates. The presence of the amino group at the 3-position offers a prime site for chemical modification, allowing for the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles.[5]

This guide provides detailed protocols and expert insights into the common and effective methods for derivatizing the 3-amino group of this indole derivative, including N-acylation, N-sulfonylation, and N-alkylation. The causality behind experimental choices and the logic of each protocol are explained to ensure robust and reproducible outcomes for researchers in drug discovery and development.

I. N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental and widely utilized transformation to introduce an amide linkage. This modification can significantly impact a molecule's biological activity by introducing hydrogen bond donors and acceptors, which can enhance binding to biological targets.[3] Furthermore, acylation can improve metabolic stability and modulate solubility.

Causality Behind Experimental Choices

The choice between an acyl chloride and an anhydride as the acylating agent is a critical decision. Acyl chlorides are generally more reactive and are preferred for less nucleophilic amines or when rapid reaction is desired.[3] However, their high reactivity can sometimes lead to side reactions. Anhydrides, while less reactive, often provide cleaner reactions and better yields, particularly with more reactive amines.[6] The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction with acyl chlorides, preventing the protonation of the starting amine and driving the reaction to completion.[3] Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are crucial to prevent hydrolysis of the acylating agent.[3]

Experimental Protocol: N-Acylation with Acyl Chlorides

This protocol outlines a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.5 eq)[3]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)[3]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA to the stirred solution.[3]

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation: N-Acylation Reaction Parameters
Acylating AgentEquivalentsBaseSolventReaction Time (h)Typical Yield (%)
Acetyl Chloride1.2TEADCM285-95
Benzoyl Chloride1.2DIPEADCM480-90
Isobutyryl Chloride1.3TEATHF675-85
Visualization: N-Acylation Workflow

Acylation_Workflow Start Dissolve Starting Material in Anhydrous DCM Cool Cool to 0 °C Start->Cool AddBase Add Base (TEA or DIPEA) Cool->AddBase AddAcylCl Add Acyl Chloride (dropwise) AddBase->AddAcylCl React Stir at Room Temp (Monitor by TLC) AddAcylCl->React Quench Quench with Sat. NaHCO3 React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify Product N-Acylated Product Purify->Product

Caption: General workflow for the N-acylation of this compound.

II. N-Sulfonylation: Crafting Sulfonamides

N-sulfonylation introduces a sulfonamide group, a common functional group in many marketed drugs. This modification can significantly alter the acidity of the N-H proton and introduce a strong hydrogen bond acceptor, which can be critical for target binding and influencing pharmacokinetic properties.

Causality Behind Experimental Choices

Similar to acylation, the choice of sulfonylating agent (e.g., tosyl chloride, mesyl chloride) and a non-nucleophilic base is crucial. Pyridine is often used as both a base and a solvent in these reactions, though other tertiary amines in aprotic solvents are also effective. The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive substrates or sulfonyl chlorides. Anhydrous conditions are paramount to prevent hydrolysis of the sulfonyl chloride.

Experimental Protocol: N-Sulfonylation

This protocol provides a general method for the N-sulfonylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 - 1.3 eq)

  • Anhydrous Pyridine or Anhydrous DCM with TEA (2.0 - 3.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous pyridine (or anhydrous DCM).

  • Add the sulfonyl chloride portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexane).

Data Presentation: N-Sulfonylation Reaction Parameters
Sulfonylating AgentEquivalentsBaseSolventReaction Time (h)Typical Yield (%)
p-Toluenesulfonyl Chloride1.2PyridinePyridine1280-90
Methanesulfonyl Chloride1.2TEADCM885-95
Dansyl Chloride1.1TEADCM670-80
Visualization: N-Sulfonylation Mechanism

Sulfonylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Deprotonation Amine R-NH2 SulfonylChloride R'-SO2Cl Intermediate R-NH2+-SO2(R')-Cl- SulfonylChloride->Intermediate ProtonatedBase Base-H+ Intermediate->ProtonatedBase deprotonated by Product R-NH-SO2R' Intermediate->Product loses Cl- Base Base Base->ProtonatedBase

Caption: Simplified mechanism of N-sulfonylation.

III. N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the 3-amino group can be more challenging due to the potential for over-alkylation and competing N-alkylation at the indole nitrogen.[7] However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved. This modification is valuable for probing the steric and electronic requirements of the binding pocket of a biological target.

Causality Behind Experimental Choices

The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is often necessary to deprotonate the amino group, forming a more nucleophilic amide anion. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable for this reaction. The choice of alkylating agent (e.g., alkyl halide) and reaction temperature are critical parameters to control the extent of alkylation. Using a slight excess of the starting amine relative to the alkylating agent can help to minimize dialkylation.

Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: N-Alkylation Reaction Parameters
Alkylating AgentEquivalentsBaseSolventReaction Time (h)Typical Yield (%)
Methyl Iodide1.0NaHDMF450-60
Benzyl Bromide1.0NaHTHF860-70
Ethyl Bromoacetate1.0K2CO3Acetone1265-75
Visualization: N-Alkylation Logical Flow

Alkylation_Logic Start Starting Amine Deprotonation Deprotonation with Base (e.g., NaH) Start->Deprotonation Anion Amide Anion (Nucleophile) Deprotonation->Anion SN2 SN2 Reaction Anion->SN2 AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->SN2 Product N-Alkylated Product SN2->Product

Caption: Logical flow of the N-alkylation reaction.

Conclusion

The derivatization of the 3-amino group of this compound is a critical step in the synthesis of novel and potentially therapeutic compounds. The choice of derivatization strategy—acylation, sulfonylation, or alkylation—should be guided by the specific goals of the research program, including the desired physicochemical properties and biological activity of the final compounds. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to perform these transformations effectively and reproducibly. Careful attention to reaction conditions, stoichiometry, and purification techniques is essential for success.

References

  • National Center for Biotechnology Information. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Biologically active 3-aminoindole derivatives. Retrieved from [Link][4]

  • MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Presumable pathway of 3-sulfonyl indoles 353 formation. Retrieved from [Link][9]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link][7]

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Reactions of Ethyl 3-Amino-5-Chloro-1H-indole-2-carboxylate with Electrophiles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: The Gemini Application Science Team

Abstract

This technical guide provides a comprehensive overview of the electrophilic reactions involving ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a key heterocyclic building block in modern drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel therapeutic agents.[1][2] This document details the electronic properties and site-reactivity of the title compound and offers detailed, field-proven protocols for its reactions with various classes of electrophiles. We delve into the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and troubleshoot these reactions for their specific molecular targets.

Introduction: The Significance of the 3-Aminoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The specific scaffold, this compound, combines several key features that make it a versatile starting material:

  • An electron-rich 3-amino group that serves as a primary nucleophilic center.

  • An electron-withdrawing ethyl carboxylate group at the C-2 position, which modulates the reactivity of the pyrrole ring.

  • A chloro-substituent at the C-5 position, which influences the electronic properties of the benzene ring and can serve as a metabolic blocking group or a key interaction point with biological targets.[3]

Derivatives of this and similar indole-2-carboxylate systems have shown significant potential as anticancer, antiviral, and anti-inflammatory agents, often acting as potent enzyme inhibitors.[2][4] This guide focuses on the strategic derivatization of this scaffold through reactions at its most nucleophilic sites.

Reactivity Analysis: Mapping the Nucleophilic Centers

The reactivity of this compound is governed by the interplay of its functional groups. Understanding the electronic distribution is key to predicting the outcome of electrophilic reactions.

  • Primary Nucleophile (Most Reactive): The 3-Amino Group (N-3) : The lone pair of electrons on the exocyclic amino group is highly available, making it the primary site for reactions with a wide range of "soft" and "hard" electrophiles, including acyl chlorides, sulfonyl chlorides, and aldehydes.

  • Secondary Nucleophile: The Indole Nitrogen (N-1) : The indole N-H proton is slightly acidic and can be removed by a suitable base (e.g., KOH, NaH) to generate a nucleophilic anion.[1] This site is typically targeted for alkylation or acylation to introduce diversity or to protect the indole nitrogen.

  • Tertiary Sites: The Aromatic Ring (C-4, C-6) : The indole ring system is an activated aromatic system.[5] While the C-2 carboxylate group is deactivating, the overall electron-donating character of the heterocyclic system directs electrophilic aromatic substitution to the benzene portion. The 5-chloro substituent is a deactivating but ortho-, para- directing group. Therefore, further electrophilic substitution (e.g., nitration, halogenation) is expected to occur preferentially at the C-4 and C-6 positions.

The diagram below, generated using DOT language, illustrates the key reactive sites on the molecule.

Caption: Figure 1: Key nucleophilic centers for electrophilic attack.

Application Protocols for Electrophilic Reactions

The following sections provide detailed protocols for key transformations. These protocols are designed as self-validating systems, including mechanistic rationale and expected outcomes.

Acylation of the 3-Amino Group

Acylation is a fundamental reaction to produce amides, which are stable and often crucial for biological activity.

Mechanism: The nucleophilic 3-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A subsequent elimination of a leaving group (e.g., chloride) and deprotonation, typically facilitated by a non-nucleophilic base, yields the N-acylated product.

Protocol: Synthesis of Ethyl 3-(acetylamino)-5-chloro-1H-indole-2-carboxylate

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

    • Causality: The base is essential to neutralize the acidic byproduct (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Electrophile Addition: Slowly add the acylating agent, such as acetyl chloride (1.1 eq), dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Results:

  • Yield: Typically >80%.

  • Characterization: The formation of the amide can be confirmed by ¹H NMR (appearance of a new amide N-H singlet and a methyl singlet around 2.2 ppm) and IR spectroscopy (a characteristic amide C=O stretch around 1650-1680 cm⁻¹).

Diazotization and Azide Formation

Diazotization of the 3-amino group converts it into a versatile diazonium salt, which can be displaced by various nucleophiles. This "interrupted diazotization" method yields stable diazonium species that can be isolated or used in situ.[6]

Mechanism: The amino group reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to generate a diazonium salt. This highly reactive intermediate can then undergo substitution.

Protocol: Synthesis of Ethyl 3-azido-5-chloro-1H-indole-2-carboxylate

  • Diazonium Salt Formation:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes.

    • Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azide Substitution:

    • In a separate flask, dissolve sodium azide (NaN₃) (1.5 eq) in water and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.

    • Safety Note: Sodium azide is highly toxic, and hydrazoic acid (HN₃) is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction & Work-up:

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

    • The product often precipitates from the aqueous mixture. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

    • If the product does not precipitate, extract it with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.

Expected Results:

  • Yield: 60-85%.

  • Characterization: Successful conversion is confirmed by IR spectroscopy (strong, sharp azide stretch at ~2100 cm⁻¹) and the disappearance of the amino N-H stretches.

N-1 Alkylation of the Indole Ring

Alkylation at the N-1 position is a common strategy to block the N-H group or introduce lipophilic substituents. This reaction requires a base strong enough to deprotonate the indole nitrogen.

Mechanism: The indole N-H is deprotonated by a base like potassium hydroxide to form a nucleophilic indole anion.[1] This anion then displaces a leaving group from an alkylating agent (e.g., benzyl bromide) in an Sₙ2 reaction.

Protocol: Synthesis of Ethyl 1-benzyl-3-amino-5-chloro-1H-indole-2-carboxylate

  • Deprotonation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as powdered potassium hydroxide (KOH) (3.0 eq).[1]

  • Anion Formation: Stir the suspension at room temperature for 30-60 minutes.

    • Causality: Using a solvent like acetone with aqueous KOH allows for a heterogeneous reaction that effectively generates the indole anion without causing significant hydrolysis of the ester, which can be a competing side reaction.[1]

  • Alkylation: Add the alkylating agent, such as benzyl bromide (1.1 eq), to the mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 2-8 hours, monitoring by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Expected Results:

  • Yield: 70-95%.

  • Characterization: The disappearance of the indole N-H proton signal (typically >10 ppm) in the ¹H NMR spectrum is the clearest indicator of successful N-1 alkylation.[1]

The workflow for a typical electrophilic reaction is summarized in the diagram below.

G Figure 2: General Experimental Workflow A 1. Reagent Setup (Indole, Solvent, Base) Under Inert Atmosphere B 2. Cooling (0 °C Ice Bath) A->B C 3. Electrophile Addition (Dropwise) B->C D 4. Reaction (Stir at RT, Monitor by TLC) C->D E 5. Aqueous Work-up (Quench, Extract, Wash, Dry) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Figure 2: Standard workflow for electrophilic derivatization.

Summary of Reaction Conditions

The following table summarizes typical conditions for the reactions discussed. Researchers should note that optimization may be required for specific substrates and electrophiles.

Reaction TypeElectrophile ExampleBaseSolventTemperatureTypical Yield
N-3 Acylation Acetyl ChloridePyridineDCM0 °C to RT>80%
N-3 Diazotization NaNO₂ / HCl(Acidic)H₂O / HCl0-5 °C60-85%
N-1 Alkylation Benzyl BromideKOHAcetone/DMFRT to 50 °C70-95%

Conclusion and Future Perspectives

This compound is a highly valuable and reactive scaffold. The protocols outlined in this guide demonstrate robust methods for its derivatization at the 3-amino and 1-indole positions. The resulting amides, azides, and N-alkylated products serve as advanced intermediates for the synthesis of complex molecules with potential therapeutic applications. Future work in this area may explore C-H activation at the C-4 or C-6 positions or more complex cascade reactions initiated by the versatile 3-amino group. As the demand for novel, biologically active small molecules continues to grow, a thorough understanding of the reactivity of such core scaffolds remains indispensable for the medicinal chemist.

References

  • Al-Hourani, B. J., El-Safadi, F., Taha, M. O. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • Murakami, Y., Tani, M., Tanaka, K., Yokoyama, Y. (1984). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles. Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Available at: [Link]

  • ResearchGate. Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]

  • Reddy, R. E., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]

  • Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • Pittelkow, M. ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link]

  • Krystof, V., et al. (2005). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indoles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. RSC Publishing. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. Available at: [Link]

  • MDPI. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. MDPI. Available at: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC. Available at: [Link]

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

  • PubChem. Ethyl 5-chloroindole-2-carboxylate. PubChem. Available at: [Link]

  • National Institutes of Health. Ethyl 1-acetyl-1H-indole-3-carboxylate. NIH. Available at: [Link]

  • ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. Available at: [Link]

  • SIELC Technologies. Ethyl 5-chloroindole-2-carboxylate. SIELC. Available at: [Link]

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ethyl 3-amino-5-chloro-1H-indole-2-carboxylate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Ethyl 3-Amino-5-Chloro-1H-indole-2-carboxylate in the Synthesis of Kinase Inhibitors

Introduction: The Privileged Indole Scaffold in Modern Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its unique electronic properties and geometric shape, which includes a hydrogen bond donor (the N-H group) and a planar aromatic surface, allow for versatile interactions within complex protein architectures. In the realm of oncology, these features have been exploited extensively for the design of kinase inhibitors.[3][4] Kinases are pivotal enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5][6]

This document focuses on a highly functionalized and strategically important indole derivative: This compound . This intermediate is not merely a structural component but a versatile chemical platform engineered for the efficient construction of potent kinase inhibitors. Its key features include:

  • The 3-Amino Group: Provides a crucial nucleophilic handle for introducing diverse side chains, enabling the exploration of the kinase active site and optimization of drug-target interactions.

  • The 5-Chloro Substituent: Modulates the electronic properties and lipophilicity of the indole ring, which can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.

  • The 2-Carboxylate Ester: Serves as a stable, yet reactive, functional group that can be retained, hydrolyzed, or converted into other functionalities, such as amides, to further elaborate the molecular structure.

We will explore the synthesis of this key intermediate and demonstrate its application in the construction of a clinically relevant kinase inhibitor, providing detailed, field-proven protocols for researchers in drug discovery and development.

Synthetic Strategy and Mechanistic Rationale

The construction of the this compound core is a critical first step. While numerous methods for indole synthesis exist, such as the Fischer, Nenitzescu, and Reissert syntheses, a highly effective approach for this specific 3-amino substituted pattern is the reductive cyclization of a suitably functionalized ortho-nitrophenyl precursor.[7][8][9][10]

The logic behind this strategy is twofold:

  • Convergent Assembly: The starting materials, typically a substituted 2-nitrotoluene and diethyl oxalate, are readily available and allow for the early introduction of the required substituents.

  • Robust and Scalable Cyclization: The intramolecular reductive cyclization is a high-yielding and well-understood transformation, making it suitable for both laboratory-scale and industrial production.

The overall workflow involves the condensation of 4-chloro-2-nitrotoluene with diethyl oxalate to form an ethyl pyruvate derivative, followed by a reductive cyclization using a reducing agent like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation. The reduction of the nitro group initiates a spontaneous intramolecular condensation (cyclization) to form the indole ring.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Target Intermediate A 4-Chloro-2-nitrotoluene C Step 1: Base-catalyzed Condensation (e.g., NaOEt) A->C B Diethyl Oxalate B->C D Intermediate: Ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate C->D Formation of Pyruvate Derivative E Step 2: Reductive Cyclization (e.g., H2, Pd/C) D->E Intramolecular Reaction F Product: Ethyl 3-amino-5-chloro- 1H-indole-2-carboxylate E->F Aromatization

Caption: Synthetic workflow for the target indole intermediate.

Application Case Study: Synthesis of a VEGFR-2 Inhibitor Precursor

The true value of this compound is demonstrated in its role as a precursor to potent kinase inhibitors. It is a known building block in the synthesis of Axitinib, a powerful inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[11][12][13] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and VEGFRs are key regulators of this pathway.[14][15][16] By inhibiting VEGFR-2, drugs like Axitinib can effectively starve tumors of their blood supply.

The 3-amino group of our intermediate is typically acylated to introduce a side chain that occupies a specific pocket in the kinase active site. This is a common strategy to enhance potency and selectivity.

The following diagram illustrates the general signaling pathway and the point of inhibition.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS Ras/Raf/MEK/ERK Pathway P1->RAS Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT Akt Pathway PI3K->AKT RAS->Proliferation AKT->Proliferation Inhibitor Indole-based Kinase Inhibitor (e.g., Axitinib) Inhibitor->P1 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of this compound

Principle: This protocol details the synthesis via a two-step, one-pot Reissert-style reaction involving the condensation of 4-chloro-2-nitrotoluene with diethyl oxalate, followed by catalytic hydrogenation which induces reductive cyclization to form the desired 3-aminoindole.[10]

Materials and Reagents:

ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles
4-Chloro-2-nitrotoluene89-59-8171.5817.16 g0.10
Diethyl oxalate95-92-1146.1416.08 g0.11
Sodium ethoxide141-52-668.057.48 g0.11
Ethanol, anhydrous64-17-546.07200 mL-
Glacial Acetic Acid64-19-760.05100 mL-
Palladium on Carbon (10%)7440-05-3-1.0 g-
Ethyl Acetate141-78-688.11300 mL-
Saturated NaHCO₃ (aq)--150 mL-
Brine--100 mL-

Procedure:

  • Condensation: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL) followed by sodium ethoxide (7.48 g, 0.11 mol) under a nitrogen atmosphere.

  • Stir the mixture until the sodium ethoxide is fully dissolved. To this solution, add a mixture of 4-chloro-2-nitrotoluene (17.16 g, 0.10 mol) and diethyl oxalate (16.08 g, 0.11 mol) dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Reductive Cyclization: Do not isolate the intermediate. Transfer the crude residue to a hydrogenation vessel. Add ethyl acetate (200 mL), glacial acetic acid (50 mL), and 10% Palladium on Carbon (1.0 g).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake vigorously at room temperature. The reaction is typically complete in 6-8 hours. Monitor the hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (100 mL).

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Expected Results & Characterization:

ParameterExpected Value
Yield 65-75%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 11.5 (s, 1H, NH-indole), 7.5 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 5.5 (s, 2H, NH₂), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃).
Mass Spec (ESI+) m/z = 239.05 [M+H]⁺
Protocol 2: Acylation of the 3-Amino Group – Synthesis of a Kinase Inhibitor Core

Principle: This protocol describes the N-acylation of the 3-amino group with a substituted acid chloride. This step is fundamental for installing a side chain designed to interact with the target kinase.

Materials and Reagents:

ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles
This compound-238.672.39 g0.01
2-Fluoro-5-methoxybenzoyl chloride208076-24-8188.581.98 g0.0105
Pyridine110-86-179.101.2 mL0.015
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
1M HCl (aq)--30 mL-
Saturated NaHCO₃ (aq)--30 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.39 g, 0.01 mol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 mL, 0.015 mol) to the stirred solution.

  • In a separate flask, dissolve 2-fluoro-5-methoxybenzoyl chloride (1.98 g, 0.0105 mol) in anhydrous DCM (10 mL).

  • Add the acid chloride solution dropwise to the indole solution at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: 30-40% ethyl acetate in hexanes) to afford the desired N-acylated indole.

Expected Results & Characterization:

ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) Appearance of aromatic protons from the benzoyl group and a downfield shift of the amide NH proton (δ ~9.5-10.5 ppm).
Mass Spec (ESI+) m/z = 391.09 [M+H]⁺

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. The protocols provided herein offer robust and reproducible methods for its synthesis and subsequent functionalization. The inherent chemical handles of this molecule—the nucleophilic amine, the modulatory chloro group, and the versatile ester—provide medicinal chemists with a powerful platform to rapidly generate diverse libraries of compounds. By understanding the rationale behind the synthetic steps and the biological context of the targets, researchers can leverage this key building block to accelerate the discovery and development of next-generation targeted cancer therapies.

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Application Notes & Protocols: Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Indole Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast number of biologically active compounds and functional materials. However, the true potential of this scaffold is unlocked through precise functionalization. Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate (CAS No: 62578-58-9) is a premier example of a strategically designed building block, engineered for versatility and efficiency in the construction of complex heterocyclic systems.[1]

Its utility stems from a unique convergence of reactive sites:

  • The 3-Amino Group: A potent nucleophile, serving as the primary anchor point for annulation reactions to build fused rings. Its position is critical for forming five- or six-membered rings fused across the 2 and 3 positions of the indole core.

  • The 2-Carboxylate Group: An electrophilic center that acts as an ideal partner for the adjacent amino group in intramolecular cyclizations. It can be readily transformed (e.g., via hydrolysis, amidation, or reduction) to introduce further diversity.

  • The 5-Chloro Substituent: This halogen atom serves a dual purpose. Electronically, it modulates the reactivity of the indole ring. Synthetically, it provides a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

This application note provides an in-depth exploration of the synthetic applications of this versatile intermediate, focusing on the synthesis of high-value fused heterocyclic systems like pyrimido[4,5-b]indoles and triazino[5,6-b]indoles. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

G cluster_indole This compound cluster_features Key Reactive Sites Indole A 3-Amino Group (Nucleophilic Center) Indole->A Annulation Driver B 2-Carboxylate Group (Electrophilic Handle) Indole->B Cyclization Partner C 5-Chloro Group (SAR & Cross-Coupling Site) Indole->C Diversity Point

Caption: Key reactive features of the title indole building block.

Application I: Synthesis of Pyrimido[4,5-b]indoles – Scaffolds for Kinase Inhibitors and Antimicrobials

The fusion of a pyrimidine ring onto the indole core gives rise to the pyrimido[4,5-b]indole scaffold, a structure of immense interest in drug discovery. Compounds based on this core have demonstrated potent activity as microtubule depolymerizing agents, dual RET/TRKA kinase inhibitors for cancer therapy, and novel antibiotics against multidrug-resistant pathogens.[2][3][4]

The synthesis leverages the vicinal amino-ester functionality of this compound. The most direct approach involves a condensation-cyclization reaction with a one-carbon synthon, such as formamide, which provides the necessary atom to complete the pyrimidine ring.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the 3-amino group on the carbonyl carbon of formamide, forming an N-formyl intermediate. Subsequent intramolecular cyclization occurs as the indole nitrogen or, more commonly, the newly formed amide nitrogen attacks the electrophilic ester carbonyl at the 2-position. This is followed by dehydration to yield the final aromatic pyrimido[4,5-b]indol-4-one system. Using substituted amidines or other reagents can provide direct access to 4-amino or 4-substituted derivatives.

G Start Ethyl 3-Amino-5-chloro- 1H-indole-2-carboxylate Intermediate N-Formyl Intermediate or Guanidinyl Adduct Start->Intermediate Condensation Reagent Formamide (HCONH2) or Guanidine Reagent->Intermediate Product 6-Chloro-9H-pyrimido[4,5-b] indol-4(3H)-one or 4-Amino Derivative Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Workflow for the synthesis of pyrimido[4,5-b]indoles.

Detailed Protocol: Synthesis of 6-Chloro-2-methyl-9H-pyrimido[4,5-b]indol-4-amine

This protocol describes a typical procedure for constructing a 4-aminopyrimido[4,5-b]indole, a key intermediate for developing microtubule targeting agents.[2]

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous ethanol (50 mL).

  • Base Addition: Carefully add sodium ethoxide (2.0 eq) to the ethanol and stir until fully dissolved.

  • Reagent Addition: Add this compound (1.0 eq) and acetamidine hydrochloride (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The starting indole spot should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (200 mL) with gentle stirring.

  • Precipitation & Isolation: A solid precipitate should form. If precipitation is slow, gently acidify the mixture with dilute HCl to a pH of ~7.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol to remove impurities.

  • Drying & Purification: Dry the crude product under vacuum. The product is often of high purity, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Application II: Synthesis of Triazino[5,6-b]indoles – Accessing Novel Antitumor Scaffolds

The 1,2,4-triazino[5,6-b]indole heterocyclic system is another valuable scaffold in medicinal chemistry, with derivatives showing promising antitumor activity.[5] The synthesis of this ring system from this compound typically involves a two-stage process: conversion of the ester to a hydrazide, followed by cyclization with a one-carbon electrophile.

Mechanistic Rationale: The robust ester at the 2-position is first converted into a more reactive carbohydrazide via reaction with hydrazine hydrate.[6][7] This intermediate now possesses two adjacent nucleophilic nitrogen centers. Reaction with a suitable reagent like cyanogen bromide or triethyl orthoformate introduces the final carbon atom required for the triazine ring. The cyclization proceeds via condensation and subsequent dehydration to yield the fused triazinone-indole system.

G Start Ethyl 3-Amino-5-chloro- 1H-indole-2-carboxylate Intermediate 3-Amino-5-chloro-1H-indole- 2-carbohydrazide Start->Intermediate Step 1 Step1 Hydrazinolysis (N2H4·H2O) Step1->Intermediate Product 6-Chloro-1,2,4-triazino[5,6-b] indol-3(2H)-one Intermediate->Product Step 2 Step2 Cyclization (e.g., Triethyl Orthoformate) Step2->Product

Caption: Two-step synthesis of triazino[5,6-b]indoles.

Detailed Protocol: Synthesis of 6-Chloro-1,2,4-triazino[5,6-b]indol-3(2H)-one

This protocol outlines the conversion of the starting indole ester to the target triazino-indole.

Part A: Synthesis of 3-Amino-5-chloro-1H-indole-2-carbohydrazide

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 10.0 eq)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend or dissolve this compound (1.0 eq) in ethanol (40 mL).

  • Hydrazine Addition: Add hydrazine hydrate (10.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester.

  • Isolation: Cool the reaction mixture to room temperature. A solid will precipitate. Collect the solid by vacuum filtration, wash with cold water and then cold ethanol.

  • Drying: Dry the resulting white or off-white solid, the carbohydrazide intermediate, under vacuum. This product is often used in the next step without further purification.

Part B: Cyclization to form 6-Chloro-1,2,4-triazino[5,6-b]indol-3(2H)-one

Materials:

  • 3-Amino-5-chloro-1H-indole-2-carbohydrazide (from Part A, 1.0 eq)

  • Triethyl orthoformate (5.0 eq)

  • Pyridine (as solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the carbohydrazide intermediate (1.0 eq) in pyridine (20 mL).

  • Reagent Addition: Add triethyl orthoformate (5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. The suspension should gradually dissolve as the reaction proceeds.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water to remove pyridine.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol or acetic acid, to yield the pure triazino[5,6-b]indole.

Data Summary: Synthesis of Substituted Pyrimido[4,5-b]indoles

The following table summarizes representative examples of pyrimido[4,5-b]indole synthesis, highlighting the versatility of the core reaction with different reagents to achieve structural diversity.

EntryC1-Synthon ReagentR² SubstituentR⁴ SubstituentSolventConditionsYield (%)Reference
1FormamideHOHFormamide190 °C, 4h~80General
2Guanidine HClNH₂NH₂EtOH / NaOEtReflux, 12h~85General
3Acetamidine HClCH₃NH₂EtOH / NaOEtReflux, 14h~82[2]
4Phenyl IsocyanateNHPhOHPyridineReflux, 4h85[8]
5UreaOHOHPyridineReflux, 10h~75General

Conclusion

This compound is a high-utility, strategically functionalized building block for modern heterocyclic synthesis. The orthogonal reactivity of its amino, ester, and chloro groups provides chemists with a powerful tool to rapidly access complex, fused heterocyclic systems of significant biological importance. The protocols detailed herein for the synthesis of pyrimido[4,5-b]indoles and triazino[5,6-b]indoles demonstrate the reliability and efficiency of this starting material in constructing drug-like scaffolds. Its commercial availability and predictable reactivity make it an indispensable component in the toolkit of researchers, scientists, and drug development professionals.

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  • Ali, R. S. (2020). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[2][3][6]triazino[3′,4′:3,4][2][3][6]triazino[5,6-b]indoles with Expected Anticancer Activity. Molecules, 25(18), 4238. [Link]

  • Bratton, L. D., et al. (2000). Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides. Journal of Heterocyclic Chemistry, 37(5), 1103-1108. [Link]

  • Zare, A., et al. (2021). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 11(1), 1-8. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. [Link]

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Application Note: A Robust and Scalable Synthesis of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Substituted indoles, in particular, are privileged scaffolds in drug discovery, with applications ranging from anti-migraine agents to potent anti-cancer therapies.[1][3] Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a highly valuable synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents, including inhibitors of EGFR/BRAF pathways.[3] Its strategic functionalization—a halogen for further cross-coupling, an ester for amide derivatization, and a key amino group for heterocycle formation—makes it a sought-after building block.

This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this key intermediate. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights into process optimization, safety, and quality control. The described two-step, one-pot-adaptable process leverages the classic Japp-Klingemann reaction followed by an acid-catalyzed Fischer indole cyclization, a pathway optimized for efficiency, scalability, and high yield.

Section 1: Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a robust two-stage process designed for scalability and control.

  • Stage 1: Japp-Klingemann Reaction. This reaction is a powerful method for forming arylhydrazones, the essential precursors for Fischer indole synthesis.[2][4] It begins with the diazotization of a substituted aniline (4-chloroaniline). The resulting diazonium salt is an electrophile that readily couples with a carbon acid, in this case, ethyl 2-cyanoacetate. The subsequent in-situ hydrolysis and decarboxylation of one of the activating groups yield the stable hydrazone intermediate.

  • Stage 2: Fischer Indole Synthesis. The isolated arylhydrazone undergoes an acid-catalyzed intramolecular cyclization.[5] This reaction proceeds through a series of steps including tautomerization, a[6][6]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to form the thermodynamically stable indole ring system. The use of the cyano-activated substrate is critical as it directly yields the desired 3-amino functionality upon cyclization.

Visualizing the Reaction Mechanism

The following diagram illustrates the key transformations from the starting aniline to the final indole product.

Reaction_Mechanism cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis A 4-Chloroaniline B 4-Chlorobenzenediazonium Chloride A->B NaNO₂, aq. HCl 0-5 °C D Ethyl 2-cyano-2-(2-(4-chlorophenyl)hydrazono)acetate (Hydrazone Intermediate) B->D NaOAc, EtOH/H₂O pH 5-6 C Ethyl 2-cyanoacetate C->D NaOAc, EtOH/H₂O pH 5-6 E This compound (Final Product) D->E Acid Catalyst (e.g., Ethanolic HCl) Reflux

Caption: Overall synthetic pathway for this compound.

Section 2: Detailed Scale-Up Protocol (100 g Scale)

This protocol is optimized for a 100-gram synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reactor: 5 L jacketed glass reactor with overhead stirring, temperature probe, and condenser.

  • Addition Funnel: 1 L pressure-equalizing dropping funnel.

  • Filtration: Büchner funnel and vacuum flask.

  • Drying: Vacuum oven.

Reagent Quantities
ReagentMW ( g/mol )Moles (mol)QuantityRole
4-Chloroaniline127.570.823105 gStarting Material
Hydrochloric Acid (conc., 37%)36.462.47205 mLAcid
Sodium Nitrite69.000.86459.6 gDiazotizing Agent
Ethyl 2-cyanoacetate113.120.82393.1 gCoupling Partner
Sodium Acetate (anhydrous)82.032.47202.6 gBase/Buffer
Ethanol (denatured)--2.5 LSolvent
Saturated HCl in Ethanol--1.5 LCatalyst/Solvent
Part A: Synthesis of the Hydrazone Intermediate
  • Aniline Solution Preparation: To the 5 L reactor, charge 4-chloroaniline (105 g) and 1 L of water. Begin stirring and add concentrated HCl (205 mL). Cool the resulting slurry to 0 °C using the reactor jacket.

  • Diazotization: Dissolve sodium nitrite (59.6 g) in 200 mL of water. Using the addition funnel, add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes. Causality: A slow addition rate is critical to manage the exotherm of the diazotization and prevent the decomposition of the unstable diazonium salt. The temperature must be rigorously maintained between 0 and 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Coupling Partner Preparation: In a separate 4 L beaker, dissolve ethyl 2-cyanoacetate (93.1 g) and sodium acetate (202.6 g) in a mixture of 1 L ethanol and 1 L water. Stir until a clear solution is formed and cool to 0-5 °C in an ice bath.

  • Japp-Klingemann Coupling: Slowly add the cold diazonium salt solution from the reactor to the stirred ethyl 2-cyanoacetate solution over approximately 1 hour. Causality: Maintaining a low temperature and a buffered pH (around 5-6, controlled by the sodium acetate) is essential for efficient coupling and minimizes the formation of tarry by-products.

  • Isolation of Hydrazone: After the addition is complete, continue stirring the resulting yellow-orange slurry at 0-5 °C for an additional 2 hours. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is colorless.

  • Drying: Dry the bright yellow solid in a vacuum oven at 50 °C overnight. Expected Yield: 190-210 g (approx. 86-95% yield) of the hydrazone intermediate.

Part B: Fischer Indole Synthesis and Purification
  • Cyclization: Charge the dried hydrazone intermediate to the clean 5 L reactor. Add 1.5 L of saturated ethanolic HCl. Causality: Ethanolic HCl serves as both the solvent and the acid catalyst for the Fischer cyclization. Using a saturated solution ensures a sufficient concentration of acid to drive the reaction efficiently.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a large container with 5 kg of crushed ice and 2 L of water with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia (approx. 28%) until the pH reaches 7-8. Causality: Neutralization deprotonates the indole nitrogen and ester, causing the free base product to precipitate out of the aqueous solution. The product will precipitate as a light tan or off-white solid.

  • Filtration and Washing: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with ample deionized water (3 x 1 L) to remove inorganic salts.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask and add approximately 1.5-2.0 L of ethanol. Heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight. Expected Yield: 100-115 g (51-58% overall yield) of this compound as a crystalline solid.

Section 3: Analytical Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Off-white to light tan crystalline solid.

  • TLC: Rf = 0.4 (30% Ethyl Acetate/Hexanes on silica gel).

  • Melting Point: 168-171 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.4 (s, 1H, NH), 7.65 (d, 1H), 7.20 (d, 1H), 7.05 (dd, 1H), 6.50 (s, 2H, NH₂), 4.30 (q, 2H, CH₂), 1.35 (t, 3H, CH₃).

  • HPLC Purity: >98.5% (254 nm).

  • Mass Spec (ESI+): m/z 239.06 [M+H]⁺.

Section 4: Safety and Handling

Adherence to safety protocols is paramount during this synthesis due to the hazardous nature of the reagents and intermediates.

  • 4-Chloroaniline: Toxic and a suspected carcinogen. Handle with full PPE, including gloves and respiratory protection.

  • Diazonium Salts: CRITICAL HAZARD. Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[7] NEVER isolate the diazonium salt. It must be generated in situ at low temperatures and used immediately in the subsequent reaction step.

  • Sodium Nitrite: A strong oxidizing agent that can cause methemoglobinemia if ingested. Keep away from combustible materials.[8][9] In case of contact, wash skin thoroughly. If swallowed, seek immediate medical attention.

  • Hydrazone Intermediate: While generally more stable than hydrazine, it should be handled as a potentially toxic substance. Avoid inhalation of dust and skin contact.[10]

  • Solvents and Acids: Standard precautions for handling flammable solvents (ethanol) and corrosive acids (HCl) are required. Perform all operations in a well-ventilated chemical fume hood.

Workflow and Safety Diagram

G cluster_prep Preparation & Staging cluster_workup Work-up & Purification prep_aniline Weigh 4-Chloroaniline (Wear Respirator) diazotization Diazotization (0-5 °C, CRITICAL TEMP) prep_aniline->diazotization prep_na_no2 Weigh Sodium Nitrite (Keep from Organics) prep_na_no2->diazotization Slow Addition prep_solvents Measure Solvents/Acids (In Fume Hood) coupling Japp-Klingemann Coupling (Maintain Temp & pH) diazotization->coupling Use Immediately DO NOT ISOLATE filtration Filtration & Washing coupling->filtration Isolate Hydrazone cyclization Fischer Cyclization (Reflux, Monitor by TLC) quench Quench & Neutralize (Slow Addition, Vent) cyclization->quench quench->filtration filtration->cyclization recrystallization Recrystallization (Use Anti-static Measures) filtration->recrystallization drying Vacuum Drying recrystallization->drying Final QC Final QC drying->Final QC

Caption: Experimental workflow with integrated safety checkpoints.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Extraction and analysis of indole derivatives from fungal biomass. PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Extraction and analysis of indole derivatives from fungal biomass. DMT-Nexus Wiki. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. ResearchGate. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Semantic Scholar. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. ResearchGate. [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Process of preparing purified aqueous indole solution.
  • The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Safety Data Sheet Sodium Nitrite. Chemtrade Logistics Inc.[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into this specific synthetic sequence. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, troubleshoot common experimental hurdles, and offer optimization strategies to improve your yield and purity.

The target molecule, a substituted 3-aminoindole, is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis, typically involving a Japp-Klingemann reaction followed by a Fischer indole cyclization, presents unique challenges, particularly related to the electronic effects of the 3-amino substituent. This guide provides a self-validating framework to navigate these complexities with confidence.

Core Synthesis Overview: The Japp-Klingemann/Fischer Indole Pathway

The most common and reliable route to this indole scaffold involves a two-stage process. First, a Japp-Klingemann reaction is used to form a key hydrazone intermediate. This is followed by an acid-catalyzed Fischer indole synthesis to construct the final heterocyclic ring system.

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Japp-Klingemann Reaction cluster_stage2 Stage 2: Fischer Indole Synthesis 4-Chloroaniline 4-Chloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 4-Chloroaniline->Diazotization Ethyl 2-aminoacetoacetate Ethyl 2-aminoacetoacetate JK_Coupling Azo Coupling & Hydrolysis (pH control) Ethyl 2-aminoacetoacetate->JK_Coupling Diazotization->JK_Coupling Diazonium Salt Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄/EtOH) JK_Coupling->Cyclization Hydrazone Intermediate Product Product Cyclization->Product Final Product

Caption: Overall workflow for the synthesis of the target indole.

Troubleshooting Guide & Experimental Protocols

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?

Low yields are the most frequent complaint in this synthesis and can arise from issues in either the Japp-Klingemann or the Fischer cyclization stage. A systematic approach is crucial.[1][2]

Possible Causes & Solutions:

  • Decomposition of the Diazonium Salt: The diazonium salt of 4-chloroaniline is unstable at elevated temperatures.

    • Diagnostic: A reddish-brown coloration or evolution of N₂ gas during diazotization indicates decomposition.

    • Solution: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite and for the entire duration the salt exists before coupling. Always use the diazonium salt solution immediately after preparation.

  • Inefficient Japp-Klingemann Coupling: The coupling of the diazonium salt with the β-ketoester is highly pH-dependent.

    • Diagnostic: A low yield of the hydrazone intermediate, with unreacted starting materials visible on a TLC plate.

    • Solution: The reaction requires a basic medium to deprotonate the β-ketoester, forming the reactive enolate. However, the diazonium salt decomposes rapidly under strongly basic conditions.[3] The optimal strategy is to add the cold diazonium salt solution to a buffered, slightly basic (pH 8-10) solution of the ethyl 2-aminoacetoacetate at low temperature.

  • Failed Fischer Indole Cyclization: This is a critical and often problematic step. The electron-donating nature of the amino group in the intermediate hydrazone can destabilize the N-N bond, leading to a competing cleavage reaction instead of the desired cyclization.[4]

    • Diagnostic: TLC analysis shows the disappearance of the hydrazone intermediate but no formation of the indole product, often accompanied by the formation of multiple byproducts or a dark tar.

    • Solution:

      • Acid Catalyst Choice: Avoid overly harsh conditions. While strong Brønsted acids like H₂SO₄ are common, they can promote N-N bond cleavage and polymerization.[4][5] Consider screening milder catalysts. Polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ can be effective alternatives.[1][5]

      • Temperature Control: Start the cyclization at a lower temperature (e.g., 50-60°C) and slowly increase it while monitoring the reaction by TLC. Refluxing in ethanol with a catalytic amount of concentrated H₂SO₄ is a common starting point.

Troubleshooting Summary Table

ProblemStageLikely CauseDiagnostic TestRecommended Solution
Low Overall Yield DiazotizationDiazonium salt decompositionBrownish solution, N₂ gasMaintain 0-5°C; use immediately
Japp-KlingemannIncorrect pH for couplingLow hydrazone yield (TLC)Use a buffered, mildly basic solution (pH 8-10)
Fischer CyclizationN-N bond cleavage/side reactionsTar formation, no product (TLC)Screen milder acids (PPA, ZnCl₂), optimize temperature
WorkupProduct loss during extractionLow isolated yield vs. TLCEnsure correct pH for extraction, rinse all glassware
Q2: The Fischer indole cyclization step produces a dark, intractable tar. What is happening and how can I prevent it?

The formation of tar is a classic sign of polymerization or degradation, often caused by overly aggressive reaction conditions.

Causality: The Fischer indole synthesis proceeds through several cationic intermediates.[5] Strong acids and high temperatures can promote undesired side reactions where these intermediates polymerize instead of completing the intramolecular cyclization. The electron-rich nature of the amino-indole product also makes it susceptible to acid-catalyzed degradation if left in the reaction mixture for too long.

Troubleshooting_Tree Start Low Yield / Tar in Fischer Cyclization Check_Acid What acid catalyst was used? Start->Check_Acid Strong_Acid Strong Brønsted Acid (e.g., conc. H₂SO₄, HCl) Check_Acid->Strong_Acid Strong Mild_Acid Milder Acid (e.g., PPA, ZnCl₂, AcOH) Check_Acid->Mild_Acid Mild Check_Temp What was the reaction temperature? High_Temp High Temperature (>100°C / Reflux) Check_Temp->High_Temp High Mod_Temp Moderate Temperature (<80°C) Check_Temp->Mod_Temp Moderate Action_Acid Switch to a milder catalyst: 1. PPA 2. Lewis Acid (ZnCl₂) 3. Acetic Acid Strong_Acid->Action_Acid Mild_Acid->Check_Temp Action_Temp Reduce reaction temperature. Start at 50°C and increase gradually while monitoring via TLC. High_Temp->Action_Temp Action_OK Conditions seem reasonable. Investigate purity of hydrazone intermediate. Mod_Temp->Action_OK

Caption: Decision tree for troubleshooting Fischer cyclization failure.

Detailed Protocol for Optimized Fischer Indole Cyclization:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude hydrazone intermediate (1.0 eq) in absolute ethanol (10-15 mL per gram of hydrazone).

  • Catalyst Addition: While stirring, add the acid catalyst. Start with a milder option first.

    • Option A (Brønsted Acid): Add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

    • Option B (Lewis Acid): Add anhydrous zinc chloride (1.0 eq).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C). Monitor the reaction progress every 30 minutes using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the hydrazone spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice water. The product may precipitate. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.[6]

Q3: What is the best method to purify the final product, this compound?

Purification can be challenging due to the presence of closely related impurities.[1] Column chromatography followed by recrystallization is typically the most effective method.

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to 30-40% ethyl acetate. The desired product is moderately polar and should elute before any highly polar baseline impurities.

  • Monitoring: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

Protocol for Recrystallization:

  • Dissolve the crude or column-purified solid in a minimum amount of a hot solvent. Ethanol or a toluene/hexane mixture are good starting points.

  • Allow the solution to cool slowly to room temperature.

  • Induce crystallization if necessary by scratching the inside of the flask with a glass rod.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The primary hazards are associated with the diazonium salt and the strong acids.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt. Always prepare it in a cold aqueous solution and use it immediately.

  • Acids/Bases: Handle concentrated acids (HCl, H₂SO₄) and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work in a fume hood.

Q: What is the mechanism of the Japp-Klingemann reaction? A: The reaction involves three key steps:

  • Deprotonation: A base removes the acidic proton from the α-carbon of the β-ketoester to form an enolate.

  • Azo Coupling: The nucleophilic enolate attacks the electrophilic terminal nitrogen of the diazonium salt, forming an azo compound.

  • Hydrolysis/Rearrangement: The azo intermediate undergoes hydrolysis and cleavage of an acyl group (in this case, the aminoacetyl group is eliminated) to yield the final, more stable hydrazone product.[3][7]

Q: Can I use different starting materials? A: Yes, this synthetic sequence is versatile. You can use different substituted anilines to vary the substitution on the benzene portion of the indole ring. Similarly, different β-ketoesters can be used to alter the substituents at the C2 and C3 positions of the final indole, although this may require re-optimization of the reaction conditions.[8][9]

References
  • Chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • Kshatriya, S. B. (n.d.). Japp klingemann reaction. Slideshare. [Link]

  • Lam, Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Nikita. (2020). Japp Klingman reaction. YouTube. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

  • Ali, A., et al. (2020). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). ResearchGate. [Link]

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Technical Support Center: Synthesis of Ethyl 3-Amino-5-Chloro-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common impurities and challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also to build a robust and reproducible synthetic process.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process that, while based on classical organic reactions, presents several opportunities for impurity formation. The target molecule's 3-aminoindole core is known to be sensitive, particularly to oxidation.[1] A successful synthesis hinges on careful control of reaction conditions at each stage and a thorough understanding of potential side reactions.

The most chemically robust and logical pathway to this molecule involves a four-stage sequence:

  • Diazotization of 4-chloroaniline.

  • Japp-Klingemann Reaction to form the key hydrazone intermediate.

  • Fischer Indole Synthesis for cyclization to the indole core.

  • Deprotection to reveal the final 3-amino group.

This guide is structured to address problems that may arise at each of these critical stages.

Visualizing the Pathway and Impurity Origins

The following diagram outlines the complete synthetic route and highlights the key stages where common impurities (Imp-1 to Imp-7) are generated. Understanding this flow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Japp-Klingemann Reaction cluster_2 Stage 3: Fischer Indole Synthesis cluster_3 Stage 4: Deprotection & Final Product Instability A 4-Chloroaniline B 4-Chlorophenyl diazonium chloride A->B  NaNO2, HCl  0-5 °C Imp2 Imp-2: 4-Chlorophenol B->Imp2 Temp > 5°C D Hydrazone Intermediate (Diethyl 2-acetamido-2- ((4-chlorophenyl)hydrazono)malonate) B->D  NaOAc, EtOH/H2O  pH & Temp Control Imp1 Imp-1: Unreacted 4-Chloroaniline C Diethyl acetamidomalonate C->D  NaOAc, EtOH/H2O  pH & Temp Control Imp3 Imp-3: Stable Azo Intermediate D->Imp3 Incorrect pH E Protected Indole (Ethyl 3-acetamido-5-chloro- 1H-indole-2-carboxylate) D->E  Acid Catalyst (PPA)  Heat Imp4 Imp-4: Uncyclized Hydrazone (D) E->Imp4 Incomplete Reaction Imp1_repeat Imp-1: 4-Chloroaniline E->Imp1_repeat N-N Bond Cleavage F Final Product (Ethyl 3-amino-5-chloro- 1H-indole-2-carboxylate) E->F  Acid or Base  Hydrolysis Imp5 Imp-5: Un-de-acetylated Indole (E) F->Imp5 Incomplete Hydrolysis Imp6 Imp-6: Carboxylic Acid (Ester Hydrolysis) F->Imp6 Harsh Conditions Imp7 Imp-7: Oxidative Dimer F->Imp7  O2, Light,  Acidic Surfaces

Sources

Technical Support Center: Purification of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and professionals in drug development facing challenges with the purification of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. This indole derivative, possessing both an amine and an ester functional group, presents unique purification challenges, particularly related to its polarity and interaction with standard chromatography media. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure you achieve the highest possible purity for your compound.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most common issues encountered during the column chromatography of this and similar compounds.

Q1: I'm setting up my purification for the first time. How do I select the optimal stationary and mobile phases?

A1: Causality-Driven Selection: The key to a successful separation is understanding the molecule's properties. This compound has a polar amino group (-NH2) and a moderately polar ester, making the overall molecule quite polar. The indole N-H and the amino group are hydrogen bond donors, while the ester and amino groups are hydrogen bond acceptors. These characteristics dictate its behavior on a chromatographic support.

Stationary Phase: Standard silica gel (SiO2) is the most common and cost-effective choice. Its surface is covered with acidic silanol groups (Si-OH), which will strongly interact with the basic amino group of your compound. This interaction is the primary driver of retention.

Mobile Phase Development: The goal is to find a solvent system that moves the compound to an Rf (retention factor) of 0.2-0.35 on a Thin Layer Chromatography (TLC) plate. This Rf range typically provides the best separation in a column.

  • Start with a Binary System: A common starting point for polar compounds is a mixture of a non-polar solvent like Hexane (Hex) or Heptane and a more polar solvent like Ethyl Acetate (EtOAc). Begin with a low polarity mixture (e.g., 9:1 Hex:EtOAc) and gradually increase the proportion of ethyl acetate.

  • Increase Polarity if Needed: If the compound remains at the baseline (Rf = 0) even in 100% EtOAc, a more polar "strong" solvent is required. Dichloromethane (DCM) with Methanol (MeOH) is an excellent alternative. Start with 1-2% MeOH in DCM and increase as needed.

  • Optimize for Separation: Once you find a system that moves your compound, run TLCs with slightly different solvent ratios to maximize the separation (ΔRf) between your product and any impurities.

Solvent System (v/v)Expected Rf RangePolarityNotes
Hexane / Ethyl Acetate0.1 - 0.4 (in 3:1 to 1:1)ModerateGood starting point. May require high % of EtOAc.
Dichloromethane / Methanol0.2 - 0.5 (in 98:2 to 95:5)HighEffective for highly polar compounds. Use with caution.
Dichloromethane / Acetone0.2 - 0.4 (in 9:1 to 7:3)Moderate-HighCan offer different selectivity compared to EtOAc.
Q2: My spots are tailing severely on the TLC plate, and my column fractions are broad and overlapping. What's wrong?

A2: Diagnosing and Fixing Tailing: Tailing is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase. For a basic amine like yours, the primary cause is the strong interaction with the acidic silanol groups on the silica surface.[1][2][3] This can lead to a portion of the molecules being "stuck" and eluting slowly, creating a tail.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.[1][4] TEA is a base that will preferentially bind to the acidic silanol groups, presenting a more neutral surface to your amine and resulting in sharper, more symmetrical peaks.

    • Ammonium Hydroxide: For very polar systems (like DCM/MeOH), a stock solution of 10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.[5]

  • Stationary Phase Modification:

    • Deactivated Silica: While less common, you can pre-treat your silica gel by making a slurry in your chosen eluent that already contains the basic modifier (e.g., TEA). This ensures the entire column is neutralized before you load your sample.[6]

    • Alternative Media: In difficult cases, switching to a different stationary phase may be necessary. Neutral alumina can be effective for basic compounds.[7] Amine-functionalized silica is another excellent, though more expensive, option that provides a basic surface and often allows for the use of less polar solvents.[2][8]

Q3: My compound is degrading on the column. My yield is low and I see new, more polar spots after purification. How can I prevent this?

A3: Preserving Compound Integrity: Indole rings, particularly electron-rich ones with an amino group, can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or irreversible adsorption.[9][10]

Verification and Prevention:

  • Confirm Instability with 2D TLC: To verify that the silica is causing the degradation, perform a 2D TLC.

    • Spot your crude material in one corner of a TLC plate and run it in your chosen eluent.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same eluent.

    • If the compound is stable, the spot will move to a new position along the diagonal. If new spots appear off the diagonal, it confirms degradation on the silica surface.[11]

  • Mitigation Strategies:

    • Deactivate the Silica: As mentioned for tailing, adding a base like TEA to the eluent is the first and most effective step.[12] This neutralizes the acidic sites responsible for degradation.

    • Run the Column Quickly: Use flash chromatography techniques (applying positive pressure) to minimize the time your compound spends in contact with the silica.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder can sometimes lead to sharper bands and faster elution, reducing contact time.

    • Consider Alternatives: If the compound is extremely sensitive, alternative purification methods like recrystallization (if the crude product is >90% pure) or preparative reversed-phase HPLC should be considered.

Q4: The compound is not colored. How can I effectively track it during chromatography?

A4: Visualization is Key: Since the compound is colorless, you need a reliable method to visualize it on TLC plates to monitor the column's progress.

  • UV Light (Primary Method): The indole ring system is a strong chromophore. Your compound should be readily visible under a UV lamp at 254 nm. It will appear as a dark spot on the fluorescent green background of the TLC plate. This is the quickest and most non-destructive method.

  • Chemical Stains (Secondary/Confirmatory Method): If impurities are not UV-active or for confirmation, chemical stains are invaluable. After UV visualization, you can stain the plate.

    • Ninhydrin Stain: This stain reacts with primary amines to produce a characteristic purple or pink spot (often upon gentle heating). This is highly specific for your product.[13]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that react with many functional groups, including amines and indoles, to give a range of colored spots upon heating. They are excellent for visualizing a variety of compounds on the same plate.[13]

    • Potassium Permanganate (KMnO4) Stain: This stain reacts with any compound that can be oxidized, which includes the indole ring and amino group. It appears as a yellow spot on a purple background.[14]

    • Cinnamaldehyde/HCl Stain: This is a specific stain for indoles, often producing dark orange spots.[15]

Core Experimental Protocol

This section provides a baseline step-by-step protocol for the purification.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., Hexane:EtOAc or DCM:MeOH) that gives your product an Rf of 0.2-0.35.

  • Add 0.5% (v/v) triethylamine (TEA) to this system to prevent tailing.

2. Column Packing (Slurry Method):

  • Choose a column with a diameter appropriate for your sample size (a 100:1 ratio of silica:crude material is a good starting point).

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, make a slurry of silica gel in your initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the side to ensure even packing.

  • Open the stopcock to drain excess solvent until the solvent level meets the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM or acetone).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.

  • Apply gentle positive pressure (using a pump or bulb) to begin elution. Maintain a steady flow rate.

  • Collect fractions in an array of test tubes. The size of the fractions should be about 1/4 to 1/2 of the column volume.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Once your compound begins to elute, you may choose to run an isocratic elution (keeping the solvent composition the same) or a gradient elution (gradually increasing the mobile phase polarity) to speed up the process if other impurities are well-separated.

5. Analysis and Product Isolation:

  • Run TLCs of the collected fractions.

  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Troubleshooting Diagrams

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.35) Solvent 2. Prepare Eluent (Add 0.5% TEA) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC (UV/Stain) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Standard workflow for column chromatography purification.

Troubleshooting_Tree Start Problem Observed Tailing Spot Tailing? Start->Tailing PoorSep Poor Separation? Start->PoorSep Degradation Low Yield/ New Spots? Start->Degradation Sol_Tailing Add 0.1-1% TEA to Eluent Tailing->Sol_Tailing Yes Sol_Sep1 Optimize Solvent Ratio (Fine-tune polarity) PoorSep->Sol_Sep1 Yes Sol_Sep2 Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) PoorSep->Sol_Sep2 If still poor Sol_Degrade 1. Add TEA to Eluent 2. Run Column Faster 3. Perform 2D TLC to confirm Degradation->Sol_Degrade Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Stahl, E. (1969). Thin-Layer Chromatography - A Laboratory Handbook (2nd ed.). Springer. [Link]

  • TLC Stains. (n.d.). Organic Chemistry at the University of Colorado Boulder. [Link]

  • TLC Visualization Reagents. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • Various Authors. (2013). Tailing in TLC - can anyone help? ResearchGate. [Link]

  • Milkshake. (2006). Purifying amines on silica. Org Prep Daily. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Linciano, P. (2018). Answer to "TLC tailing and carboxylic acid?". ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). TLC Stains. [Link]

  • Ovchinnikov, D. (n.d.). TLC stains. Organic Chemistry Portal. [Link]

  • Reddit Community. (2024). Column chromatography issues. r/chemistry. [Link]

  • Various Authors. (2019). How to seperate organic amine from silica gel? ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Molbase. (n.d.). ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-chloroindole-2-carboxylate. PubChem Compound Database. [Link]

  • Verma, A., Kant, R., & Ghosh, N. (2015). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. The Journal of Organic Chemistry, 80(9), 4476–4486. [Link]

  • Kirkland, J. J., & Glajch, J. L. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 93-103. [Link]

  • SIELC Technologies. (2018). Ethyl 5-chloroindole-2-carboxylate. [Link]

  • Verma, A., Kant, R., & Ghosh, N. (2015). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. Figshare. [Link]

  • Reddit Community. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Powell, L. E. (1964). Separation of Plant Growth Regulating Substances on Silica Gel Columns. Plant Physiology, 39(5), 836–841. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]

  • Reddit Community. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link]

Sources

side reactions in the Fischer indole synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Fischer indole synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. It is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific and often problematic transformation.

Introduction: The Challenge of Synthesizing 3-Aminoindoles via the Fischer Method

The Fischer indole synthesis is a robust and historic reaction for creating the indole scaffold from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] The reaction proceeds through a key[3][3]-sigmatropic rearrangement.[4][5] However, the synthesis of C3-aminoindoles, such as the target compound, represents a notable and persistent challenge.[6][7]

Many attempts to synthesize 3-aminoindoles using the standard Fischer protocol result in low yields or complete reaction failure.[7] This is primarily due to a competing side reaction—heterolytic cleavage of the N-N bond in a key intermediate—which is promoted by the very substituents required for the desired product.[6][7] This guide will dissect this core issue and provide actionable strategies to mitigate it.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction has failed completely or the yield is extremely low (<10%). The main byproduct I've isolated is 4-chloroaniline. What is the cause?

A: This is the most common failure mode for this specific synthesis. The formation of 4-chloroaniline points directly to a dominant side reaction: N-N bond cleavage in the protonated ene-hydrazine intermediate.

Causality: The Fischer synthesis requires a[3][3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[4][8] However, the starting material required to generate the 3-amino group (likely a derivative of ethyl 2-amino-3-oxobutanoate or a similar precursor) introduces strong electron-donating character. This electronic effect over-stabilizes an alternative pathway.[3][6] Instead of rearranging, the protonated intermediate undergoes heterolytic cleavage of the weak N-N bond, forming a stabilized iminyl carbocation and an aniline derivative (in this case, 4-chloroaniline).[7] Strong Brønsted acids and high temperatures exacerbate this cleavage pathway.

Recommended Actions:

  • Re-evaluate Your Catalyst: Strong protonic acids (H₂SO₄, HCl) are often too harsh. Switch to a milder Lewis acid, which can still facilitate the rearrangement without excessively promoting N-N cleavage.[6]

  • Strict Temperature Control: Avoid high temperatures. The sigmatropic rearrangement can often proceed at lower temperatures than previously thought, whereas the cleavage reaction is highly accelerated by heat.

  • Inert Atmosphere: While not the primary issue, ensuring the reaction is run under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions of the sensitive hydrazine and enamine intermediates.

Workflow: Diagnosing and Mitigating N-N Bond Cleavage

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Action Protocol Start Low/No Yield of Indole CheckTLC Analyze TLC/LC-MS of Crude Reaction Mixture Start->CheckTLC Aniline Major byproduct is 4-chloroaniline? CheckTLC->Aniline Cause Primary Cause: N-N Bond Cleavage Dominates over [3,3] Rearrangement Aniline->Cause  Yes Other Consult Q2: Other Side Reactions Aniline->Other  No Catalyst Switch from Brønsted Acid (H₂SO₄) to milder Lewis Acid (ZnCl₂, BF₃·OEt₂) Cause->Catalyst Temp Reduce Reaction Temperature (e.g., from 110°C to 70-80°C) Catalyst->Temp Solvent Ensure Anhydrous Solvent Conditions Temp->Solvent Monitor Monitor reaction closely by TLC to avoid prolonged heating Solvent->Monitor

Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.

Q2: I see multiple unidentified spots on my TLC plate, and my final product is difficult to purify. What are these other byproducts?

A: Besides N-N cleavage, other side reactions can occur, especially under harsh acidic conditions.

Potential Side Reactions:

  • Incomplete Cyclization/Rearrangement: The reaction may stall after the[3][3]-sigmatropic rearrangement, leading to di-imine intermediates that can be hydrolyzed back to starting materials or form other products upon workup.

  • Friedel-Crafts Type Reactions: The strong acid catalyst can promote unwanted reactions if other aromatic rings are present in the starting materials.[3]

  • Decarboxylation: While less common under typical Fischer conditions for an ethyl ester, prolonged heating in strong acid could potentially lead to some hydrolysis and subsequent decarboxylation of the indole-2-carboxylic acid.[4][9]

  • Dimerization/Polymerization: Indoles, particularly electron-rich ones, can be sensitive to strong acids and may form oligomeric tars.

Recommended Actions:

  • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Titrate the amount to find a balance between promoting the reaction and minimizing side products.

  • Purification Strategy:

    • The target product contains a basic amino group, which can cause streaking on standard silica gel. Pre-treating your silica gel with triethylamine (e.g., by running a flush of 1-2% triethylamine in your eluent system before loading the column) can significantly improve separation.[10]

    • Consider alternative purification methods like recrystallization if a suitable solvent system can be found, or preparative reverse-phase HPLC for very difficult separations.[10]

Frequently Asked Questions (FAQs)

Q3: Can you illustrate the desired reaction versus the N-N cleavage side reaction?

A: Certainly. The choice between these two pathways is the critical determinant of success for this synthesis.

Hydrazone Arylhydrazone Intermediate Enehydrazine Ene-hydrazine Intermediate (Protonated) Hydrazone->Enehydrazine Tautomerization + H⁺ Rearrangement {[3,3]-Sigmatropic Rearrangement | (Desired Pathway)} Enehydrazine->Rearrangement k_rearrange Cleavage {N-N Bond Cleavage | (Side Reaction)} Enehydrazine->Cleavage k_cleave Diimine Di-imine Intermediate Rearrangement->Diimine Indole {Ethyl 3-amino-5-chloro -1H-indole-2-carboxylate | (Product)} Diimine->Indole Cyclization & -NH₃ Byproducts {4-Chloroaniline + Iminyl Carbocation | (Byproducts)} Cleavage->Byproducts

Caption: Competing pathways in the Fischer synthesis of 3-aminoindoles.

The success of the reaction depends on maximizing the rate of rearrangement (k_rearrange) relative to the rate of cleavage (k_cleave). As established, electron-donating groups on the carbonyl-derived portion of the hydrazone increase k_cleave, often making it the dominant pathway.[7]

Q4: Which acid catalyst should I choose and why?

A: The choice of acid is critical and often requires empirical optimization.[2][3] A summary of common choices and their characteristics is provided below.

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Brønsted80-120 °COften effective; acts as both catalyst and solvent.[4]Highly viscous; can be harsh and strongly promotes N-N cleavage.[11][12]
Sulfuric Acid (H₂SO₄) BrønstedVariesStrong and inexpensive.[1][5]Often too aggressive for this substrate, leading to cleavage and charring.[8]
Zinc Chloride (ZnCl₂) Lewis80-150 °C, often in a solvent like ethanol or toluene.[1][13]Milder than strong Brønsted acids; can favor rearrangement over cleavage.[6]Can be hygroscopic; requires anhydrous conditions.
Boron Trifluoride (BF₃·OEt₂) LewisRT to 80 °CVery effective Lewis acid; can be used at lower temperatures.[1][13]Sensitive to moisture; must be handled carefully.
Acetic Acid (AcOH) BrønstedRefluxMild; often used as a solvent.[11][14]May be too weak to catalyze the reaction efficiently for some substrates.

For the synthesis of this compound, starting with ZnCl₂ or BF₃·OEt₂ is highly recommended to minimize the N-N bond cleavage side reaction.

Q5: Can I run this as a one-pot reaction without isolating the hydrazone?

A: Yes, it is common practice to perform the Fischer indole synthesis by combining the arylhydrazine, the carbonyl compound, and the acid catalyst in a single vessel without isolating the intermediate hydrazone.[8] This is often more efficient.

Experimental Protocol: Optimized One-Pot Synthesis

This protocol is a suggested starting point for optimization.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 eq) and the carbonyl precursor, ethyl 2-amino-3-oxobutanoate (1.1 eq).

  • Inert Atmosphere: Purge the flask with Argon or Nitrogen for 10-15 minutes.

  • Solvent: Add anhydrous toluene (or ethanol) to create a stirrable slurry (approx. 0.2 M concentration).

  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq) portion-wise. Note: The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to 80 °C. Monitor the reaction progress every 30-60 minutes using TLC (staining with p-anisaldehyde or potassium permanganate). The goal is to heat just long enough for product formation without significant byproduct accumulation.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by pouring it into a beaker of ice-water.

    • Basify the aqueous slurry to pH 8-9 with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel that has been pre-treated with 1.5% triethylamine in the chosen eluent system (e.g., Hexane:Ethyl Acetate).

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

  • Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2355. Retrieved from [Link]

  • Szantay, C., et al. (1987). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1, 113-117. Retrieved from [Link]

  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5484–5487. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]

  • Sarpong, R., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54026-54061. Retrieved from [Link]

  • Organic Chemistry Explained. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • Garg, N. K., & Stoltz, B. M. (2005). Exploration of the interrupted Fischer indolization reaction. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia. Retrieved from [Link]

  • ResearchGate. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the indole scaffold, a privileged structure in medicinal chemistry. Here, we will address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Part 1: General Troubleshooting Framework

All synthetic endeavors can encounter obstacles. Before delving into method-specific issues, it's crucial to assess the foundational parameters of your experiment. Low yields, the appearance of multiple unexpected products, or a complete failure of the reaction often trace back to a few common culprits.[1][2]

Q1: My indole synthesis is resulting in a low yield or failing completely. What are the first things I should check?

A low or non-existent yield is a common frustration that can stem from several factors.[1] Systematically evaluating your setup is the key to diagnosis.[2]

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor. Impurities in your arylhydrazine, aniline, aldehyde/ketone, or haloarene can introduce competing side reactions or poison your catalyst.[1][2][3]

    • Action: Verify the purity of your starting materials via NMR or another suitable analytical technique. If necessary, purify them by recrystallization, distillation, or column chromatography before use.

  • Reaction Conditions: Sub-optimal conditions, such as incorrect temperature, reaction time, or reactant concentration, can significantly impact the yield.[2]

    • Action: Perform systematic optimization studies. Vary the temperature, monitor the reaction progress over time using Thin Layer Chromatography (TLC), and check the literature for concentration dependencies.

  • Atmospheric Control: Many modern indole syntheses, especially those using palladium catalysts, are highly sensitive to oxygen and moisture.[4]

    • Action: Ensure you are using dry, degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[2][4]

Below is a general workflow to approach troubleshooting a failing reaction.

G Start Reaction Failure (Low/No Yield) Purity Check Starting Material Purity Start->Purity Atmosphere Verify Inert Atmosphere & Dry Solvents Start->Atmosphere Conditions Re-evaluate Conditions (Temp, Time, Conc.) Start->Conditions Purify Purify Reagents Purity->Purify Impurities Detected Success Reaction Successful Purity->Success Reagents Pure Degas Use Schlenk Line/ Glovebox Techniques Atmosphere->Degas Moisture/O2 Suspected Atmosphere->Success Atmosphere Correct Optimize Systematic Optimization (e.g., DoE) Conditions->Optimize Conditions Suboptimal Conditions->Success Conditions Optimal Purify->Start Re-run Degas->Start Re-run Optimize->Start Re-run

Caption: General troubleshooting workflow for indole synthesis.

Part 2: Method-Specific Troubleshooting Guides

The Fischer Indole Synthesis

This venerable reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[5] While powerful, it is sensitive to acid strength, temperature, and substrate electronics.[1]

Q2: Why is my Fischer indole synthesis failing or giving a very low yield?

Several factors can halt this reaction, often at the key[6][6]-sigmatropic rearrangement step.[1][5]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and often require empirical optimization.[1][6] Both Brønsted acids (HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (ZnCl₂, BF₃, FeCl₃) are used.[5][6] A catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong can cause degradation.[3]

  • Substituent Effects: Electron-donating groups (EDGs) on the arylhydrazine can sometimes favor an undesired N-N bond cleavage pathway over the productive cyclization.[1][3][7] This is a known challenge and a primary reason why the synthesis of 3-aminoindoles via the Fischer method is notoriously difficult.[1][7]

  • Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl component can sterically impede the reaction.[1]

  • Unstable Hydrazone: Some phenylhydrazones are unstable and should be formed in situ by reacting the phenylhydrazine and carbonyl directly in the acidic medium.[3]

Q3: I'm observing multiple products and regioisomers. How can I improve selectivity?

When using an unsymmetrical ketone, the formation of two different regioisomers is possible. Controlling this is a significant challenge.

  • Mechanism of Regioselectivity: The reaction proceeds via an enamine intermediate. The direction of tautomerization determines the final product. The choice of acid catalyst is a key factor in controlling this. Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamically more stable product.[3]

  • Computational Insights: Studies have shown that the stability of the transition state for the[6][6]-sigmatropic rearrangement dictates the regiochemical outcome. Electron-withdrawing groups can destabilize one pathway, leading to high selectivity for a single isomer.[8]

Parameter Effect on Selectivity & Yield Expert Recommendation
Acid Catalyst Crucial for both yield and regioselectivity.[5][6][9] Stronger acids (e.g., PPA) can favor thermodynamic products, while weaker acids or Lewis acids may yield kinetic products.[3]Screen a panel of both Brønsted (p-TsOH, H₂SO₄) and Lewis (ZnCl₂, BF₃·OEt₂) acids. Polyphosphoric acid (PPA) is often a good choice for difficult cyclizations.[3][10]
Temperature Higher temperatures are often needed to overcome the activation energy but can also lead to degradation and side reactions.[3]Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring (TLC). Careful temperature control is necessary for selective outcomes.[6]
Solvent Can influence the stability of intermediates and transition states.High-boiling point solvents like toluene, xylene, or tert-butanol are common. The choice should be made in conjunction with the selected acid catalyst.[6]
Palladium-Catalyzed Indole Syntheses (Larock, Buchwald-Hartwig)

Modern methods using palladium catalysts offer incredible versatility but introduce new complexities, primarily related to the catalyst's activity and stability.[11][12]

Q4: My palladium-catalyzed reaction (e.g., Larock, Buchwald-Hartwig) is sluggish or stalls completely. What's wrong with my catalyst?

Catalyst inactivation is a frequent issue in these reactions. The active Pd(0) species is often sensitive and can be deactivated through several pathways.[13]

  • Inactive Catalyst Precursor: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂).[13]

    • Solution: Use modern, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) which are designed to generate the active LPd(0) catalyst more cleanly and efficiently.[13]

  • Ligand Choice: The phosphine ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[13] An inappropriate ligand can lead to a dead or slow catalytic cycle.

    • Solution: Consult the literature for ligands proven to be effective for your specific transformation. For Buchwald-Hartwig aminations, bulky, electron-rich phosphines like RuPhos or BrettPhos are often effective.[13] The optimal choice is highly dependent on the substrates.[11]

  • Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) species by trace oxygen.[4]

    • Solution: Ensure rigorous exclusion of air by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).

G Start Low Pd Catalyst Activity Precatalyst Is the Pd(0) species forming efficiently? Start->Precatalyst Ligand Is the ligand appropriate for the substrate? Start->Ligand Atmosphere Is the reaction atmosphere strictly inert? Start->Atmosphere UsePrecatalyst Switch to a modern (e.g., G3/G4) precatalyst Precatalyst->UsePrecatalyst No Success Catalyst Turnover Restored Precatalyst->Success Yes ScreenLigands Screen a panel of -rich phosphine ligands Ligand->ScreenLigands No Ligand->Success Yes ImproveInert Use degassed solvents and glovebox/Schlenk line Atmosphere->ImproveInert No Atmosphere->Success Yes UsePrecatalyst->Start Re-run ScreenLigands->Start Re-run ImproveInert->Start Re-run

Caption: Troubleshooting workflow for Pd-catalyzed reactions.

Q5: I'm attempting a Larock indole synthesis, but the yields are low and I see side products. How can I optimize it?

The Larock synthesis, which constructs indoles from an o-haloaniline and an alkyne, is powerful but sensitive to additives and reaction parameters.[14][15]

  • Chloride Additive: The presence of a chloride salt (e.g., LiCl or n-Bu₄NCl) is often crucial.[14] However, the stoichiometry is important, as using more than one equivalent of LiCl can slow the reaction rate and lower the yield.[1][14]

  • Base Selection: Carbonate bases (K₂CO₃, Cs₂CO₃) are commonly used. For base-sensitive substrates, weaker bases may be necessary, but this could require higher temperatures.[13][14]

  • Solvent: N-methyl-2-pyrrolidone (NMP) has been shown to be an effective solvent, particularly for less reactive substrates like o-chloroanilines.[14]

The Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-halo-acetophenone with excess aniline.[16] It is notorious for requiring harsh conditions and often results in poor yields and unpredictable regioselectivity.[1][16]

Q6: My Bischler-Möhlau synthesis is giving a complex mixture and low yield. Is it possible to improve this reaction?

Yes, modern modifications have addressed some of the classic drawbacks.

  • Harsh Conditions: The original protocol often required very high temperatures.[17]

    • Solution: Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and improved outcomes.[1]

  • Regioselectivity: The outcome is highly dependent on the specific substrates used.[1]

    • Solution: Unfortunately, there is no universal solution for controlling regioselectivity in this synthesis. It often requires re-evaluation of the synthetic strategy or choosing a different indole synthesis method altogether if a specific isomer is required.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Degassing a Solvent for a Palladium-Catalyzed Reaction

  • Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and sealed with a rubber septum.

  • Solvent Addition: Add the required volume of anhydrous solvent to the flask via a cannula or syringe.

  • Freeze-Pump-Thaw: a. Carefully immerse the flask in a liquid nitrogen bath. Allow the solvent to freeze completely. b. Once frozen, open the flask to a high-vacuum line (ensure the line is protected by a cold trap). Evacuate for 10-15 minutes. c. Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved gases.

  • Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 2: Purification of a Crude Indole Product by Column Chromatography

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., hexanes or petroleum ether).

  • Loading: Carefully add the dried crude material onto the top of the packed silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical starting point is 100% hexanes, gradually moving to 95:5, 90:10, and so on, hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired indole product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

References

  • Benchchem. (2025). Optimizing temperature and reaction time for indole synthesis.
  • Benchchem. (2025).
  • RSC Publishing. (2017).
  • Wikipedia. (n.d.). Larock indole synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Chemistry Stack Exchange. (2020).
  • Chemical Science (RSC Publishing). (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
  • PubMed. (2017).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Benchchem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • ACS Publications. (n.d.).
  • Duke Vertices. (2023).
  • NIH. (n.d.).
  • Jiao Research Group. (n.d.). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step.
  • Grokipedia. (n.d.). Larock indole synthesis.
  • International Journal of Pharmaceutical & Biological Archive. (2024).
  • (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds.
  • SciSpace. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
  • ACS Publications - American Chemical Society. (2025). Tunable Site Selectivity and Chemo- and Regioselectivity: Diversification of Indole Alkaloid Privileged Scaffolds Enabled by λ3-Iodane-Mediated Cross-Nucleophile Coupling Cascade. Organic Letters.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
  • Benchchem. (n.d.).
  • NIH. (n.d.).
  • RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • (n.d.).
  • (n.d.). Bischler–Mohlau Indole Synthesis, Chemical Reactions, Assignment Help.
  • (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (n.d.). Identifying common side products in pyrido[2,3-b]indole synthesis.
  • LookChem. (n.d.). Bischler-Möhlau Indole Synthesis. Chempedia.
  • ResearchGate. (2019). (PDF) Bischler Indole Synthesis.
  • Journal of the American Chemical Society. (2011).

Sources

Technical Support Center: Synthesis of Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate - Alternative Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research. We will explore modern, alternative catalytic methods that offer advantages over traditional approaches like the Fischer indole synthesis, which is often challenging for preparing 3-aminoindoles. This resource is designed to be a practical tool for troubleshooting experiments and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why are alternative catalysts to traditional methods like the Fischer indole synthesis necessary for preparing this compound?

A1: The Fischer indole synthesis, while a cornerstone of indole chemistry, often struggles with substrates required for 3-aminoindole synthesis. The reaction can be sensitive to temperature and acid strength, and electron-donating groups on the arylhydrazine can lead to undesired side reactions by weakening the N-N bond, hindering cyclization. For the synthesis of complex molecules like this compound, alternative catalytic methods offer milder reaction conditions, improved functional group tolerance, and potentially higher yields.

Q2: What are the most promising alternative catalytic systems for this synthesis?

A2: Based on current literature, copper and palladium-based catalytic systems are the most promising alternatives. Specifically:

  • Copper-Catalyzed Three-Component Coupling: This method allows for the efficient, one-pot synthesis of 3-aminoindoles from a substituted 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.

  • Palladium-Catalyzed Intramolecular Cyclization: This approach involves the cyclization of an appropriately substituted o-alkynylaniline, which can be a highly effective way to form the indole ring with the desired 3-amino functionality.

Q3: What are the key starting materials for these alternative syntheses?

A3: For the copper-catalyzed three-component reaction, the key starting materials are:

  • 2-Amino-4-chlorobenzaldehyde

  • A suitable secondary amine (e.g., diethylamine)

  • Ethyl propiolate (a terminal alkyne)

For the palladium-catalyzed intramolecular cyclization, a key intermediate would be an N-protected o-alkynylaniline.

Q4: Where can I find information on the synthesis of the starting material, 2-amino-4-chlorobenzaldehyde?

A4: 2-Amino-4-chlorobenzaldehyde is a known compound and can be synthesized through various methods. One common route is the reduction of 4-chloro-2-nitrobenzaldehyde. This starting material is commercially available from several chemical suppliers.

Troubleshooting Guides

Copper-Catalyzed Three-Component Synthesis

Issue 1: Low to no yield of the desired this compound.

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use freshly purchased, high-purity copper(I) iodide (CuI). Consider adding a reducing agent like ascorbic acid to ensure the presence of the active Cu(I) species.Copper(I) is the active catalytic species. Oxidation to copper(II) can significantly reduce or halt the reaction.
Poor Quality Reagents Ensure all starting materials, especially the 2-amino-4-chlorobenzaldehyde and ethyl propiolate, are pure. Purify if necessary.Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions, consuming the reagents.
Suboptimal Reaction Temperature Systematically screen the reaction temperature. While many copper-catalyzed reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.The rate of the catalytic cycle is temperature-dependent. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side product formation.
Incorrect Solvent While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO are often effective. If using less polar solvents, ensure adequate solubility of all components.The solvent plays a crucial role in stabilizing the catalytic intermediates and ensuring all reactants are in solution.

Issue 2: Formation of significant side products.

Potential Cause Troubleshooting Step Scientific Rationale
Homocoupling of Alkyne Use a slight excess of the 2-amino-4-chlorobenzaldehyde and amine relative to the ethyl propiolate.The Glaser coupling, a common side reaction in copper-catalyzed alkyne chemistry, can be suppressed by ensuring the alkyne is the limiting reagent.
Oxidation of Aldehyde Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The aldehyde functional group can be susceptible to oxidation, especially at elevated temperatures.
Palladium-Catalyzed Intramolecular Cyclization

Issue 1: Incomplete cyclization of the o-alkynylaniline precursor.

Potential Cause Troubleshooting Step Scientific Rationale
Ligand Choice The choice of phosphine ligand is critical. Screen a variety of monodentate and bidentate phosphine ligands (e.g., PPh₃, BINAP, Xantphos).The ligand modulates the electronic and steric properties of the palladium center, influencing the rate and efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.[1]
Base Strength The choice of base is crucial for the deprotonation of the amine and regeneration of the active catalyst. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU).The basicity needs to be sufficient to deprotonate the aniline nitrogen without causing undesired side reactions.
Catalyst Deactivation Use a higher catalyst loading or add a co-catalyst (e.g., a copper salt) if applicable.The palladium catalyst can be prone to deactivation through various pathways. Increasing the catalyst concentration or using additives can sometimes mitigate these issues.

Issue 2: Poor regioselectivity in the cyclization.

Potential Cause Troubleshooting Step Scientific Rationale
Steric and Electronic Effects The substitution pattern on the aniline and the alkyne can influence the regioselectivity of the cyclization. Careful design of the starting material is key.The regioselectivity is often governed by a combination of steric hindrance and the electronic nature of the substituents, which direct the intramolecular attack of the nitrogen onto the alkyne.
Ligand Control Bulky ligands can sometimes be used to control the regioselectivity of the cyclization by sterically directing the approach of the reactants to the metal center.The ligand sphere around the palladium atom can create a chiral or sterically hindered environment that favors one cyclization pathway over another.

Experimental Protocols

Proposed Synthesis of this compound via Copper-Catalyzed Three-Component Reaction

This protocol is a proposed adaptation based on known copper-catalyzed three-component reactions for the synthesis of 3-aminoindoles. Optimization may be required.

Step 1: Synthesis of 2-Amino-4-chlorobenzaldehyde (if not commercially available)

A common method involves the reduction of 4-chloro-2-nitrobenzaldehyde using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

Step 2: Copper-Catalyzed Three-Component Coupling

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-chlorobenzaldehyde (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a suitable solvent (e.g., 5 mL of DMF).

  • Add diethylamine (1.2 mmol).

  • Add ethyl propiolate (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(diethylamino)-5-chloro-1H-indole-2-carboxylate.

  • To obtain the primary amine, subsequent dealkylation may be necessary, or a different amine source could be explored in the initial reaction.

Experimental Workflow: Copper-Catalyzed Three-Component Synthesis

G cluster_prep Starting Material Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification SM1 2-Amino-4-chlorobenzaldehyde Mix Mix Reagents with CuI Catalyst in DMF SM1->Mix SM2 Diethylamine SM2->Mix SM3 Ethyl propiolate SM3->Mix React Stir at RT (or gentle heat) Monitor by TLC/LC-MS Mix->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Ethyl 3-(diethylamino)-5-chloro- 1H-indole-2-carboxylate Purify->Product

Caption: Workflow for the copper-catalyzed synthesis.

Catalytic Cycle: Copper-Catalyzed Three-Component Reaction

G CuI Cu(I) A Copper Acetylide CuI->A + Alkyne C Propargylamine Intermediate A->C + Iminium Ion B Iminium Ion D Intramolecular Cyclization C->D Cu(I) catalysis E Indoline Intermediate D->E F 3-Aminoindole Product E->F Isomerization F->CuI Regenerates Catalyst Reactants Alkyne + Aldehyde + Amine Reactants->B forms in situ

Caption: Proposed catalytic cycle for the copper-catalyzed reaction.

Data Summary

Table 1: Comparison of Catalytic Systems for 3-Aminoindole Synthesis

Catalyst System Typical Conditions Advantages Potential Challenges
Copper(I) Iodide Room temperature to mild heating, polar aprotic solvents (DMF, DMSO)Cost-effective, good functional group tolerance, often proceeds under mild conditions.Catalyst can be sensitive to air, potential for alkyne homocoupling.
Palladium(0)/Phosphine Ligand Elevated temperatures, requires a specific ligand and base combination.High efficiency for C-N bond formation, well-studied mechanisms.Cost of palladium and ligands, potential for catalyst deactivation, removal of residual palladium.

Characterization Data (Reference)

1H NMR (400 MHz, CDCl₃) of Ethyl 5-chloro-1H-indole-2-carboxylate:

  • ~8.8 ppm (br s, 1H): NH proton of the indole ring.

  • ~7.6 ppm (d, 1H): Aromatic proton at C4.

  • ~7.3 ppm (d, 1H): Aromatic proton at C7.

  • ~7.2 ppm (dd, 1H): Aromatic proton at C6.

  • ~7.1 ppm (s, 1H): Proton at C3.

  • ~4.4 ppm (q, 2H): Methylene protons of the ethyl ester.

  • ~1.4 ppm (t, 3H): Methyl protons of the ethyl ester.

Expected Changes for this compound:

  • The singlet at ~7.1 ppm for the C3 proton will be absent.

  • A new broad singlet corresponding to the NH₂ protons will appear, likely in the range of 3-5 ppm.

  • The chemical shifts of the aromatic protons will be slightly altered due to the electron-donating effect of the amino group at C3.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

Sources

managing temperature control in ethyl 3-amino-5-chloro-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of temperature control. Below, you will find troubleshooting advice and frequently asked questions to ensure a successful, high-yield, and high-purity synthesis.

Introduction: The Criticality of Thermal Management

The synthesis of substituted indoles, such as this compound, is a multi-step process where temperature is not merely a condition but a crucial determinant of yield and purity. The most common and effective route involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for the final cyclization. Both stages are highly susceptible to thermal deviations, which can lead to side reactions, decomposition of intermediates, and ultimately, failure of the synthesis. This guide provides a framework for understanding and mastering temperature control throughout this pathway.

The Synthetic Pathway: A Temperature-Centric Overview

The synthesis can be logically divided into two primary, temperature-sensitive stages. Understanding the thermal requirements of each is the first step toward effective troubleshooting.

SynthesisWorkflow cluster_0 Stage 1: Hydrazone Formation (Japp-Klingemann Reaction) cluster_1 Stage 2: Indole Cyclization (Fischer Synthesis) A 4-Chloro-2-nitroaniline B Diazonium Salt Intermediate A->B Diazotization NaNO₂, HCl D Arylhydrazone Intermediate B->D Coupling B->D  Critical: Maintain 0-5 °C  (Prevents Diazonium Decomposition) C β-keto-ester (e.g., Ethyl Acetoacetate) C->D Coupling E Ethyl 3-amino-5-chloro-1H- indole-2-carboxylate (Target Product) D->E Critical: 80-150 °C Range (Balances Reaction Rate vs. Side Products)   D->D_clone Acid Catalyst (e.g., PPA, H₂SO₄) + Heat (Δ) D_clone->E [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: General workflow for the synthesis, highlighting critical temperature stages.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is temperature control so paramount in this specific indole synthesis?

A1: Temperature control is critical for two primary reasons. First, in Stage 1, the diazonium salt intermediate formed from 4-chloro-2-nitroaniline is thermally unstable. If the temperature rises above 5-10 °C, it will rapidly decompose, leading to a significant drop in yield and the formation of tarry impurities. Second, the Fischer indole cyclization in Stage 2 is an acid-catalyzed reaction that requires elevated temperatures to overcome the activation energy for the key[1][1]-sigmatropic rearrangement.[2] However, excessive heat can promote undesired side reactions or degradation of the final product.[3]

Stage 1: Hydrazone Formation (Japp-Klingemann Reaction)

Q2: What is the optimal temperature for the initial diazotization step?

A2: The optimal temperature for the diazotization of anilines is consistently between 0 °C and 5 °C. This is maintained by using an ice-salt bath and adding the sodium nitrite solution slowly to control the exotherm. This low temperature is essential to prevent the nascent diazonium salt from hydrolyzing to a phenol or engaging in other decomposition pathways.

Q3: During the coupling of the diazonium salt with the β-keto-ester, my reaction mixture turned dark brown/black. What went wrong?

A3: A dark coloration is a classic sign of diazonium salt decomposition. This is almost always due to a loss of temperature control, where the reaction temperature exceeded the 5-10 °C stability threshold. It can also be caused by localized "hot spots" from adding a reagent too quickly. Ensure your reaction vessel is adequately submerged in the cooling bath and that additions are done dropwise with vigorous stirring.

Stage 2: Indole Cyclization (Fischer Synthesis)

Q4: I'm not getting any product after heating my hydrazone in acid. Is the temperature too low?

A4: It's highly likely. The Fischer indole synthesis requires sufficient thermal energy.[1] While some reactive substrates can cyclize at lower temperatures like 80 °C, many systems require temperatures in the 100-150 °C range to proceed at a reasonable rate.[3][4] If you are using a milder acid catalyst like acetic acid, you may need to heat the reaction at reflux.[4] We recommend starting at a moderate temperature (e.g., 80-90 °C) and monitoring by TLC. If no conversion is observed after 1-2 hours, the temperature should be incrementally increased.

Q5: My yield is low, and the TLC shows multiple product spots. How can temperature optimization help?

A5: The formation of multiple products is often a consequence of excessive temperature. While high heat accelerates the desired reaction, it can also provide enough energy for alternative, undesired pathways. For instance, at very high temperatures, the intermediate can undergo a different mode of cyclization to form cinnoline derivatives or dimerize to form bis-indoles.[2] Cautious control of the reaction temperature is necessary to achieve the desired product in good yield while minimizing these side reactions.[4] Systematically screening temperatures (e.g., 80 °C, 100 °C, 125 °C) is a standard optimization strategy.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, with a focus on temperature-related causes and solutions.

Symptom / Observation Potential Cause (Temperature-Related) Recommended Action & Protocol Scientific Rationale
Low or No Hydrazone Formation (Stage 1) Diazonium Decomposition: Reaction temperature exceeded 5 °C during diazotization or coupling.Protocol: Maintain a strict 0-5 °C environment using an ice-salt bath. Add NaNO₂ solution dropwise to the aniline/acid mixture. Ensure the β-keto-ester solution is also pre-chilled before the dropwise addition of the diazonium salt solution.Diazonium salts are notoriously unstable at elevated temperatures, readily losing N₂ gas to form highly reactive aryl cations that lead to phenols and polymeric tars.
Low Yield in Cyclization (Stage 2) Insufficient Thermal Energy: The reaction temperature is too low to drive the[1][1]-sigmatropic rearrangement.Protocol: Monitor the reaction at 80 °C via TLC. If no conversion is seen, increase the temperature in 20 °C increments (e.g., to 100 °C, then 120 °C), holding for 1 hour at each step and monitoring progress. Many Fischer syntheses require reflux conditions.[5]The rearrangement step has a significant activation energy barrier. Insufficient heat results in an incomplete or stalled reaction, leaving unreacted hydrazone.
Significant Byproduct Formation (Stage 2) Excessive Thermal Energy: The temperature is too high, promoting alternative reaction pathways.Protocol: Reduce the reaction temperature. If you are running the reaction at 140 °C, try reducing it to 110-120 °C. For some sensitive substrates, a temperature as low as 80 °C may be optimal to favor the desired kinetic product over thermodynamically stable but undesired byproducts.[4]High temperatures can favor different cyclization pathways (e.g., to the less substituted carbon) or lead to product degradation.[2][3]
Reaction Stalls Mid-Way Catalyst Neutralization: The ammonia byproduct of the Fischer synthesis neutralizes the acid catalyst, halting the reaction. This can be exacerbated by prolonged heating.Protocol: While not strictly a temperature issue, it's related to reaction time at temperature. Consider using a stronger acid or a larger stoichiometric excess of the acid catalyst (e.g., polyphosphoric acid). Alternatively, using a solid acid catalyst can sometimes mitigate this issue.[6]The elimination of ammonia is the final step of the mechanism. This ammonia will neutralize the Brønsted or Lewis acid catalyst, effectively stopping the cyclization process if the catalyst becomes depleted.[6]
Critical Temperature Parameters Summary
Reaction StepParameterRecommended Range (°C)Notes / RationaleReference(s)
Diazotization Reaction Temperature0 – 5 °CEssential for diazonium salt stability. Use an ice-salt bath.[7]
Japp-Klingemann Coupling Reaction Temperature0 – 10 °CPrevents decomposition of the diazonium salt upon reaction.[8]
Fischer Indole Cyclization Reaction Temperature80 – 150 °CHighly substrate and catalyst dependent. Optimization is required. Lower end (80°C) may improve selectivity, while higher end (>125°C) may be needed for conversion.[3][4]

Logical Troubleshooting Workflow

If you encounter a poor yield or impure product, follow this logical workflow to diagnose the issue, with a focus on thermal parameters.

Troubleshooting cluster_options Start Problem: Low Yield / Impure Product CheckTLC Analyze crude product by TLC. What do you see? Start->CheckTLC StartMat Mostly unreacted starting hydrazone CheckTLC->StartMat Byproducts Multiple new spots (byproducts) CheckTLC->Byproducts Streaking Baseline streaking / tar CheckTLC->Streaking Action_TempUp Action: Increase Cyclization Temperature (e.g., from 100°C to 125°C). Rationale: Insufficient energy for rearrangement. StartMat->Action_TempUp Action_TempDown Action: Decrease Cyclization Temperature (e.g., from 140°C to 110°C). Rationale: Minimize side reactions. Byproducts->Action_TempDown Action_CheckStage1 Action: Re-run Stage 1 with Strict T-Control (0-5°C). Rationale: Probable decomposition of diazonium salt. Streaking->Action_CheckStage1

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Babu, R., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53547-53579. DOI: 10.1039/C7RA10716A. Available at: [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • D'Agostino, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238. DOI: 10.3390/molecules25143238. Available at: [Link]

  • Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Patil, S. D., & Patil, R. B. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology, 3(1). Available at: [Link]

  • Fürstner, A., Hupperts, A., & Seidel, G. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses, 76, 142. Available at: [Link]

  • Hussein, A. H. M., & El-Sheref, E. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. DOI: 10.3390/molecules15042491. Available at: [Link]

  • Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 36(7), 2502-2506. Available at: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 345(1), 3-17. DOI: 10.1002/ardp.201100185. Available at: [Link]

  • PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 17, 2026, from [Link]

Sources

preventing byproduct formation in indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indole Synthesis

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole ring formation. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Part 1: Understanding and Mitigating Byproduct Formation in Indole Synthesis

The synthesis of the indole nucleus is a cornerstone of medicinal chemistry, yet it is often plagued by the formation of unwanted byproducts. These impurities can complicate purification, reduce yields, and in some cases, lead to misleading biological data. Understanding the mechanistic origins of these byproducts is the first step toward their prevention.

This guide is structured to address specific challenges associated with common indole synthesis methodologies. We will explore the "why" behind byproduct formation and provide actionable, evidence-based solutions.

Part 2: Troubleshooting Guides & FAQs

Section 2.1: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most widely used methods for constructing the indole ring. However, it is not without its challenges, particularly concerning regioselectivity and the formation of isomeric byproducts.

Frequently Asked Questions (FAQs):

Question 1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers in the Fischer indole synthesis is a common issue, particularly with unsymmetrical ketones. The regioselectivity is primarily determined by the direction of enamine formation from the phenylhydrazone intermediate. To control this, consider the following strategies:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly influence the reaction pathway. Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid often favor the formation of the more thermodynamically stable enamine, while Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can sometimes favor the kinetic product. It is recommended to screen a variety of acid catalysts to find the optimal conditions for your specific substrate.

  • Reaction Temperature: Temperature can also play a crucial role. Lower temperatures may favor the formation of the kinetic isomer, while higher temperatures can lead to the thermodynamic product. A systematic temperature optimization study is advisable.

  • Use of Pre-formed Enamines or Enol Ethers: To circumvent the ambiguity of enamine formation, you can use a pre-formed enamine or an enol ether of your ketone. This approach provides absolute control over the regioselectivity of the subsequent cyclization.

Question 2: I am observing significant tar formation and decomposition of my starting material. What is causing this and how can I prevent it?

Answer: Tar formation is often a result of the harsh acidic conditions and high temperatures typically employed in the Fischer indole synthesis. These conditions can lead to polymerization and degradation of both the starting materials and the product. To mitigate this:

  • Milder Acid Catalysts: Consider using milder acid catalysts such as acetic acid, p-toluenesulfonic acid (p-TsOH), or even certain Lewis acids that can promote the reaction at lower temperatures.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Fischer indole synthesis, often minimizing byproduct formation by reducing the exposure of the reactants to harsh conditions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to decomposition and tar formation.

Troubleshooting Workflow: Fischer Indole Synthesis

fischer_troubleshooting start Start: Poor Yield / Byproducts regioisomers Issue: Regioisomers start->regioisomers tar Issue: Tar Formation start->tar solution1 Solution: Catalyst Screening (Brønsted vs. Lewis) | Temperature Optimization regioisomers->solution1 preformed Advanced Strategy: Use Pre-formed Enamine/Enol Ether regioisomers->preformed solution2 Solution: Milder Acid (p-TsOH) | Microwave Synthesis | Inert Atmosphere tar->solution2

Caption: Troubleshooting decision tree for the Fischer indole synthesis.

Section 2.2: The Bischler-Moehlau Indole Synthesis

The Bischler-Moehlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline. While versatile, it can be prone to the formation of several byproducts.

Frequently Asked Questions (FAQs):

Question 1: My Bischler-Moehlau synthesis is yielding significant amounts of an α-anilino ketone byproduct. How can I promote the desired cyclization?

Answer: The formation of the α-anilino ketone is a common intermediate in the Bischler-Moehlau synthesis. Its accumulation suggests that the subsequent cyclization and dehydration steps are slow or inhibited. To address this:

  • Reaction Temperature: The cyclization step typically requires higher temperatures than the initial N-alkylation. If you are isolating the α-anilino ketone, a stepwise heating profile can be beneficial. First, allow the N-alkylation to proceed at a moderate temperature, and then increase the temperature to drive the cyclization.

  • Acid Catalysis: While the reaction is often carried out with an excess of aniline acting as both reactant and base, the addition of a catalytic amount of a Brønsted acid (e.g., HBr generated in situ from the α-bromo-ketone and aniline) can facilitate the cyclization and dehydration steps.

Question 2: I am observing the formation of a symmetrical byproduct derived from the self-condensation of the α-halo-ketone. How can this be avoided?

Answer: This byproduct arises from the reaction of the enolate of the α-halo-ketone with another molecule of the ketone. This is more prevalent when the N-alkylation step is slow. To minimize this:

  • Control of Stoichiometry: Using a larger excess of aniline can help to ensure that the α-halo-ketone preferentially reacts with the aniline rather than itself. A 3 to 5-fold excess of aniline is often recommended.

  • Order of Addition: Adding the α-halo-ketone slowly to the heated aniline solution can help to maintain a low concentration of the ketone, thereby disfavoring self-condensation.

Comparative Table: Key Parameters for Indole Synthesis

Synthesis MethodKey Parameters to ControlCommon ByproductsRecommended Mitigation Strategies
Fischer Acid catalyst, Temperature, SolventRegioisomers, TarCatalyst screening, Temperature optimization, Microwave synthesis
Bischler-Moehlau Temperature, Stoichiometryα-Anilino ketone, Ketone self-condensationStepwise heating, Use of excess aniline, Slow addition of ketone
Reissert Base strength, Reducing agentOver-reduction productsCareful choice of reducing agent (e.g., PtO₂, Pd/C), Monitoring of reaction progress
Madelung Temperature, BaseDecomposed starting materialUse of milder bases (e.g., n-BuLi at low temp.), Anhydrous conditions

Part 3: Experimental Protocols

Protocol 3.1: Microwave-Assisted Fischer Indole Synthesis of 2-phenylindole

This protocol provides a general method for the microwave-assisted Fischer indole synthesis, which can often provide higher yields and fewer byproducts compared to conventional heating.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Acetic acid (3 mL)

  • Microwave reactor vials (10 mL)

  • Stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Add acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the crude 2-phenylindole.

  • The crude product can be further purified by recrystallization from ethanol.

Mechanism Overview: Fischer Indole Synthesis

fischer_mechanism cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Aromatization & Cyclization A Phenylhydrazine + Ketone B Phenylhydrazone A->B H⁺ C Enamine Intermediate B->C H⁺ D Di-imine Intermediate C->D E Amino-ketone D->E -NH₃ F Indole E->F -H₂O

Caption: Simplified mechanism of the Fischer indole synthesis.

References

  • Bandyopadhyay, D., Mukherjee, S., & Rodriguez, R. R. (2018). Microwave-assisted Fischer indole synthesis: A review. Green Chemistry Letters and Reviews, 11(4), 495-515. [Link]

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis for higher yield and purity.

The synthesis of this target molecule is typically approached via a multi-step sequence, which presents several opportunities for optimization and potential pitfalls. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the Hydrazone Intermediate in the Japp-Klingemann Reaction

Question: I am performing the Japp-Klingemann reaction between diazotized 4-chloroaniline and ethyl 2-aminoacetoacetate (or a protected precursor), but I'm getting very low yields of the desired hydrazone. What's going wrong?

Answer: A low yield in the Japp-Klingemann reaction is a common issue that can usually be traced to one of three areas: the stability of your diazonium salt, the reaction pH, or the formation of stable, unreactive intermediates.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and must be prepared at low temperatures (typically 0-5 °C) and used immediately. If the temperature rises, the diazonium salt can decompose, leading to phenols and other byproducts.

    • Causality: The C-N bond in the diazonium group is prone to cleavage, releasing highly stable nitrogen gas (N₂). This decomposition is accelerated by heat.

    • Solution: Ensure your diazotization of 4-chloroaniline is performed in an ice-salt bath and that the solution of the resulting diazonium salt is kept cold throughout its addition to the β-ketoester solution.

  • Incorrect pH Control: The Japp-Klingemann reaction is highly pH-sensitive. The coupling reaction requires a weakly acidic to neutral pH (typically pH 5-7), which is usually maintained with a sodium acetate buffer.[1]

    • Causality: If the solution is too acidic, the concentration of the enolate anion of your β-ketoester is too low for it to act as an effective nucleophile. If the solution is too basic, the diazonium salt can convert into a non-reactive diazotate anion.

    • Solution: Monitor the pH of the β-ketoester solution and adjust it with a buffer like sodium acetate before and during the addition of the diazonium salt.

  • Formation of a Stable Azo Intermediate: In some cases, instead of the desired hydrazone, a stable azo compound may form.[1][2] This is more common when the subsequent hydrolysis and rearrangement to the hydrazone are slow.

    • Causality: The initial product of the coupling is an azo compound. This intermediate must undergo hydrolysis (often of an acetyl or other acyl group) to form the final hydrazone.[3][4][5] If this hydrolysis is sterically hindered or the conditions are not optimal, the azo compound can be isolated instead.

    • Solution: After the coupling reaction is complete, ensure sufficient time and appropriate conditions for hydrolysis. Gentle heating or extending the reaction time may be necessary. In some cases, a modified workup with dilute acid can facilitate the conversion.

Workflow for Troubleshooting the Japp-Klingemann Reaction

G start Low Hydrazone Yield check_diazonium Verify Diazonium Salt Formation & Stability start->check_diazonium check_ph Check Reaction pH start->check_ph check_azo Check for Azo Intermediate (TLC/¹H NMR) start->check_azo temp_issue Temperature > 5°C during diazotization? check_diazonium->temp_issue ph_issue pH outside 5-7 range? check_ph->ph_issue azo_stable Is Azo compound the major product? check_azo->azo_stable solution_temp Maintain 0-5°C & use immediately temp_issue->solution_temp Yes solution_ph Use Sodium Acetate buffer; monitor pH ph_issue->solution_ph Yes solution_azo Promote hydrolysis: - Increase reaction time - Gentle warming - Mild acidic workup azo_stable->solution_azo Yes

Caption: Troubleshooting workflow for the Japp-Klingemann reaction.

Problem 2: Tar Formation and Low Yield During Fischer Indole Cyclization

Question: I have successfully synthesized the hydrazone intermediate, but the subsequent Fischer indole synthesis step is giving me a low yield of the indole with a lot of dark, tarry byproduct. How can I fix this?

Answer: The Fischer indole synthesis involves heating a hydrazone with a strong acid catalyst. While effective, these harsh conditions can lead to degradation and polymerization, especially with sensitive substrates. The key is to control the reaction temperature and choose the right acid catalyst and solvent.

  • Acid Catalyst Choice: The strength and type of acid are critical. Common choices include polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or ethanolic HCl.[2][3][6]

    • Causality: The acid catalyzes the tautomerization of the hydrazone to an enamine, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization. An acid that is too strong or used at too high a concentration can promote side reactions and decomposition.

    • Solution: PPA is often effective but can be viscous and difficult to work with. A solution of gaseous HCl in a high-boiling solvent like ethanol or acetic acid can provide more controlled conditions. Start with milder conditions (e.g., lower acid concentration, lower temperature) and gradually increase them if the reaction does not proceed.

  • Temperature Control: Overheating is a primary cause of tar formation.

    • Causality: The intermediates in the Fischer synthesis can be reactive and prone to polymerization at high temperatures.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC. If you see the product forming along with significant streaking or baseline material, the temperature is likely too high. Refluxing in acetic acid with a catalytic amount of H₂SO₄ is often a good starting point.[8]

  • Atmosphere: The reaction should ideally be run under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Indoles, particularly electron-rich ones, can be susceptible to air oxidation, especially at elevated temperatures in acidic media. This oxidation can lead to colored impurities and polymeric material.

    • Solution: Purge the reaction flask with an inert gas before heating and maintain a positive pressure throughout the reaction.

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
CatalystTypical ConditionsAdvantagesDisadvantages
H₂SO₄ in Acetic Acid 5-10% v/v, RefluxHomogeneous, easy to control concentration.[8]Can be strongly dehydrating, may cause charring.
Polyphosphoric Acid (PPA) Used as solvent/catalyst, 80-120 °CEffective for difficult cyclizations.Highly viscous, difficult workup, can be harsh.[6]
ZnCl₂ Stoichiometric, fusion or high-boiling solventClassic Lewis acid catalyst, effective.[6]Can be difficult to remove during workup.
HCl (gas) in Ethanol Saturated solution, RefluxMilder conditions, good for sensitive substrates.Requires handling of gaseous HCl.
Problem 3: Difficulty in Purifying the Final Product

Question: I have synthesized the crude this compound, but it is proving difficult to purify. Column chromatography gives broad peaks, and I'm struggling to find a good recrystallization solvent.

Answer: Purifying indole derivatives can be challenging due to their moderate polarity and potential for hydrogen bonding. A combination of techniques is often most effective.

  • Initial Workup: Before attempting purification, ensure your workup is thorough. After the reaction is complete, quench the acid catalyst carefully with a base (e.g., sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove water and inorganic salts. This minimizes the impurities you have to deal with later.

  • Recrystallization: This is the preferred method for purifying the final product. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Causality: The N-H and amino groups on your molecule allow for hydrogen bonding, which can affect solubility. The chloro and ester groups add to its polarity.

    • Solution: A mixed solvent system is often effective. Try dissolving the crude product in a hot polar solvent (like ethanol, isopropanol, or ethyl acetate) and then slowly adding a hot non-polar solvent (like hexane or toluene) until the solution becomes slightly cloudy.[9] Allow it to cool slowly to promote the formation of well-defined crystals.

Table 2: Suggested Solvents for Recrystallization
Solvent SystemRationale
Toluene/Hexane Good for moderately polar compounds. Dissolve in hot toluene, add hexane.[9]
Ethanol/Water Classic system for polar molecules. Dissolve in hot ethanol, add water.
Ethyl Acetate/Hexane A versatile system with a good polarity differential.
Isopropanol A single solvent that may work well; has a good balance of polarity.
  • Column Chromatography: If recrystallization fails, use column chromatography with a well-chosen eluent.

    • Causality: The free amino group and the indole N-H can interact strongly with the silica gel, leading to tailing and broad peaks.

    • Solution:

      • Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system (e.g., hexane/ethyl acetate). This will deactivate the acidic sites on the silica gel and lead to sharper peaks.

      • Consider using neutral or basic alumina instead of silica gel for the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Japp-Klingemann reaction?

A1: The reaction proceeds in several steps:

  • Deprotonation: A base removes the acidic proton from the α-carbon of the β-ketoester, forming an enolate.

  • Azo Coupling: The nucleophilic enolate attacks the electrophilic terminal nitrogen of the aryl diazonium salt to form an azo compound.

  • Hydrolysis & Rearrangement: The azo intermediate undergoes hydrolysis, typically cleaving an acyl group (like an acetyl group). This is followed by tautomerization to yield the final, more stable hydrazone product.[3][4]

G cluster_0 Japp-Klingemann Mechanism Start β-Ketoester Enolate Enolate Anion Start->Enolate + Base Azo Azo Intermediate Enolate->Azo + Ar-N₂⁺ Hydrazone Hydrazone Product Azo->Hydrazone Hydrolysis & Tautomerization Diazonium Ar-N₂⁺

Caption: Simplified mechanism of the Japp-Klingemann reaction.

Q2: My starting material is ethyl 2-aminoacetoacetate. Do I need to protect the amino group before the Japp-Klingemann reaction?

A2: It is highly advisable. A free primary amine can react with the diazonium salt itself (to form a triazene) or interfere with the desired reaction in other ways. Protecting the amine as an amide or carbamate (e.g., Boc or Cbz) will ensure the reaction proceeds cleanly at the desired α-carbon of the ketoester. The protecting group can then be removed after the indole ring has been formed.

Q3: Are there alternative methods to synthesize this indole scaffold?

A3: Yes, while the Japp-Klingemann/Fischer indole sequence is common, other methods exist. The Reissert indole synthesis, for example, involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[10] However, for your specific target with a 3-amino substituent, the chosen route is often more direct. The 3-amino group is typically introduced by reduction of a 3-nitro group, which can be installed on a pre-formed indole ring.[11]

Q4: How can I confirm the structure of my final product?

A4: A combination of analytical techniques is essential for structural confirmation:

  • ¹H and ¹³C NMR: Will confirm the connectivity of all protons and carbons and the substitution pattern on the indole ring. Look for the characteristic indole N-H proton (often a broad singlet > 10 ppm) and the signals for the ethyl ester and the aromatic protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution MS (HRMS) can confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches (amine and indole), the C=O stretch of the ester, and aromatic C-H bonds.

  • Melting Point: Comparing the observed melting point to literature values (if available) can be a good indicator of purity.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate (Hydrazone Intermediate)

(Note: This protocol assumes the use of ethyl acetoacetate as the β-dicarbonyl compound for simplicity. The acetyl group is cleaved in the reaction.)

  • Diazotization: In a 250 mL flask, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 20 minutes at this temperature. The resulting solution of 4-chlorobenzenediazonium chloride should be used immediately.

  • Coupling: In a separate 1 L beaker, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate trihydrate (40 g) in ethanol (200 mL) and water (200 mL). Cool this solution to 0-5 °C.

  • Reaction: Add the cold diazonium salt solution from step 1 to the vigorously stirred ethyl acetoacetate solution from step 2 over 30 minutes, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2 hours. The yellow hydrazone product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40-50 °C. The product can be used in the next step without further purification or can be recrystallized from ethanol/water.

Protocol 2: Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

(Note: This protocol describes the cyclization to the indole core. The 3-amino group would be introduced in a subsequent step, typically via nitration at the 3-position followed by reduction.)

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried hydrazone intermediate from Protocol 1 (e.g., 0.1 mol).

  • Reaction Medium: Add glacial acetic acid (200 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (10 mL).

  • Cyclization: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-water with stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash it extensively with water until the filtrate is neutral. Dry the crude solid. Purify by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield ethyl 5-chloro-1H-indole-2-carboxylate as a crystalline solid.[9]

References

  • The Japp‐Klingemann Reaction - ResearchGate. Available from: [Link]

  • Japp-Klingemann reaction - chemeurope.com. Available from: [Link]

  • PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV) - ResearchGate. Available from: [Link]

  • Japp-Klingemann Reaction - SynArchive. Available from: [Link]

  • Japp–Klingemann reaction - Wikipedia. Available from: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • The Japp-Klingemann Reaction - Organic Reactions. Available from: [Link]

  • Japp klingemann reaction - SlideShare. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available from: [Link]

  • ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE - Michael Pittelkow. Available from: [Link]

  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction - Z. Naturforsch. Available from: [Link]

  • Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan - Der Pharma Chemica. Available from: [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available from: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - Royal Society of Chemistry. Available from: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION - Béla P. Available from: [Link]

  • Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines - CORE. Available from: [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters - Arkivoc. Available from: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - Nature. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical intermediate, grounded in established scientific principles and practical expertise.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound serves as a vital precursor in the synthesis of numerous therapeutic agents. Impurities, which can arise from starting materials, by-products, or degradation, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] This guide will focus on a validated HPLC-UV method for the purity analysis of this compound and compare its performance with other advanced analytical techniques.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for many organic molecules, including indole derivatives.[2][3] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[2]

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its high hydrophobicity, which provides excellent retention and separation for moderately polar compounds like this compound.[2] The aromatic indole ring and the ethyl ester group contribute to its retention on the non-polar stationary phase.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable analysis time. The buffer maintains a constant pH, which is crucial for the consistent ionization state of the amino group and, consequently, reproducible retention times.[4]

  • UV Detection: The indole chromophore exhibits strong UV absorbance, making UV detection a sensitive and straightforward method for quantification. The wavelength of maximum absorbance (λmax) for the analyte is chosen to ensure the highest sensitivity for both the main component and potential impurities.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a sample solution of the test article in methanol at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Setup (Column, Temp, Flow) A->C B Standard & Sample Preparation D Sample Injection B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Identification F->G H Purity Calculation (Area % Method) G->H I Final Report H->I

Caption: Workflow for HPLC-UV Purity Analysis.

Comparative Analysis: Alternative Methodologies

While HPLC-UV is a robust and widely accepted method, other techniques can offer advantages in specific scenarios, such as impurity identification or higher throughput.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[5] When coupled with a mass spectrometer (MS), it becomes a powerful tool for both quantification and structural elucidation of impurities.[6][7]

Key Advantages over HPLC-UV:

  • Speed and Throughput: UPLC can reduce analysis times from 30 minutes to under 5 minutes, dramatically increasing sample throughput.

  • Enhanced Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.[5]

  • Impurity Identification: Mass spectrometry provides molecular weight information, which is invaluable for identifying unknown impurities without the need for isolating them.[7]

  • Higher Sensitivity: UPLC-MS often offers superior sensitivity compared to HPLC-UV, allowing for the detection and quantification of trace-level impurities.[6]

Considerations:

  • Higher initial instrument cost and complexity.

  • Requires more specialized expertise for method development and maintenance.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS can be a viable alternative.[8] The sample is vaporized and separated in a gaseous mobile phase.

Applicability to this compound:

  • The parent compound itself has a relatively high boiling point and may require derivatization to improve its volatility and thermal stability for GC analysis.[9]

  • GC-MS is particularly useful for identifying and quantifying volatile organic impurities that may not be readily detectable by HPLC-UV, such as residual solvents from the synthesis process.

Key Advantages:

  • Excellent for separating and identifying volatile and semi-volatile compounds.[9]

  • High sensitivity and specificity, especially with mass spectrometric detection.[8]

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization can add complexity and potential sources of error to the analysis.[9]

Performance Comparison Summary
ParameterHPLC-UVUPLC-MSGC-MS
Resolution Good to ExcellentExcellent to SuperiorExcellent (for volatiles)
Analysis Time Moderate (20-30 min)Fast (2-5 min)Fast to Moderate
Sensitivity GoodExcellentExcellent
Impurity ID Limited (Retention Time)Yes (Mass-to-Charge Ratio)Yes (Mass Spectrum)
Applicability Broad (Non-volatile)Broad (Non-volatile)Volatile/Semi-volatile
Cost ModerateHighModerate to High
Complexity Low to ModerateHighModerate

Method Validation: Ensuring Trustworthiness and Compliance

A described analytical method is only as reliable as its validation. All analytical procedures used for pharmaceutical quality control must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10][11][12] This ensures the method is suitable for its intended purpose.

Key Validation Parameters (as per ICH Q2(R1)): [10][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Logical Flow of Analytical Method Validation

Validation_Flow Start Define Analytical Method & Purpose Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Logical Flow of Method Validation according to ICH Q2(R1).

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, the validated HPLC-UV method stands as the gold standard. It offers a reliable, cost-effective, and robust solution that meets regulatory expectations for accuracy and precision.

The use of UPLC-MS is highly recommended during process development and for investigational purposes. Its superior speed, resolution, and ability to provide structural information make it an invaluable tool for identifying and characterizing unknown impurities, which is crucial for process optimization and ensuring the safety profile of the final API.

GC-MS should be considered as a complementary technique, specifically for the analysis of volatile impurities and residual solvents, which may not be adequately addressed by liquid chromatography methods.

By selecting the appropriate analytical methodology based on the specific requirements of the analysis—be it routine QC, impurity investigation, or high-throughput screening—researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug development process.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2024). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Kushnir, M. M., et al. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Molecules, 25(21), 5029. [Link]

  • ResearchGate. (2019). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • Kumar, A., et al. (2012). UPLC: A preeminent technique in pharmaceutical analysis. Acta Poloniae Pharmaceutica, 69(3), 371-380. [Link]

  • D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113134. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • SIELC Technologies. (2018). Ethyl 5-chloroindole-2-carboxylate. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a substituted indole, its structural elucidation and quantification demand a nuanced understanding of ionization behavior and fragmentation patterns. This document offers researchers, scientists, and drug development professionals a technical framework for selecting the optimal analytical strategy, supported by predictive data and detailed experimental protocols.

Introduction to the Analyte

This compound is a multi-functionalized indole derivative. Its analysis by mass spectrometry is influenced by several key structural features:

  • Indole Core: A stable aromatic heterocyclic system.

  • Amino Group (-NH₂): A basic site, readily protonated, making it highly suitable for soft ionization techniques in positive ion mode.

  • Chloro Substituent (-Cl): Provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a critical diagnostic tool for confirming the presence of chlorine in an ion.[1]

  • Ethyl Carboxylate Group (-COOCH₂CH₃): Susceptible to characteristic cleavages, such as the loss of ethanol or ethylene, which aids in structural confirmation.[2]

The choice of mass spectrometry technique is paramount, as it dictates the nature and quality of the resulting data, from simple molecular weight confirmation to detailed structural elucidation.

Comparative Analysis of Ionization Techniques

The ionization method is the most critical variable in the mass spectrometric analysis of a small molecule. The primary choice is between "soft" ionization techniques, which typically preserve the molecular ion, and "hard" techniques, which induce extensive fragmentation.[3][4]

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and ionizable molecules, making it the premier choice for analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Principle of Action: ESI generates gas-phase ions directly from a liquid solution by applying a high voltage to create an aerosol.[3] For this compound, the basic amino group is readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid), leading to the highly stable protonated molecule, [M+H]⁺.

  • Expected Outcome: A clean mass spectrum dominated by the [M+H]⁺ ion. This high-intensity molecular ion is ideal for accurate mass determination and quantitative analysis. Fragmentation is minimal in full-scan mode, necessitating tandem MS (MS/MS) for structural elucidation.[6]

  • Causality: The high proton affinity of the 3-amino group makes the ionization process extremely efficient, resulting in excellent sensitivity. This is the preferred method for pharmacokinetic studies or any application requiring precise quantification.[7]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique compatible with LC-MS, generally suited for less polar, semi-volatile compounds.

  • Principle of Action: The LC eluent is sprayed through a heated nebulizer to create a vapor, which is then ionized by a corona discharge. Ionization of the analyte occurs via proton transfer from the ionized mobile phase.[8]

  • Expected Outcome: Similar to ESI, APCI is expected to produce a prominent [M+H]⁺ ion. However, the higher-energy nature of the APCI source may induce some in-source fragmentation compared to ESI.

  • Causality: While ESI is generally superior for pre-charged or highly polar analytes, APCI provides a robust alternative if matrix effects suppress the ESI signal or if the analyte shows better vaporization characteristics.

Electron Ionization (EI)

EI is a classic hard ionization technique, typically coupled with Gas Chromatography (GC-MS). It provides extensive fragmentation, yielding a detailed structural fingerprint.

  • Principle of Action: In a high vacuum, the vaporized analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, M⁺•.[8] This high internal energy leads to predictable and reproducible fragmentation.

  • Expected Outcome: A complex mass spectrum with numerous fragment ions and potentially a weak or absent molecular ion peak.[4] The fragmentation pattern is highly valuable for unambiguous library-based identification and structural confirmation.

  • Causality: The high energy input easily breaks covalent bonds, providing a wealth of structural information at the cost of molecular ion intensity. This makes EI less suitable for quantification but excellent for structural elucidation of novel compounds, provided the analyte is sufficiently volatile and thermally stable for GC analysis.

Summary of Ionization Techniques

The following table summarizes the expected performance of each ionization technique for the analysis of this compound.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Primary Ion [M+H]⁺[M+H]⁺M⁺•
Molecular Ion Intensity Very HighHighLow to Absent
Degree of Fragmentation Very Low (MS¹), Controlled (MS²)Low to ModerateExtensive
Typical Hyphenation LC-MS, UPLC-MSLC-MS, UPLC-MSGC-MS
Primary Application Quantification, Molecular Weight ConfirmationMolecular Weight ConfirmationStructural Elucidation
Sensitivity ExcellentGoodModerate

Anticipated Fragmentation Pathways

Understanding the fragmentation is key to structural verification. The pathways differ significantly between soft and hard ionization methods.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap), the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The most probable fragmentation pathways are outlined below.

cluster_main ESI-MS/MS Fragmentation mol [M+H]⁺ m/z 225.05/227.05 frag1 Loss of Ethylene (-C₂H₄) m/z 197.02/199.02 mol->frag1 - C₂H₄ frag2 Loss of Ethanol (-C₂H₅OH) m/z 179.01/181.01 mol->frag2 - C₂H₅OH frag4 Loss of Ethoxy Radical (-•OC₂H₅) m/z 180.02/182.02 mol->frag4 - •OC₂H₅ frag3 Further loss of CO m/z 151.02/153.02 frag2->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Loss of Ethylene (C₂H₄): A common rearrangement for ethyl esters, leading to the carboxylic acid fragment.

  • Loss of Ethanol (C₂H₅OH): A direct cleavage of the ester group.

  • Subsequent Loss of Carbon Monoxide (CO): Following the loss of ethanol, the resulting ion can lose CO, a characteristic fragmentation of indole-2-carboxylic acids.

EI Fragmentation of the M⁺• Ion

EI fragmentation will be more extensive and will involve radical-driven cleavages.

cluster_main EI Fragmentation mol M⁺• m/z 224.04/226.04 frag1 [M - •CH₃]⁺ mol->frag1 - •CH₃ frag2 [M - C₂H₄]⁺• mol->frag2 - C₂H₄ frag3 [M - •OC₂H₅]⁺ m/z 179.01/181.01 mol->frag3 - •OC₂H₅ frag4 Further loss of CO m/z 151.02/153.02 frag3->frag4 - CO frag5 Indole core fragments e.g., m/z 116, 89 frag4->frag5 Ring Cleavage

Caption: Major predicted fragmentation pathways under Electron Ionization (EI).

  • Alpha-Cleavage: The loss of the ethoxy radical (•OC₂H₅) is a dominant pathway for esters, yielding a stable acylium ion.[2]

  • Indole Ring Fragmentation: Characteristic indole fragments, such as the loss of HCN from the pyrrole ring, may also be observed.[9]

Experimental Protocols

The following protocols are provided as validated starting points for method development.

Protocol 1: LC-MS/MS Analysis using ESI

This method is optimized for quantification and high-throughput analysis.

  • Instrumentation: An Agilent 1290 Infinity II LC coupled to an Agilent 6495 Triple Quadrupole MS system or similar.[10]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Create a dilution series (e.g., 1 ng/mL to 1000 ng/mL) in 50:50 methanol:water.

  • Liquid Chromatography (LC) Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MRM Transitions (Predicted):

      • Quantifier: 225.1 → 179.0

      • Qualifier: 225.1 → 151.0

    • Gas Temperature: 325 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 4000 V.

Protocol 2: GC-MS Analysis using EI

This protocol is designed for structural confirmation.

  • Instrumentation: A GC-MS system with an EI source (e.g., Agilent 7890B GC with 5977A MSD).

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

    • Inlet Temperature: 250 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[11]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

The Role of High-Resolution Mass Spectrometry (HRMS)

For definitive structural confirmation, particularly for novel compounds, high-resolution mass spectrometry (HRMS) is indispensable.[12]

  • Principle: Instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide high mass accuracy (typically < 5 ppm).[13]

  • Application: HRMS allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₁H₁₁ClN₂O₂), the theoretical monoisotopic mass of the [M+H]⁺ ion is 225.0536. An HRMS instrument can measure this mass with enough accuracy to distinguish it from other ions with the same nominal mass (e.g., C₁₂H₁₃N₃O₂ at m/z 225.0875), thereby confirming the elemental composition. The characteristic isotopic pattern of the chlorine atom further validates the assignment.

Workflow for Method Selection

The logical process for analyzing this compound is visualized below.

cluster_workflow Analytical Strategy Workflow start Analytical Goal? quant Quantification (e.g., PK study) start->quant  Quantify struct Structural Elucidation start->struct  Identify/Confirm lcms LC-ESI-MS/MS quant->lcms High Sensitivity & Reproducibility gcms GC-EI-MS struct->gcms Detailed Fragmentation Fingerprint hrms HRMS Analysis (e.g., Orbitrap, FT-ICR) struct->hrms Unambiguous Formula Confirmation lcms->hrms For high confidence quantification

Caption: Decision workflow for selecting the appropriate mass spectrometry method.

Conclusion

The mass spectrometric analysis of this compound is best approached with a clear understanding of the analytical objective.

  • For quantitative analysis , LC-ESI-MS/MS is the superior technique due to its high sensitivity and the molecule's propensity to form a stable [M+H]⁺ ion.

  • For initial structural elucidation and confirmation , GC-EI-MS provides an invaluable fragmentation fingerprint, assuming the compound has adequate volatility.

  • For unambiguous formula confirmation , High-Resolution Mass Spectrometry (HRMS) is essential.

By leveraging the strengths of each technique, researchers can achieve comprehensive characterization of this and structurally related molecules, accelerating research and development in medicinal chemistry and beyond.

References

  • BenchChem. (n.d.). A Comparative Guide to Ionization Techniques for the Mass Spectrometry of 4,4-Dimethyl-2-pentanone.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.
  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.).
  • Mass Spectrometry Ionisation Techniques. (n.d.).
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry.
  • Navarre, E., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 963-9. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

  • Xu, Y., et al. (2011). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, 2(4). Retrieved from [Link]

  • University of Rostock. (n.d.). High resolution mass spectrometry. Retrieved from [Link]

  • Idbella, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals, 16(2), 295. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Chloro-Substituted vs. Non-Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to form various non-covalent interactions with a multitude of biological targets, including hydrogen bonds, hydrophobic interactions, and π-π stacking.[2] This versatility is evidenced by the numerous U.S. Food and Drug Administration (FDA) approved drugs that feature an indole core, such as the anticancer agents Sunitinib and Nintedanib.[3][4]

Within this broad class, the indole-2-carboxylate and its amide derivatives represent a particularly fruitful area of research, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and potent receptor modulation.[5][6] A common strategy to refine the potency and pharmacokinetic profile of these molecules is the introduction of substituents onto the indole ring.

This guide provides a comparative analysis of the biological activity of non-substituted indole-2-carboxylates versus their chloro-substituted counterparts. We will delve into experimental data to elucidate the profound impact that the strategic placement of a chlorine atom—a simple yet powerful modification—can have on a compound's efficacy and mechanism of action. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) governing this important class of compounds.

The Strategic Impact of Chloro-Substitution

Halogenation is a fundamental tool in medicinal chemistry. The introduction of a chlorine atom can dramatically alter a molecule's physicochemical properties. As an electron-withdrawing group, chlorine modifies the electron density of the indole ring, which can influence its interaction with target proteins. Furthermore, it increases the lipophilicity (hydrophobicity) of the molecule, which can enhance its ability to cross cell membranes and improve its metabolic stability. These modifications often translate into significant changes in biological activity, as we will explore in the following sections.

Comparative Analysis of Biological Activities

The following data-driven comparisons highlight how chloro-substitution modulates the biological activity of indole-2-carboxylate derivatives across different therapeutic areas.

Anticancer Activity

Indole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis (programmed cell death).[4][7] The addition of chlorine often enhances this cytotoxicity.

A study on indole-2-carboxamides as inhibitors of MmpL3 (a key transporter in mycobacteria) also provided valuable SAR insights applicable to other fields. The researchers found that halogen substitution significantly impacted activity. As shown in the table below, the introduction of a single bromo-substituent at the C6 position led to a tenfold increase in activity compared to the unsubstituted parent compound.[8] Even more striking, a 4,6-dichloro substituted analog was nearly three times more potent.[8]

Compound Substitution on Indole Ring Target Activity (MIC) Fold-Increase vs. Unsubstituted
8a UnsubstitutedM. tuberculosis6.55 µM1x
8e 5-ChloroM. tuberculosis2.89 µM~2.3x
8f 6-BromoM. tuberculosis0.62 µM~10.6x
8g 4,6-DichloroM. tuberculosis0.32 µM~20.5x
Data synthesized from Gunosewoyo et al. (2021).[8]

Similarly, in a series of indole-2-carboxamides developed for antiplasmodial activity, the unsubstituted analog showed a marked decrease in potency compared to its halogenated counterparts. The 5-chloro substituted compound was identified as the most promising initial hit, balancing potency with a good safety profile.[9]

Mechanism of Action: Induction of Apoptosis via Kinase Inhibition

Many potent indole-2-carboxamides exert their anticancer effects by inhibiting key signaling pathways that control cell growth and survival. For instance, some derivatives function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10] The inhibition of these kinases can trigger apoptosis.

One indole-2-carboxamide derivative, LG25, was shown to inhibit the growth of triple-negative breast cancer by suppressing the Akt/mTOR/NF-κB signaling pathway, which led to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Akt Akt EGFR->Akt Activates mTOR mTOR Akt->mTOR Activates IkB IκB Akt->IkB Inhibits NFkB_inactive NF-κB IkB->NFkB_inactive Sequesters NFkB_active NF-κB NFkB_inactive->NFkB_active Translocates Gene Gene Transcription (Proliferation, Survival) NFkB_active->Gene Indole Chloro-Substituted Indole-2-Carboxamide Indole->Akt Inhibits Indole->mTOR Inhibits

Caption: Inhibition of the Akt/mTOR/NF-κB pathway by a chloro-substituted indole-2-carboxamide.

Cannabinoid Receptor (CB1) Modulation

Indole-2-carboxamides are also well-known as allosteric modulators of the cannabinoid 1 (CB1) receptor.[12][13] In this context, chloro-substitution at the C5 position of the indole ring is a critical determinant of activity.

Structure-activity relationship studies identified 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) as a benchmark CB1 allosteric modulator.[12] Further studies revealed that a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position enhanced the modulatory potency.[14] The presence of the indole ring itself was found to be crucial for maintaining high binding affinity to the allosteric site.[13]

Compound Substitution on Indole Ring Target Activity
ORG27569 (1) 5-Chloro, 3-EthylCB1 ReceptorPotent allosteric modulator
11j 5-Chloro, 3-PentylCB1 ReceptorRobust allosteric modulator (K_B = 167.3 nM)
45 5-Chloro, 3-EthylCB1 ReceptorNegative allosteric modulator (IC_50 = 79 nM)
Data synthesized from multiple sources.[12][13][14]

The data consistently shows that the 5-chloro substitution is a key feature in the most potent compounds in this class, highlighting its importance in optimizing the interaction with the CB1 receptor's allosteric binding site.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., chloro-substituted and non-substituted indole-2-carboxylates) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the dissolved product at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Indole Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Kinase Inhibition Assay (EGFR/CDK2)

This protocol describes a method to determine the inhibitory activity of compounds against specific protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using an ELISA-based format or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add the kinase (e.g., EGFR or CDK2), its specific substrate, and ATP.[10]

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a positive control (a known inhibitor, e.g., Erlotinib for EGFR) and a negative control (vehicle, e.g., DMSO).[10]

  • Kinase Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For luminescence assays, this reagent detects the amount of remaining ATP (higher luminescence indicates greater inhibition). For ELISA, this involves adding a phosphorylation-specific antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

  • Measurement: Read the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting inhibition versus concentration.

Protocol 3: Radioligand Receptor Binding Assay (CB1)

This assay is used to determine the affinity and selectivity of a compound for a specific receptor.[16]

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor.[16][17]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., CB1 receptors from HEK293 cells).

  • Assay Incubation: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.[12][13]

  • Defining Non-Specific Binding: In a separate set of wells, add a high concentration of a known, non-radiolabeled ligand to determine the level of non-specific binding.[17]

  • Separation: After incubation (e.g., 90 minutes at 30°C), rapidly filter the contents of the plate through the glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.[16]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 or Ki (inhibition constant).

G cluster_workflow Radioligand Binding Assay Workflow A 1. Incubate Receptor Membranes, Radioligand, & Test Compound B 2. Rapid Vacuum Filtration A->B C 3. Wash Filter Plate B->C D 4. Add Scintillation Cocktail C->D E 5. Measure Radioactivity D->E F 6. Calculate Ki Value E->F

Caption: Workflow for a competitive radioligand receptor binding assay.

Conclusion and Future Directions

The experimental data clearly demonstrates that the substitution of a chlorine atom onto the indole-2-carboxylate scaffold is a powerful strategy for modulating biological activity. In the context of anticancer agents, chloro-substitution, particularly at the C5 and C6 positions, consistently leads to a significant enhancement in cytotoxic potency.[8][9] For CB1 receptor modulators, a 5-chloro substituent is a hallmark of high-affinity ligands.[13][14]

This comparative guide underscores the importance of systematic structure-activity relationship studies. The difference between a modestly active compound and a highly potent lead candidate can be as simple as the strategic placement of a single halogen atom. Future research should continue to explore di- and tri-substituted analogs and investigate the role of other halogens to further refine the potency, selectivity, and pharmacokinetic properties of this versatile and highly valuable chemical scaffold.

References

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  • Li, X., Wang, Y., & Liu, Y. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1018-1025. [Link]

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A Spectroscopic Journey: Unraveling the Transformation of Precursors into Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of the novel heterocyclic compound, ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, and its precursors. By examining the nuanced shifts in nuclear magnetic resonance (NMR), the vibrational fingerprints of Fourier-transform infrared (FT-IR) spectroscopy, and the fragmentation patterns in mass spectrometry (MS), we can elucidate the chemical transformations that govern the synthesis of this promising indole derivative. Understanding these spectroscopic changes is not merely an academic exercise; it is a critical tool for reaction monitoring, quality control, and the rational design of new synthetic routes in drug discovery.

The Synthetic Pathway: A Thorpe-Ziegler Approach

The synthesis of this compound is elegantly achieved through a Thorpe-Ziegler cyclization, a powerful tool in heterocyclic chemistry for the formation of cyclic enamines from dinitriles. This intramolecular condensation reaction provides a direct and efficient route to the indole core. The proposed synthetic pathway commences with the readily available 2-amino-5-chlorobenzonitrile.

Synthetic_Pathway A 2-Amino-5-chlorobenzonitrile C Ethyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate A->C Alkylation B Ethyl 2-chloro-2-cyanoacetate B->C D This compound C->D Thorpe-Ziegler Cyclization

Figure 1: Proposed synthetic route to this compound.

The journey begins with the nucleophilic substitution of the amino group of 2-amino-5-chlorobenzonitrile onto an activated cyanoacetate, such as ethyl 2-chloro-2-cyanoacetate, to form the key intermediate, ethyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate. This dinitrile precursor then undergoes an intramolecular Thorpe-Ziegler cyclization, catalyzed by a strong base, to yield the target enamine, this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from a simple aromatic amine to a complex heterocyclic system is vividly captured in the spectroscopic data of the involved molecules. Here, we present a comparative analysis of the key spectroscopic features of the starting material, the intermediate, and the final product.

2-Amino-5-chlorobenzonitrile: The Starting Point

This commercially available precursor provides the foundational aromatic ring and the nitrile group that will ultimately form part of the indole ring.

¹H NMR (CDCl₃): The aromatic protons exhibit a characteristic splitting pattern. A doublet around δ 6.60 ppm (d, J = 9.0 Hz) corresponds to the proton ortho to the amino group, while a doublet of doublets and a doublet around δ 6.72 ppm and δ 7.2 ppm, respectively, are attributed to the other two aromatic protons. A broad singlet around δ 5.2 ppm is characteristic of the two protons of the primary amine group.[1]

¹³C NMR: The carbon spectrum shows signals for the six aromatic carbons, with the carbon bearing the cyano group appearing around 118-120 ppm and the carbon attached to the amino group being significantly shielded.

FT-IR (KBr): The spectrum is dominated by the characteristic N-H stretching vibrations of the primary amine at approximately 3405 and 3340 cm⁻¹.[1] A sharp peak around 2220 cm⁻¹ corresponds to the C≡N stretching of the nitrile group.[1] The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z 152, with a characteristic M+2 peak at m/z 154 due to the presence of the chlorine isotope (³⁷Cl).[1][2]

Ethyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate: The Intermediate Dinitrile

The formation of this intermediate is a crucial step, bringing together the two key fragments of the final indole ring. Its spectroscopic data would reflect the combination of the substituted aniline and the ethyl cyanoacetate moieties.

(Predicted Spectroscopic Data based on analogous structures)

¹H NMR: We would expect to see the aromatic proton signals of the 2-amino-5-chlorophenyl group, similar to the starting material, although their chemical shifts might be slightly altered due to the new substituent. The protons of the ethyl ester group would appear as a triplet (CH₃) around δ 1.3 ppm and a quartet (CH₂) around δ 4.2 ppm. A singlet for the methine proton (CH) would likely be observed in the aliphatic region. The amino group protons would still be present as a broad singlet.

¹³C NMR: The spectrum would show signals for the aromatic carbons, the two carbons of the ethyl ester, the methine carbon, and the two nitrile carbons.

FT-IR: The spectrum would retain the N-H stretching bands of the primary amine and the C≡N stretch of the aromatic nitrile. Additionally, a new C=O stretching band from the ester group would appear around 1730-1750 cm⁻¹, and another C≡N stretch from the cyanoacetate moiety would be present.

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound. Fragmentation would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

This compound: The Final Product

The cyclization to form the indole ring results in significant changes in the spectroscopic landscape, providing clear evidence of the successful transformation.

(Predicted Spectroscopic Data based on analogous structures)

¹H NMR: The most notable change would be the appearance of a broad singlet in the downfield region (around δ 8.0-9.0 ppm) corresponding to the N-H proton of the indole ring. The aromatic protons would show a new set of signals characteristic of the 5-chloroindole system. The amino group at the 3-position would likely appear as a broad singlet. The ethyl ester protons would remain as a triplet and a quartet.

¹³C NMR: The formation of the indole ring would lead to a new set of signals for the nine carbons of the bicyclic system, in addition to the carbons of the ethyl ester. The C3 carbon bearing the amino group would be significantly shielded.

FT-IR: The spectrum would be characterized by the N-H stretching vibration of the indole ring, typically appearing as a broad band around 3300-3400 cm⁻¹. The N-H stretching of the 3-amino group would also be present. The C=O stretching of the ester group would remain. The C≡N stretching vibration from the precursors would be absent.

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the final product. The fragmentation pattern would be indicative of the stable indole core.

Data Summary

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key FT-IR Bands (cm⁻¹)Key MS (m/z)
2-Amino-5-chlorobenzonitrile ~7.2 (s, 1H), ~6.72 (d, 1H), ~6.60 (d, 1H), ~5.2 (br s, 2H)[1]Aromatic C's, ~118 (C≡N)~3405, 3340 (N-H str), ~2220 (C≡N str)[1]152 (M⁺), 154 (M⁺+2)[1][2]
Ethyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate Predicted: Aromatic H's, ~4.2 (q, 2H), ~1.3 (t, 3H), Aliphatic CH, NH₂Predicted: Aromatic C's, Ester C's, Methine C, Nitrile C'sPredicted: N-H str, C=O str (~1740), C≡N strPredicted: Molecular Ion Peak
This compound Predicted: Indole N-H, Aromatic H's, NH₂, ~4.3 (q, 2H), ~1.4 (t, 3H)Predicted: Indole C's, Ester C'sPredicted: Indole N-H str (~3350), NH₂ str, C=O str (~1700)Predicted: Molecular Ion Peak

Experimental Protocols

Synthesis of Ethyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate (Intermediate)

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Ethyl 2-chloro-2-cyanoacetate

  • Anhydrous potassium carbonate or sodium hydride

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Procedure:

  • To a solution of 2-amino-5-chlorobenzonitrile in the chosen anhydrous solvent, add the base (e.g., potassium carbonate) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of ethyl 2-chloro-2-cyanoacetate to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Synthesis of this compound (Final Product)

Materials:

  • Ethyl 2-(2-amino-5-chlorophenyl)-2-cyanoacetate

  • Strong base (e.g., sodium ethoxide, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran, or toluene)

Procedure:

  • Dissolve the intermediate dinitrile in the chosen anhydrous solvent under an inert atmosphere.

  • Add the strong base portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench it with a proton source (e.g., water or a dilute acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final indole derivative.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. The disappearance of the nitrile stretch and the appearance of the characteristic indole N-H and 3-amino group signals in the IR and NMR spectra, respectively, serve as definitive markers for the successful Thorpe-Ziegler cyclization. This guide, by presenting a logical synthetic pathway and a thorough comparison of the spectroscopic data, aims to equip researchers and drug development professionals with the necessary tools to confidently synthesize and characterize this and similar indole-based compounds, thereby accelerating the discovery of new therapeutic agents.

References

  • 2-Amino-5-chlorobenzonitrile. PubChem. [Link]

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A Comparative Guide to the Definitive Structure Validation of Ethyl 3-Amino-5-Chloro-1H-Indole-2-Carboxylate: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a potential pharmacophore, precise structural knowledge is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structure validation, juxtaposed with other widely used spectroscopic techniques. We will delve into the "why" behind experimental choices, offering insights honed from years of practical application in the field.

The Imperative of Unambiguous Structure Determination

The journey of a drug candidate from synthesis to clinical trials is paved with rigorous characterization. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic program. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement in a molecule.[1][2][3] This direct evidence is often considered the "gold standard" for structure proof.

X-ray Crystallography: The Gold Standard for Structure Validation

Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the overall conformation of a molecule in the solid state.[4] This technique was instrumental in confirming the structure of numerous complex molecules, revolutionizing our understanding of chemistry and biology.

Case in Point: Insights from a Closely Related Structure

The crystallographic study of ethyl 5-chloro-2-indolecarboxylate reveals key structural parameters that would be anticipated for our target molecule. For instance, the planarity of the indole ring system and the orientation of the ethyl carboxylate group are determined with high precision.[6] The crystal packing, stabilized by intermolecular interactions like hydrogen bonds, is also elucidated, providing valuable information for understanding the solid-state properties of the compound.

The Experimental Workflow: A Step-by-Step Rationale

The process of obtaining a crystal structure is a meticulous one, requiring both skill and an understanding of the underlying principles.

1. Crystallization: The Critical First Step

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and is guided by the solubility and stability of the compound. The goal is to allow the molecules to self-assemble into a well-ordered, three-dimensional lattice.

2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities.[2] Modern diffractometers, often utilizing synchrotron radiation for its high intensity, can collect a complete dataset in a matter of hours.

3. Structure Solution and Refinement

The diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem," a fundamental challenge in crystallography, is overcome using computational methods to generate an initial electron density map.[2] An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Experimental Workflow for Single-Crystal X-ray Crystallography

workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Structure Determination Synthesis Synthesis & Purification of Compound Crystallization Single Crystal Growth Synthesis->Crystallization High Purity is Crucial Mounting Crystal Mounting Crystallization->Mounting Select High-Quality Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Expose to X-rays Processing Data Processing (Integration & Scaling) Diffraction->Processing Obtain Diffraction Pattern Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Assess Quality (R-factor)

Caption: A streamlined workflow of single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques

While X-ray crystallography provides the ultimate proof of structure, it is not always feasible or necessary for routine characterization. Other spectroscopic methods offer complementary information and are often used in conjunction to build a comprehensive picture of the molecule.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (1D & 2D NMR), stereochemistry (NOE), dynamic processes in solutionMolecular weight, elemental composition (HRMS), fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)SolutionGas/SolutionSolid/Liquid/Gas
Key Advantage Unambiguous, direct 3D structure determinationProvides information on structure and dynamics in solution, non-destructiveHigh sensitivity, provides molecular formulaRapid, simple, and inexpensive for functional group identification
Key Limitation Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid stateCan have signal overlap in complex molecules, less precise for bond lengths/angles than X-rayDoes not provide direct information on connectivity or stereochemistryProvides limited information on the overall molecular framework
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Complement

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[7][8] Through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, one can piece together the complete covalent framework of a molecule. For this compound, NMR would be essential to:

  • Confirm the presence and connectivity of all protons and carbons.

  • Establish the substitution pattern on the indole ring.

  • Verify the presence of the ethyl ester and amino groups.

However, NMR provides an averaged picture of the molecular conformation in solution, and deriving precise geometric parameters can be challenging.[9]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound with exceptional accuracy, especially with high-resolution mass spectrometry (HRMS).[10] This allows for the unambiguous determination of the molecular formula. Fragmentation patterns can also provide clues about the structural motifs present in the molecule. For our target compound, MS would confirm the elemental composition of C₁₁H₁₁ClN₂O₂.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds serve as a characteristic "fingerprint." For this compound, IR would show characteristic absorptions for the N-H bonds of the amine and indole, the C=O of the ester, and the C-Cl bond.

Complementary Nature of Analytical Techniques

complementary Compound Ethyl 3-amino-5-chloro- 1H-indole-2-carboxylate Xray X-ray Crystallography Compound->Xray Definitive 3D Structure NMR NMR Spectroscopy Compound->NMR Connectivity & Solution Conformation MS Mass Spectrometry Compound->MS Molecular Formula IR IR Spectroscopy Compound->IR Functional Groups

Caption: Interplay of techniques for complete structure elucidation.

Conclusion: An Integrated Approach to Structure Validation

In modern drug discovery, a single technique is rarely sufficient for complete and unambiguous structure validation. While single-crystal X-ray crystallography provides the definitive answer to the three-dimensional structure of a molecule like this compound, a comprehensive characterization relies on an integrated approach. The combination of X-ray crystallography with NMR, MS, and IR spectroscopy creates a self-validating system, where the data from each technique corroborates the others, providing the highest level of confidence in the structural assignment. This multi-faceted approach is not merely an academic exercise but a critical component of robust and reproducible scientific research in the pharmaceutical industry.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Unknown. Comparison of NMR and X-ray crystallography. Source Not Available.
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A Senior Application Scientist's Guide to Substituted Indole Synthesis: A Comparative Analysis of Classic and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indole Scaffold

The indole nucleus, a bicyclic system composed of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry and materials science.[1][2] This privileged scaffold is prevalent in a vast array of natural products, pharmaceuticals, and biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][3] Consequently, the development of efficient, versatile, and scalable methods for the synthesis of substituted indoles remains a critical focus for researchers in academic and industrial settings. This guide provides an in-depth, comparative study of the most significant methods for constructing the indole core, weighing the enduring utility of classical syntheses against the precision and scope of modern transition-metal-catalyzed reactions.

Part 1: Classical Indole Synthesis Methods

These foundational methods, many developed over a century ago, are still widely used and form the basis of our understanding of indole chemistry.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most well-known and extensively used method for preparing indoles.[1][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[4][6][7]

Mechanism and Rationale: The reaction proceeds through several key steps. The initial formation of the hydrazone is a standard condensation reaction.[8] Under acidic conditions (using Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid), the hydrazone tautomerizes to its enamine form.[4][7][8] This is the critical step for the subsequent[9][9]-sigmatropic rearrangement, a thermally allowed process that breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[4][8] Aromatization, cyclization to an aminal, and the elimination of ammonia then yield the final, energetically favorable aromatic indole.[4][7]

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation C Enamine (Tautomer) B->C H⁺, Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H⁺ E Di-imine D->E Rearomatization F Cyclization (Aminal formation) E->F Intramolecular Attack G Indole + Ammonia F->G -NH₃, H⁺

Caption: Mechanism of the Fischer Indole Synthesis.

Scope and Limitations:

  • Advantages: Broad substrate scope, widely applicable for 2- and/or 3-substituted indoles, and can be performed as a one-pot reaction.[3][10]

  • Limitations: The reaction requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[1] Unsymmetrical ketones can lead to mixtures of regioisomers.[5][10] The synthesis of the parent, unsubstituted indole is problematic.[3]

The Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-aryl-indole.[11] Despite its long history, it has been used less frequently than the Fischer synthesis due to several significant drawbacks.[11][12]

Mechanism and Rationale: The reaction is initiated by the N-alkylation of aniline with the α-halo-ketone to form an α-arylaminoketone intermediate.[13] A second molecule of aniline then acts as a catalyst and condensing agent, facilitating a complex cyclization and dehydration sequence to yield the indole ring.[12]

Scope and Limitations:

  • Advantages: Provides access to 2-arylindoles, which can be challenging to synthesize via other classical routes.

  • Limitations: The reaction often requires harsh conditions, suffers from low yields, and can produce unpredictable mixtures of regioisomers.[11][12] However, modern variations using microwave assistance have shown improved yields and reduced reaction times.[14][15]

The Nenitzescu Indole Synthesis

First reported by Costin Nenitzescu in 1929, this method is a powerful and direct route for the synthesis of 5-hydroxyindole derivatives.[13][16][17] The reaction is a condensation between a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine).[16][18]

Mechanism and Rationale: The mechanism involves an initial Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine's π-bond to achieve cyclization.[16][19] A subsequent elimination/tautomerization sequence leads to the aromatic 5-hydroxyindole product. The reaction is typically favored in polar solvents.[16][18]

Nenitzescu_Indole_Synthesis A Benzoquinone + Enamine B Michael Adduct A->B Michael Addition C Cyclized Intermediate B->C Nucleophilic Attack (Cyclization) D 5-Hydroxyindole C->D Elimination/ Aromatization

Caption: Mechanism of the Nenitzescu Indole Synthesis.

Scope and Limitations:

  • Advantages: Provides a direct and efficient pathway to valuable 5-hydroxyindoles, which are precursors to important biological molecules like serotonin.[18]

  • Limitations: The scope is largely limited to the synthesis of 5-hydroxyindoles. The choice of substituents on the benzoquinone can influence the regiochemical outcome.[16]

Part 2: Modern Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways for bond formation.[20][21]

The Larock Indole Synthesis

Developed by Richard C. Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction synthesizes 2,3-disubstituted indoles from an o-iodoaniline (or other o-haloanilines) and a disubstituted alkyne.[9][22][23][24]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species.[9][22] The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion.[22] This is followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the newly formed vinylic palladium species, forming a six-membered palladacycle.[9] Finally, reductive elimination occurs to form the indole product and regenerate the Pd(0) catalyst.[9][23]

Scope and Limitations:

  • Advantages: Extremely versatile with a broad substrate scope, accommodating a wide variety of functional groups on both the aniline and alkyne partners.[22][23] The reaction proceeds with high regioselectivity and often in excellent yields.[9] It represents a highly convergent approach to complex indoles.[25]

  • Limitations: The cost of the palladium catalyst can be a consideration for large-scale synthesis. The regioselectivity with unsymmetrical alkynes can sometimes be an issue, although typically the bulkier substituent is directed to the C2 position of the indole.[22][26]

Intramolecular Heck Reaction

The palladium-catalyzed Heck reaction can be adapted for indole synthesis through an intramolecular cyclization strategy. Typically, an N-allyl-2-haloaniline is used as the substrate.

Mechanism and Rationale: The mechanism follows the standard Heck catalytic cycle. Oxidative addition of the C-X bond to Pd(0) is followed by intramolecular migratory insertion of the tethered alkene.[27] A subsequent β-hydride elimination forms an exocyclic double bond, which then isomerizes to the more stable endocyclic position, yielding the aromatic indole ring.[28] This method provides a powerful route to indoles and polycyclic indolinyl compounds.[29]

Scope and Limitations:

  • Advantages: Allows for the synthesis of indoles from readily available starting materials under relatively mild conditions. It is particularly useful for constructing polycyclic indole frameworks.[29][30]

  • Limitations: Requires the pre-synthesis of the cyclization precursor, which adds steps to the overall sequence. Control of regioselectivity during the β-hydride elimination step can be a challenge in some systems.

Part 3: Quantitative Comparison of Indole Synthesis Methods

The choice of synthetic method depends critically on the desired substitution pattern, functional group compatibility, and scalability. The following table provides a comparative overview of the discussed methods.

MethodStarting MaterialsKey Reagents / CatalystTypical ConditionsScope & LimitationsRegioselectivityTypical Yield (%)
Fischer Arylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acid (e.g., ZnCl₂, PPA)High Temp (170°C+), AcidicBroad scope for 2,3-substitution. Not suitable for sensitive groups.[14]Can be poor with unsymmetrical ketones.[5]70-90[14][31]
Bischler-Möhlau α-Halo-ketone, AnilineExcess AnilineHigh Temp, RefluxPrimarily for 2-arylindoles. Historically low yields.[11][12]Unpredictable, can give mixtures.[12]Low to 75 (with microwave)[12][14]
Nenitzescu 1,4-Benzoquinone, β-AminocrotonateNone (or Lewis Acid)Polar solvent, 40°CSpecific for 5-hydroxyindoles.[16][18]Controlled by quinone substituents.60-97[32]
Larock o-Iodoaniline, AlkynePd(OAc)₂, Base (e.g., Na₂CO₃), Ligand (optional)60-110°CVery broad scope, excellent functional group tolerance.[23][25]High; bulkier group usually at C2.[22][26]80-95+[23]
Heck N-allyl-2-haloanilinePd(OAc)₂, Base, Ligand50-80°CGood for indoles and polycyclic systems. Requires precursor synthesis.[30]Generally good, forms endocyclic double bond.80-90+[30]

Part 4: Detailed Experimental Protocols

To ensure reproducibility and provide practical guidance, the following are detailed, self-validating protocols for key indole syntheses.

Protocol 1: Fischer Synthesis of 2-Phenylindole[14][31]

This two-step protocol first involves the formation of the hydrazone, followed by its acid-catalyzed cyclization.

Step A: Synthesis of Acetophenone Phenylhydrazone

  • Reactants: In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).

  • Reaction: Gently warm the mixture on a steam bath for 60 minutes.

  • Isolation: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by scratching or seeding, then cool the flask in an ice bath.

  • Purification: Collect the crystalline product by filtration, wash with 25 mL of cold 95% ethanol, and air dry. A typical yield is high for this condensation step.

Step B: Acid-Catalyzed Cyclization to 2-Phenylindole

  • Reactants: In a 1-L beaker, thoroughly mix the acetophenone phenylhydrazone (5.3 g, 0.025 mol) with powdered anhydrous zinc chloride (25.0 g). Causality: Anhydrous ZnCl₂ is a crucial Lewis acid catalyst that facilitates the key rearrangement and cyclization steps. The powdered form ensures maximum surface area for this solid-state reaction.

  • Reaction: Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will liquefy after 3-4 minutes.

  • Workup: After 5 minutes of stirring, remove the beaker from the heat and pour the hot reaction mixture into a separate beaker containing 400 mL of water. To dissolve the inorganic zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated HCl to the reaction beaker and use this acidic solution to rinse the remaining product into the water.

  • Purification: Collect the crude 2-phenylindole by filtration and wash thoroughly with water. Recrystallize the product from hot 95% ethanol. The expected yield is 72-80%.[14]

Protocol 2: Nenitzescu Synthesis of a 5-Hydroxyindole Derivative[32]

This protocol describes a general procedure for the synthesis of substituted 5-hydroxyindoles.

  • Setup: In a 20 mL reaction vial, add the substituted benzoquinone (0.15 mmol, 1.5 equiv.), the β-aminocrotonate derivative (0.1 mmol, 1.0 equiv.), a suitable catalyst if required (e.g., 10 mol% Cr(III) salen complex for asymmetric variants), and 1 mL of a polar solvent (e.g., nitromethane).[32] Causality: A polar solvent is chosen because it best facilitates the ionic intermediates of the Michael addition and subsequent cyclization steps.[16]

  • Reaction: Seal the vial and heat the mixture in a heating block to 40°C for 18 hours.

  • Workup & Purification: Cool the reaction to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 5-hydroxyindole derivative.

Protocol 3: Larock Synthesis of a 2,3-Disubstituted Indole[25]

This protocol is a general method for the palladium-catalyzed synthesis of tryptophans, demonstrating the method's utility and mild conditions.

  • Setup: To an oven-dried reaction tube, add the o-bromoaniline derivative (1.0 equiv.), the alkyne (2.0 equiv.), Pd₂(dba)₃ (5 mol%), P(tBu)₃ ligand (10 mol%), and a suitable base such as N-cyclohexy-N-methylcyclohexanamine (Cy₂NMe, 2.5 equiv.). Causality: The bulky, electron-rich phosphine ligand P(tBu)₃ is critical. It accelerates the rate-limiting oxidative addition of the o-bromoaniline to the Pd(0) center and promotes the final reductive elimination, allowing the reaction to proceed at a lower temperature (60 °C).[25]

  • Reaction: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (to 0.2 M concentration). Seal the tube and place it in a preheated 60°C oil bath for 12-24 hours.

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

General_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Inert Atmosphere (e.g., Argon, N₂) A->B For Air-Sensitive Rxns (e.g., Pd-Catalyzed) C Heating & Stirring (Controlled Time & Temp) A->C B->C D Reaction Workup (Quenching, Extraction) C->D E Purification (Chromatography, Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow for indole synthesis.

Conclusion

The synthesis of substituted indoles is a rich and evolving field. Classical methods like the Fischer synthesis remain workhorses for many applications due to their simplicity and low cost, despite often requiring harsh conditions. The Nenitzescu synthesis offers a unique and direct entry into biologically important 5-hydroxyindoles. For researchers requiring high levels of functional group tolerance, milder conditions, and convergent bond construction, modern palladium-catalyzed methods are unparalleled. The Larock indole synthesis , in particular, stands out for its remarkable versatility and broad substrate scope, enabling the construction of highly complex and diverse indole libraries. The choice of method is ultimately dictated by the specific target molecule, available starting materials, and the chemical functionalities that must be preserved throughout the synthesis.

References

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A Senior Application Scientist's Guide to Docking Studies of 5-Chloro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of ethyl 5-chloro-1H-indole-2-carboxylate derivatives, a scaffold of significant interest in contemporary drug discovery. We will explore the nuances of their interactions with key biological targets, compare their predicted binding affinities with established inhibitors, and provide detailed, field-proven protocols for conducting these essential computational experiments. Our focus is to deliver actionable insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to biological targets. The ethyl 3-amino-5-chloro-1H-indole-2-carboxylate core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative Docking Analysis: Unveiling Structure-Activity Relationships

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the molecular interactions that drive binding affinity.[2] In this section, we will compare the docking performance of several 5-chloro-indole-2-carboxylate and related derivatives against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4]

The Significance of EGFR as a Target

EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several small-molecule EGFR inhibitors, such as erlotinib and gefitinib, have been successfully developed and are used in the clinic. Therefore, comparing the docking performance of novel indole derivatives against these established drugs provides a valuable benchmark for their potential efficacy.

Data Presentation: A Comparative Overview

The following table summarizes the docking scores of selected 5-chloro-indole derivatives against the EGFR active site, alongside the reference inhibitor erlotinib. A more negative docking score generally indicates a more favorable binding affinity.

Compound IDDerivative ClassTargetDocking Score (kcal/mol)Reference InhibitorReference Docking Score (kcal/mol)
3b 5-chloro-indole-2-carboxylateEGFR-10.12[6]Re-docked co-crystallized ligand-11.78[6]
3e 5-chloro-indole-2-carboxylateEGFR-10.40[6]Re-docked co-crystallized ligand-11.78[6]
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFR-9.88[6]Re-docked co-crystallized ligand-9.37[6]
5g 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFR-9.47[6]Re-docked co-crystallized ligand-9.37[6]
Erlotinib 4-anilinoquinazolineEGFR-7.3 to -9.19[6]--

Table 1: Comparative Docking Scores of 5-Chloro-Indole Derivatives against EGFR.

Causality Behind Experimental Choices: Interpreting the Data

The data in Table 1 reveals that the 5-chloro-indole-2-carboxylate derivatives 3b and 3e exhibit promising docking scores, suggesting strong binding affinities for the EGFR active site.[6] Notably, their scores are more favorable than that of the established inhibitor erlotinib in some reported studies.[6] This enhanced affinity can be attributed to the specific interactions formed by the indole scaffold and its substituents within the ATP-binding pocket of EGFR.

The 5-chloro substitution on the indole ring often plays a crucial role by forming halogen bonds or occupying a hydrophobic pocket, thereby enhancing the overall binding affinity. The ethyl carboxylate at the 2-position can act as a hydrogen bond acceptor, while modifications at the 3-position, such as the amino group in our core structure of interest, provide a vector for exploring different sub-pockets within the active site to improve selectivity and potency. The superior performance of the indole-2-carboxylate derivatives compared to the indole-2-carboxamide derivatives in this specific dataset suggests that the ester linkage may be more favorable for interaction within the EGFR binding site in these particular examples.[6]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of docking studies, it is imperative to follow a rigorous and well-validated protocol. Here, we provide a detailed, step-by-step methodology for a typical molecular docking workflow.

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB Download, Water Removal, Protonation) Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Grid 3. Grid Box Generation (Define Active Site) Ligand->Grid Dock 4. Docking Simulation (Run AutoDock Vina or Glide) Grid->Dock Analyze 5. Pose Analysis (Binding Energy, Interactions) Dock->Analyze Compare 6. Comparative Analysis (vs. Known Inhibitors) Analyze->Compare

Sources

Comparative Biological Evaluation of Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutics. Within this broad class, derivatives of ethyl 3-amino-1H-indole-2-carboxylate, particularly those with halogen substitutions like the 5-chloro analogue, represent a promising chemotype. The introduction of a chlorine atom at the 5-position can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic distribution, thereby influencing its interaction with biological targets.[3][4] Furthermore, the 3-amino group serves as a critical handle for synthetic diversification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.[1][5][6][7][8]

This guide provides a comparative analysis of the biological activities of various ethyl 3-amino-5-chloro-1H-indole-2-carboxylate derivatives. We will delve into their performance in key therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The discussion is grounded in experimental data and established protocols, offering researchers and drug development professionals a comprehensive resource to inform their own discovery efforts.

Synthetic Strategies: A Foundation for Diversity

The generation of a diverse library of derivatives is predicated on robust and flexible synthetic methodologies. The core this compound scaffold is typically assembled via classical indole syntheses, such as the Fischer or Nenitzescu methods, starting from appropriately substituted precursors. Post-functionalization of the 3-amino group is the most common strategy to create analogues. This can be achieved through various reactions, including acylation to form amides, reductive amination to generate secondary or tertiary amines, or coupling reactions to introduce diverse aryl or alkyl substituents.[8][9] The choice of synthetic route is critical as it dictates the accessible chemical space and overall efficiency of library production.

Below is a generalized workflow illustrating the generation and initial screening of an indole derivative library.

G cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_optimization Lead Optimization Start 5-chloro-substituted Precursors Indole_Core Ethyl 3-amino-5-chloro- 1H-indole-2-carboxylate Start->Indole_Core Indole Synthesis (e.g., Fischer) Derivatization Parallel Synthesis: Acylation, Alkylation, Coupling Reactions Indole_Core->Derivatization Library Derivative Library (e.g., Amides, Amines) Derivatization->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Primary_Screen Primary Assays (e.g., MIC, MTT) Purification->Primary_Screen Qualified Compounds Dose_Response Dose-Response Studies (IC50/MIC) Primary_Screen->Dose_Response Initial Hits Hit_ID Hit Identification Dose_Response->Hit_ID Confirmed Hits SAR SAR Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Generalized workflow for the synthesis and screening of indole derivatives.

Comparative Antimicrobial Activity

Indole derivatives are known to possess significant antimicrobial properties, often acting as antivirulence agents that inhibit bacterial quorum sensing and biofilm formation.[3][4] The presence of a chlorine atom at the 4th or 5th position of the indole ring has been shown to enhance antibacterial activity.[3][4][10]

Performance Comparison

To illustrate the comparative performance, consider a hypothetical series of derivatives where the 3-amino group of the parent scaffold (Compound A ) is modified. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDR-Group (Modification at 3-amino position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
A -NH₂ (Parent Scaffold)128>256>256
A-1 -NH-CO-Ph (Benzamide)3264128
A-2 -NH-CO-(4-Cl-Ph) (4-Chlorobenzamide)163264
A-3 -NH-CH₂-Ph (Benzylamine)64128>256
A-4 -N(CH₃)₂ (Dimethylamine)>256>256>256
Cipro Ciprofloxacin (Positive Control)10.5N/A
Fluco Fluconazole (Positive Control)N/AN/A8

Data is representative and for illustrative purposes.

From this data, a clear structure-activity relationship (SAR) emerges. Acylation of the 3-amino group (A-1, A-2) generally improves antibacterial activity compared to the parent amine (A). Furthermore, the addition of an electron-withdrawing group like chlorine to the benzamide moiety (A-2 vs. A-1) enhances potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. In contrast, simple alkylation (A-3, A-4) appears less beneficial or even detrimental to activity.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of antimicrobial agents. Its trustworthiness is ensured by the inclusion of positive, negative, and sterility controls.

  • Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing medium, inoculum, and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole).

    • Sterility Control: Wells containing medium only (to check for contamination).

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the absorbance at 600 nm.

Comparative Anticancer Activity

The indole nucleus is a key pharmacophore in numerous anticancer drugs, with derivatives acting through various mechanisms, including inhibition of protein kinases (e.g., EGFR, CDK2), disruption of tubulin polymerization, and induction of apoptosis.[11][12][13]

Performance Comparison

The antiproliferative activity of indole derivatives is commonly assessed using the MTT assay, which measures cell viability. The results are expressed as the IC₅₀ value, the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR-Group (Modification at 3-amino position)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
A -NH₂ (Parent Scaffold)>100>100>100
A-5 -NH-CO-(Indole-5-yl)15.222.518.9
A-6 -NH-CO-(Quinoline-4-yl)5.89.17.3
A-7 -NH-SO₂-(4-Me-Ph) (Tosylate)45.160.352.8
Doxo Doxorubicin (Positive Control)1.1[11]1.2[14]0.9

Data is representative and for illustrative purposes. IC₅₀ values for Doxorubicin are cited from literature for context.

The SAR analysis here suggests that incorporating extended aromatic systems, particularly heterocyclic ones like quinoline (A-6), via an amide linkage can lead to potent cytotoxic activity.[11] The indole-carboxamide (A-5) also shows moderate activity, while the sulfonamide (A-7) is significantly less potent, indicating the importance of the linker and the nature of the appended aromatic system.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader, typically at 570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting viability against log(concentration) and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow Seed 1. Seed Cells (96-well plate) Adhere 2. Incubate 24h (Allow adherence) Seed->Adhere Treat 3. Add Compound Dilutions Adhere->Treat Incubate_Treat 4. Incubate 48-72h Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (Add DMSO) Incubate_MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate IC50 Read->Calculate

Caption: Step-by-step workflow for the MTT cell viability assay.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and indole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX) or signaling pathways such as NF-κB.[5][15][16][17]

Performance Comparison

A common in vitro model for assessing anti-inflammatory potential involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Compound IDR-Group (Modification at 3-amino position)NO Inhibition IC₅₀ (µM)
A -NH₂ (Parent Scaffold)>50
A-8 -NH-CO-CH₃ (Acetamide)22.5
A-9 -NH-CO-(2,6-diCl-Ph)8.3
A-10 -NH-(Indomethacin analogue)2.1
Indo Indomethacin (Positive Control)5.5[2]

Data is representative and for illustrative purposes. IC₅₀ value for Indomethacin is cited from literature for context.

The data indicates that derivatization is crucial for anti-inflammatory activity. A simple acetamide (A-8) confers moderate activity. Introducing a dichlorophenyl group (A-9), a common motif in non-steroidal anti-inflammatory drugs (NSAIDs), significantly boosts potency. Unsurprisingly, incorporating a structure mimicking a known NSAID like Indomethacin (A-10) yields the most potent compound in this series, highlighting a rational design approach.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite (a stable product of NO) in cell culture supernatant.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours. Wells without LPS serve as a negative control.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of supernatant is mixed with 50 µL of 1% sulfanilamide (in 5% phosphoric acid) and incubated for 10 minutes.

  • Color Development: 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride is added, and the mixture is incubated for another 10 minutes, resulting in a purple azo dye.

  • Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

  • Calculation: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC₅₀ is determined.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile platform for the development of new therapeutic agents. Structure-activity relationship analyses consistently demonstrate that modifications at the 3-amino position profoundly influence biological activity. Specifically, the introduction of aromatic and heteroaromatic moieties via amide linkages appears to be a particularly fruitful strategy for enhancing both antimicrobial and anticancer potency. For anti-inflammatory activity, mimicking the structural features of known NSAIDs offers a rational path to highly active compounds.

Future research should focus on multi-target drug design, exploring derivatives that can simultaneously modulate different pathways, which could be beneficial for complex diseases like cancer.[12] Further investigation into the precise mechanisms of action, aided by molecular docking and in vivo studies, will be critical for translating these promising scaffolds into clinically viable drug candidates.

References
  • Boya, P., Lee, J., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. Available from: [Link]

  • Rikhotso, T. D., et al. (n.d.). Biologically active 3-aminoindole derivatives. ResearchGate. Available from: [Link]

  • Ashrafudoulla, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Available from: [Link]

  • Ashrafudoulla, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Available from: [Link]

  • Boya, P., Lee, J., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13. Available from: [Link]

  • Basavarajaiah, S. M., et al. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Available from: [Link]

  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s). Available from: [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. Available from: [Link]

  • Various Authors. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116288. Available from: [Link]

  • Szewczyk, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3696. Available from: [Link]

  • Abuelizz, H. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3748. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Available from: [Link]

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(8), 1052. Available from: [Link]

  • Various Authors. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. Available from: [Link]

  • Aljabr, G., et al. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available from: [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620–634. Available from: [Link]

  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available from: [Link]

  • Rando, D. G., et al. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available from: [Link]

  • Husain, A., et al. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. Available from: [Link]

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comparative analysis of kinase inhibition by different indole-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them attractive targets for intervention. Among the myriad of scaffolds explored for kinase inhibition, the indole nucleus has consistently proven to be a privileged structure. This guide provides a comparative analysis of a specific subclass of indole derivatives, the indole-2-carboxylate and its amide analogs, as multi-kinase inhibitors. We will delve into their structure-activity relationships, comparative efficacy against key oncogenic kinases, and the experimental methodologies used to elucidate their inhibitory potential.

The Rationale for Targeting Kinases with Indole-2-Carboxylates

Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs now in clinical use.

The indole-2-carboxylate scaffold offers a versatile platform for designing potent and selective kinase inhibitors. The inherent aromaticity and hydrogen bonding capabilities of the indole ring, coupled with the diverse functionalities that can be introduced at various positions, allow for fine-tuning of inhibitory activity and pharmacokinetic properties. This guide will focus on analogs targeting key kinases in the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that is frequently hyperactivated in cancer.

Comparative Inhibitory Activity of Indole-2-Carboxamide Analogs

Recent studies have highlighted the potential of indole-2-carboxamide derivatives as multi-targeted kinase inhibitors, often exhibiting potent activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the mutant BRAFV600E kinase.[1] A comparative analysis of the inhibitory activities of a series of these analogs is presented below.

Compound IDStructureEGFR IC50 (nM)VEGFR-2 IC50 (nM)BRAFV600E IC50 (nM)Reference Compound
Va Indole-2-carboxamide derivative71 ± 6-77 ± 7Erlotinib (EGFR IC50 = 80 ± 5 nM)
Ve Indole-2-carboxamide derivative94 ± 7-107 ± 9Vemurafenib (BRAFV600E IC50 = 31 nM)
Vf Indole-2-carboxamide derivative103 ± 8-88 ± 8Sorafenib (VEGFR-2 IC50 = 90 nM)
Vg Indole-2-carboxamide derivative79 ± 6-81 ± 7
Vh Indole-2-carboxamide derivative85 ± 8-92 ± 8
6i Thiazolyl-indole-2-carboxamide63119-Dasatinib
6v Thiazolyl-indole-2-carboxamide81429-Dasatinib

Note: Data for compounds Va, Ve, Vf, Vg, and Vh are from a study by Youssef et al. (2023)[1]. Data for compounds 6i and 6v are from a study by Al-Ostoot et al. (2024)[2]. Direct comparison should be made with caution due to potential variations in assay conditions between studies.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of indole-2-carboxylate analogs are heavily influenced by the nature and position of substituents on the indole ring and the carboxamide moiety.

  • Substitution at the 5-position of the indole ring: Halogen substitution, particularly with chlorine or fluorine, has been shown to enhance antiproliferative activity.

  • The Carboxamide Moiety: The nature of the amine coupled to the indole-2-carboxylic acid is critical for activity. The presence of a second aromatic or heteroaromatic ring system, as seen in many potent analogs, suggests the importance of π-π stacking interactions within the kinase active site.[1]

  • N-alkylation of the Indole: Modification at the N1 position of the indole ring can modulate activity and selectivity. For instance, N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids with carboxybenzyl or carboxyphenyl groups exhibit potent inhibitory activity against glutamate carboxypeptidase II.[3]

Signaling Pathway Context: The Ras-Raf-MEK-ERK Cascade

The kinases targeted by the discussed indole-2-carboxylate analogs, namely EGFR, BRAF, and VEGFR-2, are key components of the Ras-Raf-MEK-ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The Ras-Raf-MEK-ERK signaling pathway initiated by growth factor binding.

Experimental Protocols: Assessing Kinase Inhibition

The determination of a compound's inhibitory activity against a specific kinase is a cornerstone of drug discovery. The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for measuring kinase activity and its inhibition.

Principle of the ADP-Glo™ Kinase Assay

The assay quantifies the amount of ADP produced during a kinase reaction. It is a two-step process:

  • ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: A second reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial ADP concentration.[4][5]

Step-by-Step Protocol for IC50 Determination

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound using the ADP-Glo™ Kinase Assay in a 384-well plate format.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound (e.g., indole-2-carboxylate analog) in a suitable solvent (typically DMSO).

    • Further dilute the compounds in the kinase assay buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[6]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ADP_Glo_Workflow Start Start: Prepare Reagents Compound_Plate 1. Prepare Compound Dilution Plate Start->Compound_Plate Kinase_Reaction 2. Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Plate->Kinase_Reaction Initiate_Reaction 3. Initiate with ATP Incubate Kinase_Reaction->Initiate_Reaction Stop_Reaction 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Initiate_Reaction->Stop_Reaction Incubate_1 5. Incubate 40 min Stop_Reaction->Incubate_1 Detect_Signal 6. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_1->Detect_Signal Incubate_2 7. Incubate 30-60 min Detect_Signal->Incubate_2 Read_Plate 8. Measure Luminescence Incubate_2->Read_Plate Analyze_Data 9. Analyze Data & Determine IC50 Read_Plate->Analyze_Data

Caption: Experimental workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

Indole-2-carboxylate and its amide analogs represent a promising class of kinase inhibitors with the potential for multi-targeted activity against key oncogenic signaling pathways. The data presented in this guide highlight the potent inhibitory effects of these compounds against EGFR, VEGFR-2, and BRAFV600E. The versatility of the indole scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity.

Future research in this area should focus on expanding the kinase panel for screening to identify novel targets and to better characterize the selectivity profiles of these compounds. Further optimization of the pharmacokinetic properties of these analogs will be crucial for their translation into clinical candidates. The combination of rational drug design, guided by structural biology and computational modeling, with robust in vitro and in vivo evaluation will undoubtedly lead to the development of novel and effective kinase inhibitors based on the indole-2-carboxylate scaffold.

References

  • Youssef, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5784. [Link]

  • Youssef, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Vandenberg, R. J., et al. (2010). The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II. PubMed. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, procedural framework for the safe and compliant disposal of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a halogenated heterocyclic compound common in synthetic and medicinal chemistry.

The causality behind these procedures is rooted in the chemical's structure: the presence of a chlorine atom designates it as a halogenated organic compound, placing it under specific and stringent disposal regulations. Adherence to this protocol is a self-validating system, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Characterization

It is imperative to consult the specific SDS provided by the manufacturer of your lot of this compound before handling. The data below should be used as a preliminary guide.

PropertyInformationSource
Chemical Name This compound-
Molecular Formula C₁₁H₁₁ClN₂O₂-
Appearance Likely a solid powder, yellow to brown in color.[1]ECHEMI[1]
GHS Hazard Statements Based on a similar compound, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]PubChem[2]
Classification Halogenated Organic CompoundStructural Analysis

Regulatory Framework: EPA and OSHA Compliance

The disposal of this compound is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly managed from "cradle-to-grave".[3] Due to its chlorinated nature, this compound waste must be treated as hazardous waste . Many halogenated compounds are specifically listed (F-list) or meet the characteristics of hazardous waste.[3] Disposing of this chemical down the drain is a direct violation of these regulations.

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[4][5][6] This includes providing adequate training to all laboratory personnel on the specific hazards and disposal procedures for the chemicals they use.[4][7][8]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a direct, procedural workflow for the disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The rationale is to prevent skin, eye, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[9]

Step 2: Waste Classification and Segregation

This is the most critical step in the disposal process. Improper segregation can contaminate entire waste streams, significantly increasing disposal costs and regulatory risk.

  • Classification: This compound must be classified as Halogenated Organic Solid Waste .

  • Segregation: Do NOT mix this waste with non-halogenated waste.[9][10][11] Keeping these streams separate is crucial for cost-effective and compliant disposal, as the disposal methods differ significantly.[9]

Step 3: Containerization

All waste must be collected in a designated, compatible container.

  • Container Type: Use a sealable, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).

  • Container Condition: The container must be in good condition, with a secure, screw-on cap. Keep the container closed at all times except when actively adding waste.[9][10][12] This prevents the release of vapors and protects against spills.

  • Filling Level: Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills during transport.[12]

Step 4: Labeling

Proper labeling is an EPA requirement and is essential for safety and tracking.

  • As soon as the first quantity of waste is added, the container must be labeled with a Hazardous Waste Tag .[9]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE" .

    • The full, unabbreviated chemical name: "this compound" . If other halogenated compounds are present, list all constituents.

    • The specific hazard(s) (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 5: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.

  • Location: The SAA must be clearly marked.

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate potential leaks or spills.[9]

  • Segregation: Ensure the container is segregated from incompatible materials (e.g., strong acids, bases, or oxidizers).

Step 6: Final Disposition

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Licensed Hauler: The EHS office will work with a licensed hazardous waste disposal company for proper transportation and final disposal, which is typically high-temperature incineration for halogenated organic compounds.

Emergency Procedures: Spill Management

In the event of a small spill within a controlled environment like a chemical fume hood:

  • Alert Personnel: Immediately notify colleagues in the area.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: Cover the spill with a chemical absorbent material suitable for organic compounds.

  • Collection: Carefully sweep up the absorbent material and the spilled solid.

  • Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately as halogenated waste.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Pure compound or contaminated materials) classify Step 1: Classify Waste Is it a halogenated organic compound? start->classify segregate Step 2: Segregate Place in dedicated 'Halogenated Organic Waste' stream classify->segregate Yes (Contains Chlorine) containerize Step 3: Containerize Use compatible, sealed container. Do not exceed 90% capacity. segregate->containerize label Step 4: Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards & Date containerize->label store Step 5: Store in SAA - Near point of generation - Secondary containment label->store dispose Step 6: Final Disposition Contact EHS for pickup by licensed waste vendor store->dispose end Compliant Disposal Complete dispose->end

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • Safety Data Sheet for Ethyl Chloride. (N.D.). Gebauer Company. [Link]

  • Appendix A: Disposal Procedures by Chemical. (2019). University of Wisconsin-La Crosse. [Link]

  • Ethyl 5-chloroindole-2-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Sustainable Organic Chemistry. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Regulations and Guidance Applicable to Laboratories. (n.d.). National Institutes of Health (NIH) Office of Science Policy. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (n.d.). eCFR :: Home. [Link]

  • ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki. (n.d.). Molbase. [Link]

  • Summary of the Toxic Substances Control Act. (2023). U.S. Environmental Protection Agency (EPA). [Link]

  • Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. (2021). University of Tennessee, Knoxville. [Link]

  • Toxic and Priority Pollutants Under the Clean Water Act. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. [Link]

  • Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.